molecular formula C14H18N2O3 B3131505 alpha-Cyano-4-hydroxycinnamic acid Butylamine salt CAS No. 355011-53-9

alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

Cat. No.: B3131505
CAS No.: 355011-53-9
M. Wt: 262.3 g/mol
InChI Key: GIVMWZSXFUHWOQ-HAAWTFQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Cyano-4-hydroxycinnamic acid Butylamine salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Cyano-4-hydroxycinnamic acid Butylamine salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyano-4-hydroxycinnamic acid Butylamine salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVMWZSXFUHWOQ-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355011-53-9
Record name alpha -Cyano-4-hydroxycinnamic acid Butylamine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

alpha-Cyano-4-hydroxycinnamic acid butylamine salt mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of α-Cyano-4-hydroxycinnamic Acid (α-CHCA)

Executive Summary

α-Cyano-4-hydroxycinnamic acid (α-CHCA) is a small organic molecule with a significant dual identity in the scientific community. Primarily recognized for its indispensable role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, it facilitates the analysis of a wide range of biomolecules, particularly peptides and proteins.[1][2][3] Beyond this analytical application, α-CHCA has emerged as a potent bioactive compound, demonstrating significant therapeutic potential as an inhibitor of monocarboxylate transporters (MCTs).[4][5][6][7] This inhibition disrupts the metabolic landscape of cancer cells, leading to decreased proliferation, induction of apoptosis, and synergistic effects with other anti-cancer agents. This guide provides an in-depth exploration of both the physicochemical and biological mechanisms of action of α-CHCA, offering field-proven insights for researchers, scientists, and drug development professionals. It will detail the causality behind its function in MALDI-MS, its targeted action on MCTs, the downstream cellular signaling cascades it modulates, and validated experimental protocols for its study.

Introduction to α-Cyano-4-hydroxycinnamic Acid and its Butylamine Salt

α-Cyano-4-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid family.[3] It is a crystalline, yellow-colored powder that is slightly soluble in water but soluble in polar organic solvents.[8] While this guide focuses on the active α-CHCA molecule, it is often formulated as a butylamine salt. The primary purpose of creating a salt form, such as the alpha-cyano-4-hydroxycinnamic acid butylamine salt, is typically to enhance the compound's solubility and stability in aqueous solutions, which is crucial for preparing stock solutions for biological experiments. The mechanism of action, however, is attributed to the α-cyano-4-hydroxycinnamate anion upon dissociation.

This dual-use molecule serves as a foundational tool in proteomics and as a promising lead compound in oncological research, making a comprehensive understanding of its action essential for its effective application in both fields.

The Physicochemical Mechanism: α-CHCA in MALDI Mass Spectrometry

The most widespread application of α-CHCA is as a matrix in MALDI-MS, a soft ionization technique that enables the analysis of large, non-volatile biomolecules.[9] Its effectiveness stems from its ability to co-crystallize with analytes, absorb laser energy, and facilitate a gentle transfer of charge to the analyte molecules, allowing them to enter the gas phase as intact ions.

Core Principles of α-CHCA Matrix Action:

  • Energy Absorption: α-CHCA has a strong absorbance at the wavelength of the nitrogen lasers (337 nm) typically used in MALDI instruments. This allows the matrix to absorb the vast majority of the laser energy, preventing direct, harsh laser exposure that would fragment the delicate analyte.

  • Co-crystallization: The analyte is embedded within the crystalline structure of the α-CHCA matrix. This isolates individual analyte molecules, preventing aggregation and promoting efficient ionization.

  • Soft Ionization: Upon rapid heating by the laser pulse, the matrix sublimes, carrying the analyte with it into the gas phase. Proton transfer from the acidic matrix to the analyte is a key step, resulting in the formation of protonated analyte ions (e.g., [M+H]⁺) that can be analyzed by the mass spectrometer.[9]

The chemical properties of α-CHCA make it particularly suitable for the analysis of peptides and smaller proteins (0.7 to 20 kDa).[2]

Experimental Workflow: MALDI-MS Sample Preparation

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Co-crystallization cluster_analysis Analysis Matrix Dissolve α-CHCA in ACN/TFA solution Mix Mix Matrix & Analyte (1:1 ratio) Matrix->Mix Analyte Prepare analyte (e.g., peptide digest) Analyte->Mix Spot Spot mixture onto MALDI target plate Mix->Spot Dry Air-dry to form co-crystals Spot->Dry Laser Irradiate with UV Laser Dry->Laser TOF Analyze ions in Time-of-Flight MS Laser->TOF Spectrum Generate Mass Spectrum TOF->Spectrum

Caption: Workflow for preparing a sample for MALDI-MS analysis using α-CHCA matrix.

Protocol 1: Standard α-CHCA Matrix Preparation for Peptide Analysis
  • Objective: To prepare a saturated α-CHCA matrix solution for spotting peptide samples for MALDI-TOF analysis.

  • Materials:

    • α-Cyano-4-hydroxycinnamic acid (MALDI-grade)[10][11]

    • Acetonitrile (ACN), HPLC-grade

    • Trifluoroacetic acid (TFA), HPLC-grade

    • Ultrapure water

    • Microcentrifuge tubes

  • Methodology:

    • Prepare the matrix solvent: A common solvent is 50% ACN / 0.1% TFA in water. To make 1 mL, mix 500 µL ACN, 1 µL TFA, and 499 µL ultrapure water.

    • Create a saturated solution: Add approximately 10 mg of α-CHCA to 1 mL of the matrix solvent in a microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes to ensure complete saturation. A brief sonication can also be used.[12]

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet any undissolved matrix crystals.

    • Carefully transfer the supernatant to a new, clean tube. This saturated solution is ready for use.

    • For sample spotting, mix the prepared matrix solution 1:1 (v/v) with the peptide sample directly on the MALDI target plate ("dried-droplet" method) and allow it to air dry completely.

The Primary Biological Mechanism: Inhibition of Monocarboxylate Transporters (MCTs)

Beyond the mass spectrometer, α-CHCA is a potent, non-competitive inhibitor of monocarboxylate transporters (MCTs).[5][13] MCTs are a family of proton-linked plasma membrane transporters responsible for the transport of crucial metabolites like lactate and pyruvate.[7][14][15]

Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen.[8] To avoid toxic intracellular acidification, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to export lactate. By inhibiting this efflux, α-CHCA disrupts a critical process for cancer cell survival and proliferation.[14][15]

α-CHCA demonstrates selectivity, with studies indicating a 10-fold higher selectivity for MCT1 compared to other isoforms.[4] It is also known to inhibit MCT2 and MCT4, though often at higher concentrations, while MCT3 is insensitive to its effects.[4]

Quantitative Inhibition Data
Transporter TargetReported Inhibition Value (Ki / IC50)Cell/System ContextReference
Mitochondrial Pyruvate Carrier Ki = 6.3 µMRat Liver Mitochondria[5][13]
Monocarboxylate Transporter 1 (MCT1) IC50 = 1.5 µMRat Heart Mitochondria[7][12]

Note: Specific Ki values for individual MCT isoforms can vary depending on the experimental system.

Diagram of MCT Inhibition

MCT_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Glycolysis Glycolysis (High Rate) Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate + H⁺ (High Concentration) Pyruvate->Lactate MCT1 MCT1 Lactate->MCT1 Lactate Efflux Extracellular Extracellular Space CHCA α-CHCA CHCA->MCT1 Inhibition

Caption: α-CHCA blocks the MCT1 transporter, preventing lactate efflux and causing intracellular accumulation.

Downstream Cellular Consequences of MCT Inhibition

The blockade of lactate and pyruvate transport by α-CHCA triggers a cascade of downstream events that are detrimental to cancer cells.

Metabolic Disruption and Intracellular Acidification

By inhibiting lactate export, α-CHCA forces the accumulation of lactic acid within the cell. This leads to a drop in intracellular pH (acidification), which can disrupt the function of numerous pH-sensitive enzymes, including those central to glycolysis. This creates a state of severe metabolic stress, reducing the cell's ability to generate ATP and essential biosynthetic precursors.

Induction of Apoptosis

A primary consequence of the metabolic crisis induced by α-CHCA is the initiation of apoptosis, or programmed cell death.[9] This has been observed in multiple cancer cell lines, including breast cancer and pancreatic cancer.[14][16] The mechanisms are multifaceted and involve key signaling pathways:

  • Modulation of Bcl-2 Family Proteins: Studies in breast cancer cells show that treatment with a derivative of α-CHCA leads to an increase in the pro-apoptotic protein Bax and a favorable shift in the Bax/Bcl-2 ratio, which is a critical checkpoint for initiating the mitochondrial pathway of apoptosis.[14][17]

  • Stimulation of the p38 MAPK Pathway: In pancreatic cancer cells, α-CHCA was found to strongly stimulate the p38 signaling pathway while inhibiting the ERK pathway.[16] The p38 pathway is a known transducer of cellular stress signals that can lead to apoptosis. Crucially, inhibiting the p38 pathway partially reversed the apoptotic effects of α-CHCA, confirming this as a key mechanism of action in this context.[16]

Diagram of Apoptotic Signaling Pathway

Apoptosis_Pathway CHCA α-CHCA MCT1 MCT1 Inhibition CHCA->MCT1 Stress Metabolic Stress (Intracellular Acidification) MCT1->Stress p38 p38 MAPK Activation Stress->p38 Bax ↑ Bax/Bcl-2 Ratio Stress->Bax Caspase Caspase Activation p38->Caspase Mito Mitochondrial Pore Formation Bax->Mito Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Downstream signaling events following MCT1 inhibition by α-CHCA, leading to apoptosis.

Cytostatic and Cytotoxic Effects

The combined effects of metabolic disruption and apoptosis induction result in both cytostatic (inhibition of cell proliferation) and cytotoxic (cell killing) outcomes. The sensitivity of cancer cells to α-CHCA often correlates with their expression of MCT1 and their dependence on lactate transport.[4] For example, U251 glioma cells, which have high levels of MCT1, exhibit a cytotoxic response (cell death), whereas less sensitive SW1088 cells show a primarily cytostatic effect.[4]

Cell LineCancer TypeObserved EffectConcentration / TimeReference
MCF-7, MDA-MB-231, T47D Breast CancerDose- and time-dependent decrease in proliferation and viability; induction of apoptosis and necrosis.200 µmol/L for 48h[14][15]
U251 GlioblastomaInhibition of cell proliferation and induction of cell death (cytotoxic).Not specified[4]
SW1088 GlioblastomaInhibition of cell proliferation only (cytostatic).Not specified[4]
6606PDA, 7265PDA Pancreatic CancerInhibition of cell proliferation and induction of cell death.Not specified[16]

Experimental Protocols for Investigation

Validating the mechanism of action of α-CHCA requires robust and reproducible experimental protocols.

Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with α-CHCA.

  • Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of α-CHCA (e.g., 0, 50, 100, 200 µM) for a specified time (e.g., 48 hours).[18]

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add FITC-labeled Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells immediately by flow cytometry.[18]

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for p38 MAPK Activation
  • Objective: To determine if α-CHCA treatment leads to the activation (phosphorylation) of p38 MAPK.

  • Causality: Many signaling proteins are activated via phosphorylation. A specific antibody against the phosphorylated form of a protein (e.g., phospho-p38) allows for the direct measurement of its activation state relative to the total amount of that protein.

  • Methodology:

    • Treat cells with α-CHCA as described in the apoptosis protocol.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH or EF-1α.[18]

Emerging Applications and Future Directions

The unique properties of α-CHCA are paving the way for novel therapeutic strategies.

  • Targeted Drug Delivery: Because many cancer cells overexpress MCTs, α-CHCA has been explored as a vector molecule to target therapies specifically to these cells. Liposomes coated with α-CHCA showed enhanced uptake in MCT-1 overexpressing cancer cell lines, demonstrating a proof-of-concept for targeted nanoparticle delivery.[19][20]

  • Combination Therapy: The metabolic stress induced by α-CHCA can sensitize cancer cells to other treatments. A significant synergistic effect was observed when combining α-CHCA with metformin (an oxidative phosphorylation inhibitor), leading to major inhibition of pancreatic cancer cell proliferation and migration.[16] This suggests that a dual-pronged attack on cancer metabolism is a highly effective strategy.

  • Antioxidant Properties: α-CHCA has also been shown to possess antioxidant characteristics, protecting cells from oxidative stress induced by reactive oxygen species.[19] This property could be beneficial in therapeutic contexts where reducing oxidative damage is desired.

Conclusion

α-Cyano-4-hydroxycinnamic acid is a remarkable molecule whose mechanism of action spans the disparate fields of analytical chemistry and cancer biology. As a MALDI matrix, its physicochemical properties of energy absorption and co-crystallization are paramount. As a bioactive agent, its potent and selective inhibition of monocarboxylate transporters places it at the center of cancer metabolism research. By blocking lactate efflux, α-CHCA induces a state of metabolic crisis, leading to intracellular acidification, cell cycle arrest, and apoptosis, mediated by key stress-activated signaling pathways like p38 MAPK. The continued elucidation of these mechanisms, coupled with innovative applications in drug delivery and combination therapies, ensures that α-CHCA will remain a subject of intense and fruitful scientific investigation.

References

  • Hamdan L, Arrar Z, Al Muataz Y, Suleiman L, Négrier C, Mulengi JK, et al. (2013) Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLoS ONE 8(9): e72953. [Link]

  • PLOS One. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. [Link]

  • ACS Publications. Re-exploring α-Cyano-4-Hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS | Journal of the American Society for Mass Spectrometry. [Link]

  • Cambridge Bioscience. α-Cyano-4-hydroxycinnamic acid - MedChem Express. [Link]

  • Hamdan L, et al. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PMC. [Link]

  • PubMed. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. [Link]

  • PubMed. α-cyano-4-hydroxycinnamate impairs pancreatic cancer cells by stimulating the p38 signaling pathway. [Link]

  • UTMB Research Expert Profiles. Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study. [Link]

  • Bruker Store. a-Cyano-4-hydroxycinnamic acid, 1g. [Link]

  • ResearchGate. Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study | Request PDF. [Link]

  • Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]

  • PubChem. alpha-cyano-4-hydroxycinnamic acid butylamine salt. [Link]

Sources

An In-Depth Technical Guide to α-Cyano-4-hydroxycinnamic Acid Butylamine Salt in MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA), a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS). We will delve into the foundational science, practical applications, detailed experimental protocols, and advanced insights derived from field-proven experience.

Introduction: The Quintessential Matrix for Peptide Analysis

α-Cyano-4-hydroxycinnamic acid (CHCA) is a cornerstone matrix in the field of MALDI-MS, renowned for its efficacy in the analysis of peptides and small proteins.[1] Its chemical properties make it an exceptional energy-absorbing medium that facilitates the "soft" ionization of fragile biomolecules, a critical requirement for accurate mass determination in proteomics and related disciplines.[2] The butylamine salt of CHCA (CHCA-BA) represents a refined formulation, often employed as an ionic liquid matrix (ILM), designed to overcome some of the limitations of its solid acid counterpart, particularly regarding sample preparation and analytical reproducibility.[3][4]

The primary advantage of using CHCA-BA lies in its ability to form a vacuum-stable, liquid-like sample preparation, which significantly enhances shot-to-shot and spot-to-spot reproducibility.[3] This homogeneity is a critical factor in quantitative mass spectrometry and high-throughput automated analyses, ensuring that spectra are consistent and reliable. Research has shown that the relative standard deviation of intensity values can be up to eight times lower when using CHCA-BA compared to solid CHCA, making it the ionic liquid matrix of choice for peptide analysis.[3]

Part 1: The Foundational Science of CHCA-BA as a MALDI Matrix

The MALDI-MS Principle

MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like peptides and proteins. The process involves three fundamental steps:

  • Sample Preparation: The analyte is co-crystallized with a vast molar excess of a matrix compound (in this case, CHCA-BA) on a target plate.[5]

  • Laser Desorption/Ionization: The spot is irradiated with a pulsed laser (typically a nitrogen laser at 337 nm).[1] The matrix strongly absorbs the laser energy.

  • Analyte Ionization: The absorbed energy causes the matrix to vaporize rapidly, carrying the embedded analyte molecules into the gas phase. During this process, charge (typically a proton) is transferred from the excited matrix molecules to the analyte, creating singly charged ions with minimal fragmentation.

  • Mass Analysis: The generated ions are accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Mechanism of Action: The Role of CHCA

CHCA is a weak organic acid possessing a chromophore that strongly absorbs UV light at the wavelengths used by common MALDI lasers (337 nm or 355 nm).[1][6] The proposed mechanism for its function involves several key events:

  • Energy Absorption: The aromatic structure of CHCA efficiently absorbs the photon energy from the laser pulse.

  • Matrix Desorption: This rapid energy deposition leads to the explosive disintegration of the solid matrix crystal, creating a dense plume of gas-phase matrix and analyte molecules.

  • Proton Transfer (Ionization): In the excited state within the plume, CHCA molecules become highly acidic and act as proton donors. This facilitates the ionization of nearby analyte molecules (A), typically peptides, through a chemical ionization mechanism, resulting in protonated species [A+H]⁺.

CHCA is considered a "hard" matrix, meaning it imparts a significant amount of internal energy to the analyte upon ionization.[2] While this can lead to some in-source or post-source decay (fragmentation), this property can be harnessed for structural elucidation in PSD or TOF/TOF analyses.[2]

The Significance of the Butylamine Salt (CHCA-BA)

The use of CHCA in its butylamine salt form is a strategic choice to create what is known as an Ionic Liquid Matrix (ILM).[4] ILMs are salts with low melting points that exist in a liquid-like state under the high vacuum conditions of the mass spectrometer.[3][4] This confers several distinct advantages over traditional solid matrices:

  • Enhanced Homogeneity: The primary benefit is the elimination of heterogeneous crystal formation. Solid CHCA often forms needle-like crystals, leading to "hot spots" where the signal is strong and "dead spots" with no signal.[2] The liquid consistency of CHCA-BA ensures a uniform distribution of the analyte within the matrix, leading to vastly improved shot-to-shot reproducibility.[3]

  • Improved Solubility: While CHCA itself has limited solubility in water, the salt form can offer different solubility characteristics, simplifying the preparation of matrix solutions.[1][7]

  • Reduced Fragmentation: Some studies suggest that ionic liquid matrices can reduce the fragmentation of particularly labile molecules compared to their solid counterparts.[3]

Part 2: Practical Application & Experimental Protocols

Core Applications

CHCA-BA is the preferred matrix for a range of critical applications in research and drug development:

  • Proteomics: Its primary use is for protein identification through Peptide Mass Fingerprinting (PMF). In this workflow, a protein is enzymatically digested (e.g., with trypsin), and the resulting peptide masses are measured with high accuracy using MALDI-MS. This "fingerprint" is then compared against protein sequence databases to identify the original protein.

  • Peptide Characterization: It is used to determine the molecular weight of synthetic or purified peptides, monitor post-translational modifications, and analyze peptide stability.

  • Drug Discovery: CHCA-BA can be used in high-throughput screening assays where changes in peptide or small protein mass are monitored, for example, in kinase inhibition screening.

Protocol 1: Preparation of the CHCA-BA Matrix Solution

This protocol is designed to create a homogenous matrix solution for high-reproducibility peptide analysis. The addition of methanol has been shown to further promote the formation of a uniform spot.

Materials:

  • α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure Water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), proteomics grade

Procedure:

  • Prepare the Solvent Mixture: Create a solvent solution consisting of 50% Acetonitrile, 40% Methanol, and 10% Ultrapure Water. Add TFA to a final concentration of 0.1%.

    • Causality Note: Acetonitrile effectively solubilizes the matrix, while its volatility promotes rapid drying. Methanol is added to improve the homogeneity of the final spot on the target plate. TFA aids in the ionization process by providing a source of protons and improves chromatographic peak shape if the sample is pre-purified by HPLC.

  • Create a Saturated Solution: Add CHCA-BA powder to the solvent mixture in a microcentrifuge tube until no more will dissolve (i.e., a small amount of solid remains at the bottom). A typical starting concentration is 10 mg/mL.

  • Vortex Vigorously: Mix the solution on a vortex mixer for at least 2 minutes to ensure saturation.

  • Centrifuge: Pellet the undissolved solid by centrifuging the tube at high speed (e.g., 14,000 x g) for 1 minute.

  • Transfer Supernatant: Carefully pipette the clear supernatant into a fresh, clean microcentrifuge tube. This is your working matrix solution.

    • Trustworthiness Note: Using a saturated and clarified solution is critical. Undissolved matrix particles can clog pipettes and lead to highly inconsistent sample spots on the MALDI target. The solution should be prepared fresh daily for best results.

Protocol 2: The Dried-Droplet Sample Deposition Method

This is the most common method for preparing samples for MALDI analysis.

Materials:

  • Prepared CHCA-BA Matrix Solution

  • Analyte Sample (e.g., peptide digest, purified peptide) dissolved in 0.1% TFA

  • MALDI Target Plate (stainless steel)

  • Pipettes (0.5-10 µL range)

Procedure:

  • Sample-Matrix Mixing: In a separate tube, mix the analyte sample solution and the CHCA-BA matrix solution. A 1:1 volume ratio is a robust starting point (e.g., 1 µL of sample + 1 µL of matrix).

    • Expert Insight: The optimal matrix-to-analyte ratio can vary. For highly concentrated samples, a higher matrix ratio (e.g., 1:5 sample:matrix) may be needed. For very dilute samples, a lower ratio (e.g., 2:1 sample:matrix) may improve signal.

  • Spotting the Target: Immediately pipette 0.5 to 1.0 µL of the mixture onto a designated spot on the MALDI target plate.

  • Air Dry: Allow the droplet to air dry completely at room temperature. This should result in a uniform, slightly translucent film. The process of co-crystallization (or in the case of ILMs, co-deposition) occurs during this evaporation step.

  • Analysis: Once the spot is fully dry, the target plate is ready to be loaded into the mass spectrometer.

Protocol 3: Mitigating Matrix Interference with Ammonium Salt Additives

A common challenge with CHCA is the formation of matrix-related clusters and alkali adducts (Na⁺, K⁺), which can obscure peptide signals in the low mass range (<1200 m/z).[8] Adding ammonium salts can significantly suppress these interfering ions.

Procedure Modification:

  • Prepare Additive Stock: Create a 100 mM stock solution of monoammonium phosphate in ultrapure water.

  • Modify Matrix Solution: When preparing the CHCA-BA matrix solution (Protocol 1, Step 1), add the ammonium phosphate stock solution to the solvent mixture to achieve a final concentration of 2-8 mM.

    • Causality Note: Ammonium ions (NH₄⁺) effectively compete with alkali metal ions (Na⁺, K⁺) for adduction to both matrix and analyte molecules. The phosphate acts as a proton sink. This combined action reduces the formation of unwanted adducts and matrix clusters, resulting in a cleaner spectrum and improved signal-to-noise for the desired peptide ions.[8]

  • Alternative - Post-Crystallization Wash: For samples already spotted without additives, a washing step can be effective. After the sample-matrix spot has dried (Protocol 2, Step 3), gently apply a 0.5 µL droplet of cold 10 mM ammonium phosphate solution onto the spot. Let it sit for 30-60 seconds, then carefully pipette it off or flick it off the plate. This takes advantage of the low water solubility of the analyte-matrix complex compared to contaminating alkali salts.[8]

Part 3: Data & Advanced Insights

Key Performance Parameters

The following table summarizes key quantitative parameters for using CHCA-BA as a MALDI matrix.

ParameterRecommended Value / RangeRationale & Notes
Analyte Mass Range 700 - 20,000 DaCHCA is optimal for peptides and small proteins.[1] For proteins >20 kDa, matrices like Sinapinic Acid are generally preferred.[5]
Laser Wavelength 337 nm or 355 nmThese are the standard wavelengths for nitrogen and Nd:YAG lasers, respectively, which align with CHCA's absorption maximum.[1][6]
Matrix Concentration 5-10 mg/mL (or Saturated)A saturated solution ensures robust crystal formation. Lower concentrations may be used for highly sensitive analyses.
Solvent System ACN/H₂O/TFA (e.g., 50:50:0.1)A versatile solvent that dissolves the matrix and most peptides. The ACN percentage can be increased for more hydrophobic analytes.[5]
Sample:Matrix Ratio 1:1 to 1:10 (v/v)Start with 1:1. Adjust based on analyte concentration to achieve a final matrix:analyte molar ratio of ~10,000:1.[5]
Additive (Optional) 2-8 mM Ammonium PhosphateSuppresses matrix cluster and alkali adduct formation, improving signal-to-noise for low-mass peptides.[8]

Part 4: Visualizations & Schematics

Chemical Structure of α-Cyano-4-hydroxycinnamic Acid

Caption: Chemical structure of the core matrix molecule, CHCA.

MALDI-TOF Experimental Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Analyte 1. Analyte Solution (e.g., Peptide Digest) Mix 3. Mix Analyte & Matrix (1:1) Analyte->Mix Matrix 2. CHCA-BA Matrix Solution Matrix->Mix Spot 4. Spot 1µL onto MALDI Target Mix->Spot Dry 5. Air Dry & Co-crystallize Spot->Dry Load 6. Load Target into MS Dry->Load Laser 7. Irradiate with Pulsed Laser Load->Laser Ionize 8. Desorption & Ionization Laser->Ionize Analyze 9. TOF Mass Analysis Ionize->Analyze Spectrum 10. Generate Mass Spectrum Analyze->Spectrum

Caption: Standard experimental workflow for MALDI-TOF MS analysis.

Simplified MALDI Ionization Mechanism

Ionization_Mechanism Laser Laser Pulse (337 nm) Crystal Analyte (A) in CHCA-BA Matrix Laser->Crystal Irradiation Plume Gas Phase Plume [A, CHCA] Crystal->Plume Desorption ExcitedMatrix Excited Matrix [CHCA*] Plume->ExcitedMatrix Energy Absorption ProtonTransfer Proton Transfer [CHCA*] + A -> [CHCA-H]⁻ + [A+H]⁺ Plume->ProtonTransfer ExcitedMatrix->ProtonTransfer AnalyteIon Analyte Ion [A+H]⁺ ProtonTransfer->AnalyteIon TOF To Mass Analyzer AnalyteIon->TOF

Caption: Conceptual diagram of the laser desorption and ionization process.

Conclusion

α-Cyano-4-hydroxycinnamic acid butylamine salt is a superior matrix for the MALDI-MS analysis of peptides, offering significant improvements in reproducibility and sensitivity over its conventional solid acid form. By forming a homogenous, liquid-like sample spot, it mitigates the inconsistencies that arise from uneven crystallization, making it an invaluable tool for high-throughput proteomics, biomarker discovery, and quantitative studies in drug development. Understanding the principles behind its mechanism and mastering the protocols for its application, including methods to suppress common interferences, empowers researchers to generate high-quality, reliable mass spectrometry data.

References

  • Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2938-2950. [Link]

  • Tholey, A., & Heinzle, E. (2020). Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry. Spectroscopy Online. [Link]

  • Jullié, F., et al. (2018). Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes. Journal of the American Society for Mass Spectrometry, 29(10), 2140-2149. [Link]

  • Angelico, R., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2538. [Link]

  • Smirnov, I. P., et al. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965. [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

  • Rutgers University-Newark Chemistry Department. (n.d.). MALDI Matrices. Retrieved from [Link]

  • Schiller, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3297. [Link]

  • Wiley Online Library. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • OOIR. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Communications In Mass Spectrometry. Retrieved from [Link]

  • Cms-net.cn. (n.d.). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to α-Cyano-4-hydroxycinnamic Acid Butylamine Salt for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of α-Cyano-4-hydroxycinnamic acid (CHCA) butylamine salt, a specialized ionic liquid matrix (ILM) utilized in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). Moving beyond the fundamental molecular weight, this document elucidates the physicochemical properties, mechanism of action, and distinct advantages of this matrix over its conventional counterpart, CHCA. A detailed, field-tested protocol for its application in proteomics and peptidomics is provided, designed for researchers and drug development professionals seeking to enhance sensitivity, reproducibility, and analytical throughput. The guide integrates authoritative references and visual workflows to serve as a comprehensive resource for advanced mass spectrometry applications.

Core Physicochemical Properties

α-Cyano-4-hydroxycinnamic acid butylamine salt is an organic salt formed by the reaction of the well-established MALDI matrix α-Cyano-4-hydroxycinnamic acid (CHCA) with butylamine. This conversion to an ionic liquid alters its physical properties, offering significant advantages in sample preparation.

PropertyValueSource(s)
Molecular Weight 262.31 g/mol [1]
Combined Molecular Formula C14H18N2O3[1]
Component Formula C10H7NO3 • C4H11N[2]
CAS Number 355011-53-9[1][2]
Parent Acid (CHCA) MW 189.17 g/mol [3][4]
Parent Acid (CHCA) Formula C10H7NO3[3][4]
Appearance Light yellow powder[5]

The Role and Mechanism in MALDI-MS

2.1. The Foundation: CHCA as a MALDI Matrix

The efficacy of any MALDI-MS analysis hinges on the selection of an appropriate matrix. The matrix serves a critical dual function: it must co-crystallize with the analyte and strongly absorb energy at the laser's wavelength (typically 337-355 nm for nitrogen and Nd:YAG lasers, respectively).[6] Upon irradiation, the matrix undergoes rapid sublimation, transferring protons to the analyte molecules in a "soft" ionization process that minimizes fragmentation of large biomolecules like peptides and proteins.[5][7] CHCA is a gold-standard matrix, particularly effective for analytes with a molecular weight below 5,000 Da.[8] The ionization is believed to occur through a chemical ionization mechanism, where proton transfer from a reactive, protonated matrix species to the analyte generates the gas-phase ions detected by the mass spectrometer.[7]

2.2. The Advantage: The Butylamine Salt as an Ionic Liquid Matrix (ILM)

The formation of the butylamine salt transforms CHCA into an Ionic Liquid Matrix (ILM), a class of compounds with low melting points and negligible vapor pressure.[9] This transition confers several key advantages:

  • Homogeneous Crystallization: Unlike conventional matrices that can form heterogeneous "hot spots," ILMs like CHCA-butylamine promote the formation of more uniform, microcrystalline spots on the MALDI target.[10][11] This homogeneity is crucial for shot-to-shot reproducibility and facilitates automated data acquisition, a necessity in high-throughput proteomics.[12]

  • Enhanced Analyte Incorporation: The liquid nature of the matrix at the microscale ensures more consistent incorporation of the analyte into the crystal lattice, which can lead to improved signal intensity and sensitivity.

  • Reduced Chemical Noise: ILMs often yield mass spectra with a lower background signal and a limited formation of matrix-related clusters, resulting in an improved signal-to-noise (S/N) ratio.[9]

  • Solvent Compatibility: The addition of solvents like methanol to the CHCA butylamine salt solution has been shown to further improve the formation of a homogeneous spot, enhancing the sensitivity and reproducibility of the analysis.[10][11][13]

Experimental Workflow and Protocol

This section provides a detailed protocol for the preparation and application of α-Cyano-4-hydroxycinnamic acid butylamine salt as a MALDI matrix for peptide analysis.

3.1. Reagent and Sample Preparation

  • Matrix Solution Preparation (10 mg/mL):

    • Rationale: A freshly prepared, saturated, or near-saturated matrix solution is critical for optimal co-crystallization.[8] The solvent system is designed to fully dissolve the matrix and be compatible with typical peptide analytes.

    • Step 1: To a vial containing 5 mg of α-Cyano-4-hydroxycinnamic acid butylamine salt, add 500 µL of a solvent mixture. A highly effective solvent is composed of 50% acetonitrile (ACN), 45% methanol, and 5% water, with 0.1% trifluoroacetic acid (TFA) .[10][11][13]

    • Step 2: Vortex the vial vigorously for at least 60 seconds to ensure complete dissolution. Centrifuge briefly to pellet any insoluble material.

    • Pro-Tip: This matrix solution is best when prepared fresh daily. For optimal performance, it can be stored in the dark at room temperature for up to one week.[14]

  • Analyte Preparation:

    • Rationale: The analyte must be free of non-volatile salts and detergents, which can suppress ionization. The concentration should be optimized to achieve a 1:1000 to 1:10000 analyte-to-matrix molar ratio.[8]

    • Step 1: Dissolve or dilute the peptide sample (e.g., from a tryptic digest) in a solvent compatible with the matrix, such as 0.1% TFA in water or a low percentage of ACN.

    • Step 2: The ideal final concentration is typically in the low femtomole to low picomole per microliter range (e.g., 1-50 µM).[8]

3.2. MALDI Target Plate Spotting (Dried-Droplet Method)

  • Analyte-Matrix Mixing:

    • Rationale: Co-mixing the analyte and matrix prior to spotting ensures they are intimately combined, which is a prerequisite for effective co-crystallization.

    • Step 1: In a separate microcentrifuge tube, combine the analyte and matrix solutions. A 1:1 (v/v) ratio is a robust starting point.[8]

    • Step 2: Gently pipette the mixture up and down to ensure homogeneity. Avoid introducing air bubbles.

  • Spotting and Crystallization:

    • Rationale: The goal is to create a thin, even layer of matrix-analyte crystals. Air drying allows for the controlled evaporation of volatile solvents, promoting crystal formation.

    • Step 1: Pipette 0.5–1.0 µL of the final mixture onto a designated spot on the MALDI target plate.[14]

    • Step 2: Allow the spot to air dry completely at room temperature. A uniform, slightly opaque film should be visible.[14]

    • Step 3: The plate is now ready for insertion into the mass spectrometer for analysis.

3.3. Self-Validating System and Best Practices

  • Target Plate Cleanliness: Always begin with a meticulously clean target plate to avoid contamination. A recommended cleaning procedure involves sequential sonication in detergent, rinsing with deionized water, and washing with methanol and acetone.[14]

  • Matrix Adduct Reduction: In standard CHCA preparations, matrix adducts (sodium and potassium salts) can interfere with spectra.[15] While ILMs often reduce this, if adducts are problematic, the addition of a small amount of diammonium hydrogen citrate or ammonium phosphate to the matrix solution can act as a scavenger for metal ions.[15][16]

  • Optimization: The optimal analyte-to-matrix ratio can vary. If signal is weak or resolution is poor, consider preparing serial dilutions of the analyte to find the ideal concentration.[8]

Visualization of the MALDI-MS Workflow

The following diagram illustrates the logical flow from sample preparation to data acquisition using the CHCA butylamine salt matrix.

MALDI_Workflow cluster_prep Phase 1: Preparation cluster_spotting Phase 2: Target Spotting cluster_analysis Phase 3: MS Analysis Matrix_Prep Matrix Solution (CHCA-Butylamine in ACN/MeOH) Mix Mix Analyte & Matrix (1:1 Ratio) Matrix_Prep->Mix Analyte_Prep Analyte Solution (Peptides in 0.1% TFA) Analyte_Prep->Mix Spot Spot 1µL onto MALDI Target Plate Mix->Spot Crystallize Air Dry & Co-crystallize Spot->Crystallize Laser Laser Desorption & Soft Ionization Crystallize->Laser TOF Ion Acceleration & Time-of-Flight Laser->TOF Detect Ion Detection TOF->Detect Result Mass Spectrum Generation (m/z vs. Intensity) Detect->Result

Caption: Workflow for peptide analysis using a CHCA-butylamine ionic liquid matrix.

Conclusion

α-Cyano-4-hydroxycinnamic acid butylamine salt represents a significant refinement of a classic MALDI matrix. By leveraging the properties of an ionic liquid, it provides a more robust, reproducible, and often more sensitive method for the analysis of peptides and other small biomolecules. Its ability to form homogeneous crystalline surfaces makes it particularly well-suited for the demands of modern, high-throughput proteomics and biomarker discovery platforms. For researchers seeking to push the limits of sensitivity and automate their MALDI-MS workflows, the adoption of this matrix is a logical and scientifically sound advancement.

References

  • ALPHA-CYANO-4-HYDROXYCINNAMIC ACID BUTYLAMINE SALT Safety Data Sheet. (2018, January 10). Georganics. Retrieved from [Link]

  • Cardiano, P., et al. (2009). Aniline/α-cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 44(11), 1659-68. Available at: [Link]

  • Laremore, T. N., et al. (2007). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Uncomplexed Highly Sulfated Oligosaccharides Using Ionic Liquid Matrices. Analytical Chemistry, 79(18), 7083–7090. Available at: [Link]

  • MALDI-TOF Sample Preparation Guide. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Watanabe, M., et al. (2011). Highly Sensitive MALDI Analyses of Glycans by a New Aminoquinoline-Labeling Method Using 3-Aminoquinoline/α-Cyano-4-hydroxycinnamic Acid Liquid Matrix. Analytical Chemistry, 83(11), 4049-4056. Available at: [Link]

  • Fukuyama, Y. (2015). MALDI Matrix Research for Biopolymers. Mass Spectrometry (Tokyo, Japan), 4(Special Issue), S0046. Available at: [Link]

  • Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(37), 13781-13786. Available at: [Link]

  • Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-8. Available at: [Link]

  • AP/MALDI Sample Preparation Protocols. (n.d.). MassTech. Retrieved from [Link]

  • Doucette, A., et al. (2003). Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) as a Matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: I. The Effect of Ammonium Salts on Analyte Ion Signals in Peptide Mass Fingerprinting. Journal of Biomolecular Techniques, 14(4), 298–307. Available at: [Link]

  • Instructions for Use Bruker Matrix HCCA, portioned. (n.d.). Bruker. Retrieved from [Link]

  • Al-Saad, K. A. (2018). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 23(6), 1472. Available at: [Link]

  • Figueroa, C. M., et al. (2010). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques, 21(1), 33–42. Available at: [Link]

  • Matrix Guide to Sample Preparation for MALDI-MS. (n.d.). Bruker. Retrieved from [Link]

  • Re-Exploring α-Cyano-4-hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. (n.d.). DOI. Retrieved from [Link]

Sources

Technical Guide: Alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCAB)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt Solubility & Application Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Mass Spectrometry Specialists

Solubility, Synthesis, and Application as an Ionic Liquid Matrix (ILM)

Executive Summary

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a gold-standard matrix for the analysis of peptides and small proteins in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. However, its utility is often limited by its low aqueous solubility and the formation of heterogeneous crystals ("sweet spots"), which degrades shot-to-shot reproducibility.

The butylamine salt of CHCA (CHCAB) represents a class of Ionic Liquid Matrices (ILMs) designed to overcome these limitations. By converting the crystalline acid into a Room Temperature Ionic Liquid (RTIL), researchers achieve a matrix that is highly soluble in aqueous systems, vacuum-stable, and forms a homogeneous liquid film rather than a crystalline lattice. This guide details the solubility profile, synthesis protocol, and mechanistic advantages of CHCAB.

Chemical & Physical Properties[1][2][3][4][5][6][7][8][9][10]

The fundamental shift from CHCA to CHCAB is the transition from a crystalline solid to a viscous ionic liquid. This transformation is driven by the acid-base neutralization between the carboxylic group of CHCA and the amine group of butylamine.

Property

-Cyano-4-hydroxycinnamic Acid (CHCA)
CHCA Butylamine Salt (CHCAB)
CAS Number 28166-41-8355011-53-9
Molecular Weight 189.17 g/mol ~262.30 g/mol (Ion Pair)
Physical State Crystalline Solid (Yellowish)Viscous Liquid (Yellow/Orange)
Melting Point 245–250 °C< 25 °C (Room Temp. Ionic Liquid)
Vapor Pressure NegligibleNegligible (High Vacuum Stability)
Acidity/Basicity Weak Acid (pKa ~ 1-2 for cyano-acrylic group)Neutral Salt (pH dependent on stoichiometry)
Solubility Profile

The solubility of CHCAB is drastically different from the free acid. While CHCA requires organic co-solvents (typically 50% Acetonitrile/0.1% TFA) to dissolve effectively, CHCAB exhibits amphiphilic solubility , making it compatible with 100% aqueous systems—a critical feature for analyzing native biological conformations or enzymatic reactions in real-time.

Comparative Solubility Table
Solvent SystemCHCA (Free Acid)CHCAB (Ionic Liquid Salt)Operational Implication
Pure Water Insoluble / Sparingly Soluble (< 0.1 mg/mL)Miscible / Highly Soluble CHCAB allows analysis of aqueous-only samples (e.g., enzymatic digests) without organic precipitation.
Methanol / Ethanol Soluble (~10–50 mg/mL)SolubleBoth forms are compatible with standard organic wash steps.
Acetonitrile (ACN) SolubleSolubleACN remains a viable solvent for dilution if reduced viscosity is required.
DMSO SolubleSolubleDMSO is rarely needed for CHCAB due to its native liquid state.

Mechanistic Insight: The butylamine counterion disrupts the strong intermolecular hydrogen bonding network that stabilizes the solid CHCA crystal lattice. This "frustrated packing" lowers the lattice energy sufficiently to depress the melting point below room temperature, resulting in a liquid state that readily solvates polar analytes (peptides) while maintaining enough organic character to absorb UV laser energy efficiently.

Synthesis Protocol: Preparation of CHCAB

Commercial availability of CHCAB can be sporadic. The following protocol describes the in situ preparation of high-purity CHCAB. This is a self-validating stoichiometric reaction.

Reagents:

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA), >99% purity.
    
  • n-Butylamine, >99.5% purity.[1]

  • Methanol (HPLC Grade).

Step-by-Step Methodology:

  • Stoichiometric Calculation:

    • Calculate equimolar amounts (1:1 ratio) of CHCA and butylamine.

    • Example: 189.2 mg of CHCA (1.0 mmol) requires 73.14 mg (approx. 99

      
      L) of n-butylamine.
      
  • Dissolution (The Acid Phase):

    • Dissolve 189.2 mg of CHCA in 5–10 mL of Methanol in a glass vial. Sonicate if necessary to ensure complete dissolution. The solution will be yellow.[2][3]

  • Neutralization (The Salt Formation):

    • Slowly add 1.0 equivalent (1.0 mmol) of n-butylamine to the CHCA solution while stirring.

    • Observation: The solution may warm slightly (exothermic acid-base reaction). The color typically deepens to orange/amber.

  • Solvent Removal:

    • Evaporate the methanol using a rotary evaporator or a centrifugal vacuum concentrator (SpeedVac) at ambient temperature.

    • Critical Endpoint: Continue evaporation until a viscous, solvent-free liquid remains. It should look like glycerin or honey.

  • Validation:

    • The final product must be a homogeneous liquid at room temperature. If crystals appear, either the ratio was off (excess CHCA) or the solvent was not fully removed.

Synthesis_Workflow CHCA CHCA (Solid) Dissolved in MeOH Reaction Acid-Base Neutralization (1:1 Stoichiometry) CHCA->Reaction Butylamine n-Butylamine (Liquid Base) Butylamine->Reaction Evaporation Vacuum Evaporation of Methanol Reaction->Evaporation Homogeneous Solution CHCAB CHCAB (Ionic Liquid) Viscous, Homogeneous Evaporation->CHCAB Solvent Removal

Figure 1: Synthesis pathway for converting solid CHCA into the Ionic Liquid Matrix CHCAB.

Application Protocol: MALDI-MS Workflow

Using CHCAB requires a modified spotting technique compared to the traditional "dried droplet" method used for solid matrices.

Workflow:

  • Matrix Preparation:

    • Use the neat CHCAB liquid or dilute slightly with Ethanol/Water (1:1) if the viscosity is too high for pipetting. A typical working concentration is 10–20% (v/v).

  • Sample Mixing:

    • Mix the analyte (peptide/protein solution) with the CHCAB matrix in a 1:1 to 1:10 ratio.

    • Note: Unlike solid CHCA, CHCAB tolerates higher salt concentrations in the analyte buffer.

  • Spotting:

    • Deposit 0.5–1.0

      
      L of the mixture onto the MALDI target plate.
      
    • Do not wait for drying. CHCAB does not crystallize; it remains a liquid droplet under ambient conditions.

  • Vacuum Insertion:

    • Insert the plate into the MALDI source. Under high vacuum (

      
       Torr), the droplet may outgas slightly but will remain a stable, viscous film.
      
  • Laser Acquisition:

    • Acquire spectra.[4] You will observe high shot-to-shot reproducibility because the analyte is homogeneously distributed in the liquid volume, eliminating the search for "sweet spots."

MALDI_Comparison cluster_Solid Standard CHCA (Solid) cluster_Liquid CHCAB (Ionic Liquid) S1 Mix CHCA + Analyte S2 Dry Droplet (Crystallization) S1->S2 S3 Heterogeneous Crystals (Sweet Spots) S2->S3 S4 High Shot Variation S3->S4 L1 Mix CHCAB + Analyte L2 Spot Liquid (No Drying) L1->L2 L3 Homogeneous Liquid Film (Vacuum Stable) L2->L3 L4 High Reproducibility L3->L4

Figure 2: Operational comparison between solid CHCA and liquid CHCAB workflows.

Troubleshooting & Optimization
  • Adduct Formation: Ionic liquids can sometimes promote alkali adducts (

    
    , 
    
    
    
    ). If spectra are dominated by adducts, add a trace of ammonium phosphate to the matrix to suppress alkali signals.
  • Viscosity Issues: If the neat IL is too viscous to spot accurately, warm it slightly to 30–40 °C or dilute with a volatile solvent (methanol) that will evaporate in the vacuum chamber, leaving the IL behind.

  • Storage: Store CHCAB in a desiccator. Although it is stable, it is hygroscopic. Absorption of atmospheric water can alter its viscosity and ionization efficiency over time.

References
  • Armstrong, D. W., et al. (2001). "Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Analytical Chemistry, 73(15), 3679–3686. Link

  • Mank, M., et al. (2004). "2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules." Analytical Chemistry, 76(10), 2938–2950. Link

  • Laremore, T. N., et al. (2006). "Ionic liquid matrixes for the analysis of oligosaccharides and glycoconjugates by MALDI-MS." Analytical Chemistry, 78(6), 1774–1784. Link

  • Zabet-Moghaddam, M., et al. (2004). "Ionic liquid matrices for MALDI-MS analysis of large proteins." Rapid Communications in Mass Spectrometry, 18(2), 141–148. Link

Sources

Technical Guide & Safety Profile: α-Cyano-4-hydroxycinnamic Acid Butylamine Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical properties, safety profile, and experimental application of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) . Unlike the standard solid matrix α-Cyano-4-hydroxycinnamic acid (CHCA), this butylamine salt functions as an Ionic Liquid Matrix (ILM) .

By pairing the CHCA anion with a butylammonium counterion, researchers achieve a matrix with high vacuum stability, superior spot homogeneity, and enhanced reproducibility for MALDI-TOF mass spectrometry. However, the incorporation of butylamine significantly alters the toxicity profile compared to the free acid, necessitating stricter handling protocols.

Physicochemical Identity

ParameterSpecification
Chemical Name α-Cyano-4-hydroxycinnamic acid butylamine salt
Synonyms CHCAB; Butylammonium α-cyano-4-hydroxycinnamate; HCCA-Butylamine
CAS Number 355011-53-9
Molecular Formula

(Salt Complex)
Molecular Weight 262.31 g/mol
Physical State Viscous yellow liquid or low-melting waxy solid (Room Temp)
Solubility Soluble in Methanol, Ethanol, Acetonitrile/Water mixtures
Melting Point < 25°C (Classified as Room Temperature Ionic Liquid - RTIL)

Safety Data Sheet (SDS) Synthesis

Note: This section synthesizes data from component hazards (CHCA and n-Butylamine) and specific salt registration data. It represents a conservative safety profile.[1][2]

Hazard Identification (GHS Classification)

Signal Word: DANGER [1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[3]H302
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.[4]H314
Sensitization (Respiratory) 1May cause allergy or asthma symptoms if inhaled.[4]H334
Sensitization (Skin) 1May cause an allergic skin reaction.[4]H317
Acute Toxicity (Inhalation) 2Fatal if inhaled (Dust/Mist/Vapor).H330

Critical Safety Note: While free CHCA is merely an irritant, the butylamine component imparts corrosive properties and high inhalation toxicity. The salt form retains these hazards, particularly if aerosolized.

Emergency First Aid
  • Inhalation: Immediate evacuation to fresh air.[2][4][5][6] If breathing is difficult, administer oxygen.[3][4] Medical urgency is high due to potential respiratory sensitization and toxicity.

  • Skin Contact: Immediate removal of contaminated clothing.[5] Rinse skin with water for at least 15 minutes.[2][4][6] Do not neutralize with acid/base without medical direction. Treat as a chemical burn.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2][6] Remove contact lenses if present.[1][2][4][5] Seek immediate ophthalmological attention.

Handling & Storage[6][8][9]
  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The substance is hygroscopic and light-sensitive.

  • Engineering Controls: All weighing and solubilization must occur inside a fume hood .

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. A P3/N95 respirator is required if working outside a hood.

Technical Application: Ionic Liquid Matrices (ILM)

Mechanism of Action

Standard CHCA forms solid crystals upon drying. This crystallization is often heterogeneous, leading to "sweet spots" where analyte ionization is optimal and "dead spots" where it is not.

CHCAB acts as an Ionic Liquid Matrix. The bulky butylammonium cation disrupts the crystal lattice of the CHCA, lowering the melting point.

  • Homogeneity: The matrix remains in a liquid or glass-like state under high vacuum.

  • Solvation: Analytes (peptides/lipids) remain dissolved in the matrix droplet, ensuring uniform distribution.

  • Ionization: The proton transfer capability is maintained, but the "softness" of ionization is often increased, reducing in-source decay (ISD).

Comparative Workflow Logic

MALDI_Workflow cluster_0 Standard CHCA (Solid) cluster_1 CHCAB (Ionic Liquid) CHCA_Solid Solid CHCA (Crystalline) Spot_Solid Heterogeneous Crystals CHCA_Solid->Spot_Solid Rapid Crystallization Laser_Solid Laser Ablation (Sweet Spots) Spot_Solid->Laser_Solid High Shot-to-Shot Variance CHCAB_Liq CHCA-Butylamine (Viscous Liquid) Spot_Liq Homogeneous Droplet CHCAB_Liq->Spot_Liq Vacuum Stable Laser_Liq Uniform Yield (High Reproducibility) Spot_Liq->Laser_Liq Low Shot-to-Shot Variance Laser_Liq->Laser_Solid vs

Figure 1: Comparison of standard solid CHCA matrix versus the CHCA-Butylamine Ionic Liquid Matrix (ILM), highlighting the homogeneity advantage of the salt form.

Experimental Protocol: Preparation & Usage

Synthesis of CHCAB (In-Situ)

If commercial stock is unavailable, the salt can be prepared via acid-base titration.

Reagents:

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA) [Solid][7][8][3][9][10]
    
  • n-Butylamine [Liquid, >99%]

  • Methanol (LC-MS Grade)

Protocol:

  • Dissolution: Dissolve 189 mg (1 mmol) of CHCA in 10 mL of Methanol.

  • Titration: Slowly add 99 µL (1 mmol) of n-Butylamine to the solution while stirring.

    • Caution: Exothermic reaction. Perform in a fume hood.

  • Equilibration: Stir for 30 minutes at room temperature.

  • Solvent Removal: Evaporate methanol using a centrifugal concentrator (SpeedVac) or rotary evaporator to obtain the viscous yellow CHCAB salt.

  • Reconstitution: Redissolve the salt in Methanol/Acetonitrile (1:1) to a final concentration of 10–20 mg/mL for use.

MALDI Spotting (Dried Droplet Variant)
  • Analyte Mix: Mix the peptide/protein sample 1:1 or 1:10 with the CHCAB matrix solution.

  • Deposition: Deposit 0.5–1.0 µL onto the MALDI target plate.

  • Drying: Allow to dry. Unlike solid CHCA, this will not turn opaque white but may remain a translucent film or viscous micro-droplet.

  • Analysis: Analyze in Negative Ion Mode (preferred for some ILMs) or Positive Mode. Note that laser power requirements may differ from solid matrices.

References

  • Georganics. (2018).[4] Safety Data Sheet: alpha-Cyano-4-hydroxycinnamic acid butylamine salt. Retrieved from [Link]

  • Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2938–2950. Retrieved from [Link]

  • Tholey, A., & Heinzle, E. (2006).[8][11] Ionic (liquid) matrices for matrix-assisted laser desorption/ionization mass spectrometry—Applications and perspectives. Analytical and Bioanalytical Chemistry, 386, 24–37.[8][11] Retrieved from [Link]

  • Armstrong, D. W., Zhang, L. K., He, L., & Gross, M. L. (2001).[7][8] Ionic liquids as matrixes for matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 73(15), 3679-3686. Retrieved from [Link]

Sources

Engineering Ionization: The Structural and Functional Dynamics of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt in MALDI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has historically relied on crystalline organic matrices, which suffer from heterogeneous co-crystallization and the notorious "sweet spot" phenomenon. The synthesis of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) represents a thermodynamic paradigm shift. By converting a rigid crystalline matrix into an Ionic Liquid Matrix (ILM), researchers can achieve near-perfect sample homogeneity, drastically reduced shot-to-shot variability, and softer ionization profiles. This technical guide dissects the structural chemistry, thermodynamic causality, and practical workflows of CHCAB for advanced proteomics and biopharmaceutical applications.

Structural Chemistry and Thermodynamic Causality

α-Cyano-4-hydroxycinnamic acid (CHCA) is a gold-standard matrix for peptide analysis due to its strong UV absorbance at 337 nm. However, its rapid crystallization leads to analyte exclusion and highly localized signal intensities[1].

The introduction of n-butylamine to CHCA yields the CHCA-butylamine salt (C₁₄H₁₈N₂O₃)[2]. This acid-base neutralization forms an ion pair where the bulky, aliphatic butylammonium counterion disrupts the highly ordered hydrogen-bonding network typical of crystalline CHCA.

  • Causality of Physical State: The steric hindrance and reduced lattice energy lower the melting point of the complex, generating a vacuum-stable, amorphous liquid or highly uniform microcrystalline film[1]. When deposited on a MALDI target, this prevents the segregation of the analyte from the matrix, ensuring a homogeneous solid-solution.

  • Causality of Soft Ionization: During laser irradiation, the basicity of the butylamine buffers the proton transfer to the analyte. This thermodynamic buffering reduces the internal energy imparted to the analyte during the desorption phase, significantly lowering in-source decay (ISD) and preserving labile modifications[3].

Comparative Performance: Quantitative Matrix Dynamics

The transition from solid matrices to ILMs yields measurable improvements in analytical reproducibility and spectral quality. The table below summarizes the quantitative and qualitative shifts when substituting standard matrices with their ionic liquid counterparts.

MatrixPhysical State (in vacuo)Shot-to-Shot Reproducibility (RSD)Ionization Softness (Fragmentation)Primary Application
CHCA Crystalline SolidPoor (Sweet-spot dependent)Hard (High ISD)Robust Peptides
CHCAB Amorphous/Liquid FilmExcellent (~8x better than CHCA)Soft (Low ISD)Labile Peptides, Phosphopeptides
DHB Crystalline SolidModerateMediumGlycans, Lipids
DHBB Liquid FilmExcellent (~2x better than DHB)Very SoftOligosaccharides, Polymers

Data synthesized from comparative ILM studies demonstrating the 8-fold variance reduction of CHCAB over CHCA[1].

Experimental Methodology: Synthesis and Self-Validating Spotting Protocol

To harness the full potential of CHCAB, the ion pair must be synthesized with strict stoichiometric precision. Excess amine can suppress ionization, while excess acid negates the ILM's unique physical properties.

Protocol: In-Situ Synthesis and Target Spotting of CHCAB
  • Matrix Solubilization: Dissolve solid CHCA in a 1:1 (v/v) mixture of acetonitrile and LC-MS grade water to achieve a 0.1 M concentration.

  • Stoichiometric Neutralization: Add an exact equimolar amount (0.1 M) of n-butylamine to the CHCA solution[3].

  • Ion Pair Maturation: Vortex the mixture vigorously for 3 minutes at room temperature to drive the acid-base neutralization to completion.

  • Analyte Integration: Combine the CHCAB ILM solution with the target analyte (e.g., 1–10 pmol/µL peptide digest) in a 1:1 (v/v) ratio.

  • Target Deposition: Spot 1 µL of the final mixture onto a polished stainless steel MALDI target plate.

  • Vacuum Desiccation: Place the target in a vacuum desiccator for 15–20 minutes. The rapid removal of solvent prevents transient crystallization, forcing the ILM into a homogeneous film.

Self-Validating System Check: Before inserting the plate into the mass spectrometer, visually inspect the spots under a stereomicroscope or the instrument's internal camera. A successful CHCAB preparation will appear as a smooth, transparent, or uniformly opaque film. If jagged, needle-like crystals are observed, the acid-amine ratio is unbalanced, and the batch must be discarded to prevent erratic data acquisition.

Visualizing the ILM Workflow

G cluster_0 Phase 1: ILM Synthesis & Spotting cluster_1 Phase 2: MALDI-TOF Desorption/Ionization A 1. Mix CHCA & n-Butylamine (1:1 Molar Ratio) B 2. Acid-Base Reaction (Ion Pair Formation) A->B C 3. Co-crystallize with Analyte (Vacuum Drying) B->C D 4. UV Laser Irradiation (337 nm) C->D E 5. Thermal Desorption (Plume Expansion) D->E F 6. Buffered Proton Transfer (Soft Ionization) E->F G 7. Intact Analyte Ion Detection F->G

Experimental workflow and ionization mechanism of CHCAB in MALDI-MS.

Applications in Proteomics and Biopharmaceutical Development

Peptide Mapping and Adduct Mitigation While other ILMs like 2,5-dihydroxybenzoic acid butylamine (DHBB) excel for oligosaccharides, DHBB exhibits a strong tendency to form multiple alkali metal adducts with peptides, which convolutes spectral interpretation[1]. CHCAB selectively suppresses these adducts, making it the undisputed ILM of choice for high-throughput peptide mass fingerprinting[1].

Preservation of Labile Moieties In drug development, monitoring the metabolic state of nucleotides (e.g., ATP, ADP, AMP) or phosphorylated biopharmaceuticals is critical. The excess photon energy in standard CHCA MALDI often cracks phosphate bonds. The buffered protonation environment of CHCAB and related ILMs preserves these fragile phosphate linkages, enabling accurate quantitative profiling of cellular energy states without artifactual fragmentation[3].

References

  • Title: 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules Source: Analytical Chemistry (PubMed) URL: [Link]

  • Title: New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides Source: Molecules (MDPI) URL: [Link]

  • Title: alpha-Cyano-4-hydroxycinnamic acid butylamine salt (CID 16218262) Source: PubChem URL: [Link]

Sources

principle of CHCA butylamine salt as a MALDI matrix

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Principle and Application of α-Cyano-4-hydroxycinnamic acid (CHCA) Butylamine Salt as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone analytical technique for the study of biomolecules. The choice of matrix is paramount to the success of any MALDI experiment, directly influencing ionization efficiency, spectral quality, and reproducibility. While α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix, particularly in proteomics, its crystalline nature can lead to "hot spots" and variable signal intensity. This guide delves into the principles and applications of a significant advancement: the use of CHCA butylamine salt (CHCAB), an ionic liquid matrix (ILM). We will explore the fundamental mechanism by which this basic salt modification overcomes the limitations of its acidic predecessor, leading to enhanced reproducibility, sample homogeneity, and improved analysis of challenging analytes like phosphopeptides. This document provides both the theoretical underpinnings and field-proven, step-by-step protocols to empower researchers to leverage the full potential of CHCA butylamine salt in their analytical workflows.

Chapter 1: Fundamentals of MALDI-MS

The MALDI Process: A Step-by-Step Overview

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of large, non-volatile biomolecules with minimal fragmentation.[1] The methodology involves three primary steps:

  • Sample Preparation: The analyte of interest is mixed with a large molar excess of a matrix compound, typically a small organic molecule that strongly absorbs at the laser's wavelength.[2] This mixture is spotted onto a target plate and allowed to dry, forming a solid co-crystal of analyte molecules embedded within the matrix.

  • Laser Irradiation: A pulsed laser, commonly a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm), is fired at the sample spot.[1][3]

  • Desorption and Ionization: The matrix absorbs the laser energy, leading to a rapid sublimation of both matrix and analyte into the gas phase.[4] In the dense plume of ejected material, charge transfer reactions occur between the excited matrix molecules and the neutral analyte molecules, resulting in the formation of predominantly singly-charged analyte ions (e.g., [M+H]⁺).[5][6] These ions are then accelerated into a mass analyzer, most commonly a Time-of-Flight (TOF) analyzer, for mass-to-charge (m/z) determination.[7]

MALDI_Process cluster_0 Sample Plate Analyte + Matrix\n(Co-crystallized) Analyte + Matrix (Co-crystallized) Gas Plume Desorption & Ionization (Analyte + Matrix Plume) Analyte + Matrix\n(Co-crystallized)->Gas Plume Ablation Laser Pulse Laser Pulse Laser Pulse->Analyte + Matrix\n(Co-crystallized) Irradiation Mass Analyzer Mass Analyzer Gas Plume->Mass Analyzer Ion Acceleration

Caption: The fundamental workflow of MALDI-MS.

The Critical Role of the Matrix

The matrix is not merely a passive vehicle; it is central to the MALDI process.[8] An ideal matrix must fulfill several criteria:

  • Strong Molar Absorptivity: It must efficiently absorb energy at the laser wavelength.[3]

  • Analyte Incorporation: It must facilitate the co-crystallization and isolation of analyte molecules.

  • Vacuum Stability: It needs to be stable under the high vacuum conditions of the mass spectrometer.[3]

  • Analyte Ionization: It must promote the efficient ionization of the analyte through processes like proton transfer.[9]

  • Low Background Interference: Matrix-related ions should not interfere with the analyte signals in the mass region of interest.[10]

Ionization Mechanisms: A Brief Primer

While the exact physics of the MALDI process is still a subject of research, the ionization is generally understood to occur via secondary, gas-phase reactions within the plume following laser-induced desorption.[5][6] A widely accepted model suggests that the laser first ionizes matrix molecules. These primary ions then act as proton donors (in positive ion mode) or acceptors (in negative ion mode) to charge the neutral analyte molecules. The proton affinity of the matrix relative to the analyte is a key determinant of ionization efficiency.[9]

Chapter 2: α-Cyano-4-hydroxycinnamic acid (CHCA) - The Proteomics Workhorse

Properties and Advantages of CHCA

α-Cyano-4-hydroxycinnamic acid (CHCA) is arguably the most common matrix for the analysis of peptides and small proteins (< 20 kDa). Its popularity is due to its strong absorption at 337 nm and 355 nm, its ability to produce high-quality spectra for peptides, and its relatively low background interference in the higher mass range (m/z > 400).[10] It is considered a "hot" or hydrophobic matrix, making it particularly suitable for tryptic digests in peptide mass fingerprinting (PMF) applications.[11]

Limitations of Crystalline Matrices

Despite its widespread use, standard CHCA has a significant drawback rooted in its crystalline nature. When the matrix-analyte solution evaporates on the target plate, it forms heterogeneous crystals. The analyte is often not uniformly distributed within these crystals, leading to the formation of "sweet spots" or "hot spots." This non-uniformity results in poor shot-to-shot reproducibility, requiring the operator to hunt for areas on the sample spot that yield a strong signal.[4] This variability complicates quantitative analyses and automation.[12]

Chapter 3: The Advent of Ionic Liquid Matrices (ILMs)

What are ILMs?

Ionic Liquid Matrices (ILMs), sometimes referred to as liquid matrices, are a class of MALDI matrices that exist in a liquid state under the high vacuum of the mass spectrometer.[13] They are typically formed by combining a standard acidic matrix (like CHCA) with an organic base.[4] This combination disrupts the regular crystal lattice, resulting in a salt with a low melting point. The primary advantage of ILMs is the elimination of the co-crystallization step, leading to a homogenous distribution of the analyte within the matrix spot.[14]

CHCA Butylamine Salt (CHCAB): An In-depth Look

CHCA butylamine salt (CHCAB) is an ILM created by reacting CHCA with the organic base n-butylamine.[13] This acid-base reaction forms a vacuum-stable liquid that offers significant advantages over its solid counterpart. The liquid consistency ensures a much more uniform sample spot, which dramatically improves shot-to-shot and spot-to-spot reproducibility.[14] Studies have shown that the relative standard deviation of signal intensity can be up to eight times lower when using CHCAB compared to solid CHCA.[14]

The Principle of Action: Why the Butylamine Salt Excels

The superior performance of CHCAB stems from two key principles:

  • Homogeneity: As an ionic liquid, CHCAB does not form heterogeneous crystals. The analyte is evenly distributed throughout the liquid matrix droplet on the target plate. This eliminates the "sweet spot" phenomenon, allowing for consistent signal generation from any point on the sample spot, which is highly beneficial for automated data acquisition.[4]

  • Modified Chemical Environment: The addition of butylamine, a base, raises the pH of the matrix environment compared to the highly acidic conditions of standard CHCA prepared with trifluoroacetic acid (TFA). This is particularly advantageous for acid-sensitive analytes or modifications.[15] For example, in phosphopeptide analysis, the acidic nature of standard CHCA can sometimes suppress the signal of the phosphorylated species. The more basic environment of CHCAB can enhance their detection.

Caption: Comparison of standard CHCA and CHCA Butylamine Salt.

Chapter 4: Practical Application and Protocols

Preparation of CHCA Butylamine Salt Matrix

CHCA Butylamine Salt can be purchased pre-formulated or synthesized in the lab.[16] The in-lab preparation involves the equimolar mixing of CHCA and n-butylamine.

Protocol for In-Lab CHCAB Synthesis:

  • Prepare a stock solution of CHCA (e.g., 10 mg/mL in acetonitrile).

  • Prepare a stock solution of n-butylamine. The density of n-butylamine is ~0.74 g/mL, and its molecular weight is 73.14 g/mol . Calculate the volume needed for an equimolar amount relative to the CHCA.

  • Combine the equimolar amounts of the CHCA and n-butylamine solutions in a microcentrifuge tube.

  • Vortex the mixture thoroughly.

  • Evaporate the solvent (e.g., using a vacuum centrifuge) to yield the ionic liquid matrix. The resulting CHCAB can be redissolved in a suitable solvent for sample preparation.

Step-by-Step Protocol for Sample Preparation using CHCAB

This protocol is a robust starting point for peptide analysis. Optimization may be required depending on the specific analyte and instrument.

Materials:

  • CHCA Butylamine Salt (CHCAB) solution: 5-10 mg/mL in 50:50 (v/v) acetonitrile/water.

  • Analyte solution (e.g., digested protein sample) dissolved in 0.1% TFA in water.

  • MALDI target plate.

Method (Dried-Droplet):

  • Mix Analyte and Matrix: In a microcentrifuge tube, combine the analyte solution and the CHCAB matrix solution. A typical starting ratio is 1:1 (v/v), but ratios from 1:2 to 2:1 (analyte:matrix) should be tested for optimization.

  • Vortex: Briefly vortex the mixture to ensure homogeneity.

  • Spotting: Pipette 0.5 to 1.0 µL of the final mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air-dry completely at room temperature. Unlike standard CHCA, this will not form visible crystals but rather a clear, viscous film.

  • Analysis: The plate is now ready for introduction into the mass spectrometer.

Comparative Analysis: CHCAB vs. Standard CHCA
FeatureStandard CHCACHCA Butylamine Salt (CHCAB)Rationale for Difference
Physical State Solid, CrystallineIonic Liquid (Vacuum-stable)Acid-base reaction disrupts crystal lattice formation.[4]
Sample Spot Heterogeneous ("sweet spots")HomogeneousElimination of the crystallization process.[14]
Reproducibility Low to ModerateHighUniform analyte distribution allows for consistent signal.[14]
pH Environment Acidic (typically with TFA)Near-neutral to BasicPresence of butylamine base raises the pH.[15]
Best For General peptide analysis, PMFQuantitative analysis, automation, acid-sensitive analytes (e.g., some PTMs)Homogeneity and modified pH offer distinct advantages.

Chapter 5: Advanced Applications and Troubleshooting

Enhanced Analysis of Phosphopeptides

The analysis of phosphopeptides is a significant challenge in proteomics. These modified peptides often ionize with lower efficiency than their non-phosphorylated counterparts in standard acidic matrices like CHCA. The slightly more basic environment of CHCAB can help to deprotonate the acidic phosphate group, potentially leading to improved signal intensity and more reliable detection.[17] While other specialized matrices and additives exist for phosphopeptide analysis, CHCAB provides a simple, single-matrix solution that can yield significant improvements.

Overcoming Common Challenges
  • Low Signal Intensity: If the signal is weak, try adjusting the analyte-to-matrix ratio. Increasing the matrix concentration can sometimes enhance ionization. Also, ensure the laser fluency is optimized for the ionic liquid matrix, as it may differ from the optimal setting for solid CHCA.

  • Contaminants: ILMs can be less tolerant of salts and detergents than crystalline matrices, as the crystallization process can help to exclude contaminants. Ensure the analyte is sufficiently purified before mixing with the CHCAB matrix.

  • Matrix Adducts: While generally reduced, matrix-related adducts can still appear. Using the freshest possible matrix solution can help minimize these interferences.

Chapter 6: Conclusion and Future Outlook

The development of CHCA butylamine salt represents a logical and highly effective evolution of a classic MALDI matrix. By transforming the solid, crystalline CHCA into a homogeneous ionic liquid, CHCAB directly addresses the fundamental issue of sample heterogeneity and poor reproducibility that has long plagued quantitative MALDI-MS. Its unique chemical environment also opens doors for the improved analysis of historically challenging analytes. As mass spectrometry continues to push the boundaries of sensitivity and throughput, particularly in clinical and pharmaceutical development, the reliability and suitability for automation offered by matrices like CHCA butylamine salt will become increasingly indispensable.

References

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC. (2017, September 22). National Center for Biotechnology Information. [Link]

  • Karas, M., & Hillenkamp, F. (2003). Ion Formation in MALDI: The Cluster Ionization Mechanism. Chemical Reviews, 103(2), 427-439. [Link]

  • Matrix-assisted laser desorption/ionization - Wikipedia. Wikipedia. [Link]

  • MALDI Theory and Basics. LibreTexts Chemistry. [Link]

  • Fuchs, B., & Schiller, J. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3323. [Link]

  • Knochenmuss, R. (2021). An Introduction to MALDI Ionization Mechanisms for Users of Mass Spectrometry Imaging. Mass Spectrometry Imaging of Small Molecules, 1-24.
  • Juhasz, P., & Biemann, K. (1995). Basic matrices for the matrix-assisted laser desorption/ionization mass spectrometry of proteins and oligonucleotides. Analytical Chemistry, 67(11), 1859-1865. [Link]

  • MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. [Link]

  • Sample preparation strategies in MALDI. MassTech Inc. [Link]

  • MALDI SAMPLE PREPARATION. U.S. Department of Agriculture. [Link]

  • Overview literature on matrix assisted laser desorption ionization mass spectroscopy (MALDI MS). Indian Academy of Sciences. [Link]

  • Cramer, R., & Corless, S. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Rapid Communications in Mass Spectrometry, 18(10), 1111-1120. [Link]

  • a-Cyano-4-hydroxycinnamic acid butylamine salt matrix substance for MALDI-MS. Biogenerica. [Link]

  • Cramer, R. (2020). Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry. Spectroscopy Online. [Link]

  • Fujiie, S. (2016). MALDI Matrix Research for Biopolymers. Yakugaku Zasshi, 136(5), 735-742. [Link]

  • Wang, Y., et al. (2026). MALDI Matrix: Origins, Innovations, and Frontiers. Chemical Reviews. [Link]

  • Shobo, A., et al. (2011). Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry. Applied Immunohistochemistry & Molecular Morphology, 19(5), 409-414. [Link]

  • Tholey, A., & Heinzle, E. (2006). Studies on Quantitative Phosphopeptide Analysis by MALDI Mass Spectrometry Without Label, Chromatography or Calibration Curves. Journal of the American Society for Mass Spectrometry, 17(4), 512-521. [Link]

  • Calvano, C. D., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2496. [Link]

  • Influence of Salts, Buffers, Detergents, Solvents, and Matrices on MALDI-MS Protein Analysis in Complex Mixtures. ResearchGate. [Link]

  • Calvano, C. D., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. National Center for Biotechnology Information. [Link]

  • Harzan, J. M. (2025). SYNTHESIS AND CHARACTERIZATION OF A NOVEL MALDI MATRIX, DTB CHCA, AND AN AUTOMATED QUANTITATIVE DATA COLLECTION PROCESS FOR MALDI-MS. Southern Illinois University Carbondale. [Link]

  • Stensballe, A., & Jensen, O. N. (2004). Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry. Rapid Communications in Mass Spectrometry, 18(15), 1721-1730. [Link]

  • a-Cyano-4-hydroxycinnamic acid, 1g. Bruker. [Link]

  • Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. ResearchGate. [Link]

  • Phosphopeptide Analysis Using IMAC Sample Preparation Followed by MALDI. Waters Corporation. [Link]

  • CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. [Link]

  • Assessing the matrix effects on MALDI-MS in the positive and negative ion mode detection for protein-protected metal nanocluster. ChemRxiv. [Link]

  • Salts of (+)-deoxycholic acid with amines: Structure, thermal stability, kinetics of salt formation, decomposition and chiral resolution. ResearchGate. [Link]

  • MALDI mass spectra of a tryptic in-solution digest of BSA using Cl-CCA... ResearchGate. [Link]

  • MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?. Waters Corporation. [Link]

  • Butylamine. National Center for Biotechnology Information. [Link]

  • Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. PubMed. [Link]

Sources

Redefining MALDI-TOF MS: The Application of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt in Advanced Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of MALDI Matrices

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been a cornerstone of proteomics research for decades. Traditionally, α-cyano-4-hydroxycinnamic acid (CHCA) has been the gold standard matrix for peptide mass fingerprinting. However, solid CHCA suffers from critical physiochemical limitations: it forms heterogeneous co-crystals with analytes upon solvent evaporation. This localized crystallization forces operators to manually search for "sweet spots" to achieve adequate signal intensity, severely compromising quantitative reproducibility and automation.

To resolve these limitations, the field has pivoted toward Room Temperature Ionic Liquid Matrices (ILMs)[1]. By neutralizing the acidic CHCA with an equimolar amount of an organic base—specifically n-butylamine—we generate α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA or CHCAB) . As a Senior Application Scientist, I have observed firsthand how transitioning from a crystalline solid to an amorphous, vacuum-stable liquid fundamentally alters the thermodynamics of the desorption/ionization process, enabling high-throughput, quantitative proteomics.

Mechanistic Foundations: The Physics and Chemistry of CHCA-BA

The superiority of CHCA-BA over its solid counterpart is rooted in its unique physicochemical properties, which directly dictate the causality of signal enhancement and reproducibility[2].

The Causality of Homogeneity

When a traditional CHCA solution evaporates on a MALDI target plate, rapid phase separation occurs, segregating the analyte into isolated crystalline pockets. CHCA-BA, however, is an ionic liquid. The bulky butylammonium cation disrupts the highly ordered hydrogen-bonding network that would normally form a rigid crystal lattice. Consequently, the matrix-analyte mixture dries into a highly homogeneous, viscous liquid film[3]. Because the analyte remains uniformly dissolved in the matrix layer, the "sweet spot" phenomenon is entirely eliminated, allowing for automated, raster-based laser firing with near-perfect shot-to-shot reproducibility.

Thermodynamic Buffering and "Soft" Ionization

Solid CHCA is highly acidic (pKa ~1.2) and transfers massive amounts of internal thermal energy to the analyte upon UV laser irradiation, often leading to in-source decay (ISD) and the fragmentation of labile post-translational modifications (PTMs) like phosphorylation or glycosylation. In CHCA-BA, the butylamine acts as a thermodynamic buffer. The energy from the 337 nm or 355 nm UV laser is absorbed by the CHCA chromophore, but the fluid nature of the ILM allows for a more controlled phase transition (desorption) and proton transfer. This results in "soft" ionization, preserving intact precursor ions and significantly reducing background chemical noise in the low-mass range[4].

G Laser UV Laser (337/355 nm) ILM CHCA-BA ILM + Peptide Analyte Laser->ILM Irradiation Desorption Thermal Desorption & Plume Formation ILM->Desorption Energy Transfer Protonation Proton Transfer [M+H]+ Desorption->Protonation Gas-phase Ionization TOF TOF Mass Analyzer Protonation->TOF Acceleration

Mechanistic workflow of CHCA-BA mediated soft ionization in MALDI-TOF MS.

Comparative Performance Metrics

To justify the transition from solid CHCA to CHCA-BA, we must evaluate the empirical data. The table below summarizes the quantitative performance enhancements achieved by utilizing the ionic liquid matrix for peptide analysis.

Performance MetricSolid CHCA MatrixCHCA-BA Ionic Liquid Matrix
Physical State on Target Heterogeneous Crystalline SolidAmorphous / Viscous Liquid Film
Spot-to-Spot Homogeneity Low (Requires manual targeting)Extremely High (Supports automation)
Shot-to-Shot Reproducibility (RSD) 15% - 30%< 5% [1]
Vacuum Stability Moderate (Sublimation over time)High (Negligible vapor pressure)[3]
Ionization Durability < 100 laser shots per spot> 500 laser shots per spot[5]
Analyte Fragmentation High (Hard ionization)Low (Soft ionization preserves PTMs)

Self-Validating Experimental Protocols

In analytical chemistry, a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring that any deviations in reagent quality or execution are immediately identifiable before mass spectrometric acquisition.

Protocol 1: Synthesis and Purification of CHCA-BA

Objective: To synthesize a stoichiometric ionic liquid matrix free of unreacted crystalline precursors.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 189.17 mg of pure α-cyano-4-hydroxycinnamic acid (1.0 mmol).

  • Solubilization: Dissolve the CHCA powder in 5.0 mL of LC-MS grade Methanol in a glass vial.

  • Neutralization: Slowly add 99.0 µL of n-butylamine (1.0 mmol) dropwise to the solution while stirring continuously. An immediate color shift or dissolution of any remaining particulates indicates the formation of the salt.

  • Sonication: Sonicate the mixture at room temperature for 15 minutes to ensure complete equimolar interaction.

  • Solvent Evaporation: Transfer the vial to a vacuum concentrator (SpeedVac) and evaporate the methanol at 30°C until a constant weight is achieved.

  • Self-Validation Checkpoint: Inspect the final product at room temperature. It must appear as a transparent, highly viscous liquid or a glassy amorphous film. If opaque, needle-like crystals are present, the molar ratio was inaccurate (excess CHCA), and the batch must be discarded.

Synthesis CHCA Solid CHCA Matrix (Proton Donor) Mix Equimolar Mixing in Methanol CHCA->Mix BA n-Butylamine (Proton Acceptor) BA->Mix Evap Solvent Evaporation (Vacuum) Mix->Evap CHCAB CHCA-BA Ionic Liquid (Ready for MALDI) Evap->CHCAB

Synthesis and sample preparation workflow for CHCA-BA ionic liquid matrix.

Protocol 2: Sample Preparation for Proteomic Profiling

Objective: To prepare peptide digests for MALDI-TOF MS using CHCA-BA to achieve an RSD of <5%.

Step-by-Step Methodology:

  • Matrix Reconstitution: Dissolve the synthesized CHCA-BA in a solution of 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic acid (TFA) in water to achieve a final concentration of 10 mg/mL.

  • Analyte Mixing: Mix the peptide digest sample with the CHCA-BA matrix solution at a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Spotting: Pipette 1.0 µL of the mixture onto a polished steel MALDI target plate.

  • Drying: Allow the spot to dry completely in ambient air (do not use forced heat).

  • Self-Validation Checkpoint: Place the target plate under the MALDI instrument's optical camera. The spot should appear as a continuous, transparent circular film. If a jagged "coffee-ring" effect or distinct crystal formations are visible, the sample contains excessive salts/detergents from the digestion buffer, requiring a ZipTip desalting cleanup before re-spotting.

Applications in Advanced Proteomics & Spatial Biology

The integration of CHCA-BA into proteomics workflows unlocks capabilities previously hindered by solid matrices.

Peptide Mass Fingerprinting (PMF) and Quantitative Proteomics: Because CHCA-BA yields a relative standard deviation (RSD) of less than 5% across the entire sample spot[1], it enables true relative quantification in MALDI-TOF MS. Researchers can confidently compare peptide abundances between healthy and diseased states without the confounding variable of crystal heterogeneity. Furthermore, the matrix's durability under vacuum allows for extensive signal averaging (>500 laser shots)[5], drastically lowering the Limit of Detection (LOD) for low-abundance peptides.

MALDI Mass Spectrometry Imaging (MSI): In spatial biology, mapping the distribution of peptides and lipids directly on tissue sections requires a matrix that does not migrate and provides high spatial resolution. When CHCA-BA is applied via an automated pneumatic sprayer, it forms a uniform micro-coating over the tissue. Its liquid nature facilitates highly efficient extraction of endogenous peptides from the tissue into the matrix layer while preventing the formation of large crystals that would otherwise degrade the spatial resolution of the resulting mass spectrometry images[2].

References

  • Source: academia.
  • Source: researchgate.
  • Source: nih.
  • Source: tandfonline.
  • Source: mdpi.

Sources

Methodological & Application

Application Note: Preparation and Optimization of α-Cyano-4-hydroxycinnamic Acid Butylamine (CHCAB) Matrix for MALDI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) heavily relies on the physicochemical properties of the chosen matrix. Conventional solid matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), frequently suffer from heterogeneous co-crystallization with analytes. This phenomenon creates "sweet spots" on the target plate, severely compromising quantitative accuracy and shot-to-shot reproducibility.

The introduction of Ionic Liquid Matrices (ILMs) or Ionic Solid Matrices (ISMs)—specifically the butylamine salt of CHCA (CHCAB)—resolves these limitations. By forming an amorphous, homogeneous layer, CHCAB eliminates sweet spots and enables robust quantitative analysis. This application note provides a self-validating, field-tested protocol for synthesizing and utilizing CHCAB, designed for researchers requiring high precision in peptide, lipid, and oligosaccharide analysis.

Mechanistic Principles: The "Why" Behind CHCAB (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful MALDI-MS is not just about following a recipe; it is about controlling the thermodynamics of crystallization and ionization.

  • Acid-Base Neutralization: CHCAB is synthesized via an equimolar acid-base reaction between the acidic proton of CHCA and the basic amine group of n-butylamine. This creates an organic salt that fundamentally alters the matrix's physical state[1].

  • Homogeneity over Crystallinity: Pure CHCA forms large, needle-like crystals, which randomly exclude analytes from the crystal lattice during drying. CHCAB, however, dries into a microcrystalline or amorphous solid film. This ensures uniform analyte distribution, reducing the relative standard deviation (RSD) of ion signals by up to eightfold compared to solid CHCA[2].

  • Soft Ionization (Cooler Matrix): The ionic nature of CHCAB absorbs and dissipates laser energy more efficiently through thermal desorption rather than explosive phase transition. This results in a "cooler" ionization environment, significantly reducing in-source decay (ISD) and fragmentation of labile molecules (e.g., sialylated glycans, lipids, or phosphorylated peptides)[1][3].

Comparative Performance Data

To justify the transition from conventional CHCA to CHCAB, the following table summarizes the quantitative and qualitative improvements observed in routine mass spectrometry workflows.

ParameterConventional CHCACHCA-Butylamine (CHCAB)
Physical State (RT) Crystalline SolidAmorphous / Microcrystalline Solid
Spot Homogeneity Poor (Prone to "sweet spots")Excellent (Uniform distribution)
Shot-to-Shot Reproducibility (RSD) High (>30%)Low (<5%)
Fragmentation (ISD) High (Harder ionization)Low (Soft ionization)
Primary Applications Peptides, Small ProteinsPeptides, Lipids, Oligosaccharides
Vacuum Stability ModerateHigh

Reagents and Equipment

Reagents:

  • α-Cyano-4-hydroxycinnamic acid (CHCA), MALDI grade (>99.0% purity)

  • n-Butylamine, >99.5% purity

  • Methanol (LC-MS grade)

  • Acetonitrile (ACN) (LC-MS grade)

  • Trifluoroacetic acid (TFA) (LC-MS grade)

  • Milli-Q Water (18.2 MΩ·cm)

Equipment:

  • Analytical balance (0.1 mg precision)

  • Vortex mixer

  • Vacuum desiccator or vacuum oven

  • Stainless steel MALDI target plate

Detailed Protocol: CHCAB Synthesis and Spotting

Phase 1: Synthesis of the CHCAB Salt
  • Preparation of CHCA Solution: Weigh exactly 37.84 mg (0.2 mmol) of CHCA powder. Dissolve it completely in 1.0 mL of LC-MS grade methanol in a clean glass vial.

  • Equimolar Amine Addition: Add exactly 19.8 μL (0.2 mmol) of n-butylamine to the CHCA solution.

    • Causality Check: Maintaining a strict 1:1 molar ratio is critical. Excess amine causes severe ion suppression and high background noise, while excess CHCA retains unwanted crystalline properties[1].

  • Mixing: Vortex the mixture vigorously for 2–3 minutes at room temperature to ensure complete proton transfer and salt formation.

  • Solvent Evaporation: Transfer the open vial to a vacuum oven or desiccator. Apply vacuum for 24 hours at room temperature.

    • Causality Check: This step is mandatory to completely evaporate the methanol and any trace unreacted volatile amine, leaving behind the pure, solid CHCAB salt[1][4].

Phase 2: Matrix Reconstitution
  • Stock Solution: Dissolve the dried CHCAB salt in a solvent system of 50% ACN / 50% Water containing 0.1% TFA to achieve a final concentration of 10 to 20 mg/mL.

  • Storage: The reconstituted matrix should be stored at 4°C and protected from light. It remains stable for up to 1 week.

Phase 3: Sample Preparation & Spotting (Dried Droplet Method)
  • Analyte Mixing: Mix the analyte solution (e.g., 1–10 pmol/μL) with the CHCAB matrix solution at a 1:1 (v/v) ratio.

  • Spotting: Deposit 1.0 μL of the mixture onto a clean stainless steel MALDI target plate.

  • Drying: Allow the spot to dry completely at room temperature and atmospheric pressure. You will observe a uniform, glassy/amorphous film rather than the typical opaque crystals seen with standard CHCA[3].

Workflow and Mechanistic Diagrams

Workflow A CHCA Matrix (0.2 mmol) C Dissolve & Mix in Methanol A->C B n-Butylamine (0.2 mmol) B->C D Vacuum Evaporation (24h) C->D E Reconstitution (e.g., 50% ACN) D->E F Spotting (Dried Droplet) E->F

Fig 1. Step-by-step workflow for synthesizing and spotting the CHCAB ionic liquid matrix.

Mechanism L UV Laser Irradiation Abs Energy Absorption by CHCA Chromophore L->Abs Des Thermal Desorption (Homogeneous ILM pool) Abs->Des Ion Proton Transfer [M+H]+ Formation Des->Ion Soft Soft Ionization (Minimal Fragmentation) Ion->Soft

Fig 2. Mechanistic pathway of MALDI desorption and soft ionization using CHCAB.

Troubleshooting & Optimization

  • Poor Signal-to-Noise (S/N): If background noise is high, ensure the vacuum evaporation step (Phase 1, Step 4) was sufficient. Residual free butylamine acts as a strong ionization suppressor.

  • Incomplete Drying on Target: ILMs can be hygroscopic. If the spot remains liquid or overly tacky, lower the ambient humidity in the lab or gently dry the target plate under a stream of high-purity nitrogen.

  • Laser Energy Adjustment: CHCAB typically requires slightly higher laser fluence (energy) than conventional CHCA to achieve the desorption threshold due to the strong ionic bonds within the matrix[1]. Increase laser power by 5–10% compared to your standard CHCA method, then titrate down once the signal is acquired.

References

  • 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules | National Institutes of Health (NIH) / PubMed | 2

  • New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides | MDPI | 1

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Uncomplexed Highly Sulfated Oligosaccharides Using Ionic Liquid Matrices | National Institutes of Health (NIH) / PMC | 4

  • MALDI Matrix: Origins, Innovations, and Frontiers | American Chemical Society (ACS) | 3

Sources

protocol for using alpha-Cyano-4-hydroxycinnamic acid butylamine salt

Application Note: High-Reproducibility MALDI-MS Using -Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCA-Butylamine)

Abstract & Introduction

In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the co-crystallization of analyte and matrix is the critical determinant of sensitivity and reproducibility. Standard CHCA forms heterogeneous solid crystals ("hot spots"), leading to high Relative Standard Deviation (RSD) and requiring "sweet spot" searching.


-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-Butylamine or CHCAB)Ionic Liquid Matrix (ILM)
Key Advantages
  • Homogeneity: Eliminates "sweet spot" searching; the analyte is uniformly distributed in the liquid droplet.

  • Quantitation: Reduces shot-to-shot signal variability (RSD improvement from ~40-60% to <10%).

  • Vacuum Stability: Negligible vapor pressure prevents sublimation in the high-vacuum source, enabling long-duration acquisitions (e.g., MALDI Imaging).

Mechanism of Action

The efficacy of CHCA-Butylamine relies on the Ionic Liquid Matrix (ILM) principle. Unlike solid matrices that segregate analytes during rapid crystallization, ILMs act as a solvent that retains the analyte in a dissolved state even under high vacuum.

Mechanistic Pathway
  • Proton Transfer: The n-butylamine accepts a proton from the carboxylic acid of CHCA, forming an ionic pair

    
    .
    
  • Solvation: This ionic pair acts as a solvent, maintaining the analyte in a "liquid-like" state on the target plate.

  • Desorption: Upon laser irradiation, the matrix absorbs energy (337 nm) and undergoes phase transition, carrying the analyte into the gas phase. The butylammonium counter-ion can suppress alkali adducts (

    
    , 
    
    
    ) by competing for complexation, though it may introduce its own adducts.

ILM_MechanismCHCASolid CHCA(Acidic)ReactionAcid-Base Neutralization(Methanol/Water)CHCA->ReactionButylaminen-Butylamine(Base)Butylamine->ReactionILMCHCA-Butylamine Salt(Ionic Liquid)Reaction->ILMFormationVacuumHigh Vacuum Source(10^-6 Torr)ILM->VacuumStable Liquid FilmDesorptionLaser Desorption(Homogeneous Plume)Vacuum->DesorptionNo Crystallization

Figure 1: Synthesis and functional mechanism of the CHCA-Butylamine Ionic Liquid Matrix.

Experimental Protocols

Protocol A: Synthesis of CHCA-Butylamine Salt

Use this protocol if the pre-made salt is unavailable. This is a stoichiometric neutralization.

Materials:

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA) (High Purity, >99%)
    
  • n-Butylamine (Reagent Grade, >99%)[1]

  • Methanol (LC-MS Grade)

  • Glass scintillation vials (20 mL)

Procedure:

  • Calculate Molar Equivalents:

    • MW of CHCA: 189.17 g/mol

    • MW of n-Butylamine: 73.14 g/mol

    • Target: 1:1 Molar Ratio.[2][3][4]

  • Dissolution: Weigh 189 mg (1 mmol) of CHCA into a glass vial. Add 2 mL of Methanol. Vortex until partially dissolved (suspension is normal).

  • Neutralization: Slowly add 99 µL (approx. 73 mg, 1 mmol) of n-butylamine to the CHCA suspension.

    • Note: The reaction is exothermic. The suspension should clear rapidly as the salt forms and dissolves.

  • Homogenization: Sonicate the mixture for 5 minutes at room temperature.

  • Solvent Removal (Optional for Storage): If storing, use a rotary evaporator or vacuum centrifuge to remove methanol. The result will be a viscous yellow/orange oil or low-melting solid.

    • For immediate use: You can use the methanolic solution directly (see Protocol B).

Protocol B: Matrix Preparation & Spotting

Standard working solution for peptide/lipid analysis.

Reagents:

  • CHCA-Butylamine Salt (from Protocol A or Commercial)

  • Solvent A: 50% Acetonitrile (ACN) / 50% Water (v/v)[3][5]

Step-by-Step:

  • Stock Solution: Prepare a 50 mg/mL solution of CHCA-Butylamine in Solvent A.

    • Expert Insight: Unlike solid CHCA (sat. at ~10 mg/mL), the salt is highly soluble. Higher concentrations ensure a stable liquid film under vacuum.

  • Analyte Preparation: Dissolve peptide/lipid samples in 0.1% TFA (peptides) or Chloroform/Methanol (lipids).

  • Mixing (The "Dried Droplet" Alternative):

    • Mix Analyte solution and Matrix solution in a 1:1 ratio in a microtube.

    • Deposit 1.0 µL of the mixture onto the MALDI target plate.[6]

  • Drying: Allow the solvent (ACN/Water) to evaporate at room temperature.

    • Observation: The spot will NOT turn into white crystals. It will remain as a thin, transparent, viscous film or droplet. Do not wait for crystals to form.

Instrument Parameters & Data Acquisition

ParameterSettingRationale
Laser Power Lower than solid CHCAILMs have high absorption coefficients and desorption efficiency; high power may cause rapid depletion or source contamination.
Laser Focus Standard / WideHomogeneity allows for wider rastering without losing signal.
Acquisition Mode Continuous RasterBecause the entire spot is homogeneous, you can raster the entire area to accumulate high statistics.
Polarity Positive / NegativeCHCAB works well in both, but is superior for Negative Ion Mode compared to solid CHCA due to better deprotonation dynamics.
Mass Range > 500 DaWarning: The butylammonium ion and matrix clusters produce high background noise <500 Da.

Troubleshooting & Optimization

Issue: High Background / Matrix Clusters

Symptom: Intense peaks in the low mass range (m/z < 600) obscuring the analyte. Cause: Formation of

Solution:
  • Gate Adjustment: Set matrix suppression (deflection) to m/z 500.

  • Dilution: Reduce matrix concentration to 20-30 mg/mL.

Issue: Source Contamination

Symptom: Drop in sensitivity over time; visible residue on source optics. Cause: ILMs are liquids; if the laser power is too high, "sputtering" (micro-droplet ejection) can occur rather than desorption. Solution:

  • Reduce Laser Energy.

  • Allow longer vacuum pump-down times before firing to ensure all volatile solvents (methanol/ACN) are gone, leaving only the ionic liquid.

Issue: "Wet" Plate Warning

Symptom: Instrument interlock prevents loading because the pressure drops slowly. Cause: Excess solvent in the ILM. Solution: Dry the plate in a vacuum desiccator for 10-15 minutes before inserting it into the MALDI instrument.

Comparison: Solid CHCA vs. CHCA-Butylamine[7]

Comparisoncluster_SolidStandard CHCAcluster_ILMCHCA-Butylamine (ILM)Solid1Crystalline SolidSolid2Heterogeneous Surface(Hot Spots)Solid1->Solid2Solid3High RSD (>40%)Solid2->Solid3ILM1Viscous Liquid/FilmILM2Homogeneous Surface(No Hot Spots)ILM1->ILM2ILM3Low RSD (<10%)ILM2->ILM3

Figure 2: Comparative performance characteristics.

References

  • Fukuyama, Y., et al. (2014). "Adding methanol to

    
    -cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry."[7] Rapid Communications in Mass Spectrometry. Link
    
  • Mank, M., et al. (2004). "2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules." Analytical Chemistry. Link

  • Laremore, T. N., et al. (2007). "Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Analytical Chemistry. Link

  • Zabet-Moghaddam, M., et al. (2004). "Ionic liquid matrices for proteomic analysis." Rapid Communications in Mass Spectrometry. Link

Application Note: Enhancing Protein Identification using α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) as an Ionic Liquid Matrix for MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB), an ionic liquid matrix (ILM), for protein and peptide identification using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. We delve into the mechanistic advantages of CHCAB over its solid counterpart, α-Cyano-4-hydroxycinnamic acid (CHCA), detailing its role in improving spectral quality, reproducibility, and sensitivity. Detailed protocols for matrix preparation and sample deposition are provided to enable users to leverage this advanced matrix for high-throughput and high-confidence protein analysis.

Introduction: The Critical Role of the Matrix in MALDI-MS

MALDI-TOF mass spectrometry is a powerful technique for the analysis of biomolecules, including proteins and peptides.[1] The process relies on a matrix, a small organic molecule that co-crystallizes with the analyte. The matrix absorbs energy from a laser, leading to a "soft" ionization and desorption of the analyte molecules with minimal fragmentation.[2] The choice of matrix is paramount for successful analysis, directly impacting ionization efficiency, spectral quality, and sensitivity.[1]

α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for proteomic analysis, particularly for peptides and proteins under 20 kDa, due to its strong UV absorption and hydrophobicity that matches many tryptic peptides.[2][3][4] However, conventional solid CHCA suffers from several drawbacks, including the formation of heterogeneous crystals ("sweet spots"), which leads to poor shot-to-shot reproducibility and can complicate automated data acquisition.[5] Furthermore, solid CHCA can form matrix adducts and clusters, especially at low analyte concentrations, which introduces chemical noise and can interfere with the detection of low-abundance peptides.[6][7]

The Advantage of CHCAB: An Ionic Liquid Matrix Approach

To overcome the limitations of solid matrices, ionic liquid matrices (ILMs) have been developed. CHCA butylamine salt (CHCAB) is an ILM that offers significant advantages for peptide analysis.[8] Unlike solid CHCA, CHCAB exists as a vacuum-stable liquid, which promotes the formation of highly uniform and homogeneous sample spots.[8]

Key Advantages of CHCAB:

  • Enhanced Reproducibility: The liquid nature of CHCAB eliminates the non-homogeneous crystallization seen with solid CHCA. This results in dramatically improved shot-to-shot and spot-to-spot reproducibility, which is critical for quantitative studies and reliable high-throughput screening.[8] One study demonstrated that relative standard deviations for intensity values were eight times lower when using CHCAB compared to solid CHCA.[8]

  • Improved Sensitivity and Homogeneity: The uniform sample deposition leads to more consistent ionization across the entire spot, improving sensitivity and simplifying automated data acquisition. The addition of methanol to the CHCAB solution can further enhance the formation of a homogeneous spot, leading to highly sensitive analyses.[9]

  • Matrix of Choice for Peptides: In comparative studies with other ionic liquid matrices, CHCAB has been identified as the superior choice for peptide analysis due to a reduced tendency to form alkali adduct ions compared to other ILMs like 2,5-dihydroxybenzoic acid butylamine (DHBB).[8]

  • Analysis of Hydrophobic Peptides: While standard matrices often fail to effectively co-crystallize with hydrophobic peptides, the properties of ILMs like CHCAB can facilitate their incorporation and analysis, leading to better protein sequence coverage.[10]

The workflow below illustrates the fundamental difference in sample morphology between conventional solid matrices and ionic liquid matrices.

G cluster_0 Conventional Solid Matrix (CHCA) cluster_1 Ionic Liquid Matrix (CHCAB) A Analyte + CHCA in Solution B Solvent Evaporation A->B C Heterogeneous Crystals ('Sweet Spots') B->C D Inconsistent Ion Signal (Poor Reproducibility) C->D E Analyte + CHCAB in Solution F Solvent Evaporation E->F G Homogeneous Liquid Droplet F->G H Consistent Ion Signal (High Reproducibility) G->H

Figure 1. Comparison of sample deposition workflows.

Protocols for Protein Identification using CHCAB

The following protocols provide a starting point for utilizing CHCAB. Optimization may be required based on the specific sample type and instrumentation.

Materials and Reagents
  • α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB)

  • Methanol (HPLC Grade)

  • Acetonitrile (ACN, HPLC Grade)

  • Ultrapure Water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA, Proteomics Grade)

  • Peptide/Protein Digest Sample

  • MALDI Target Plate

Protocol 1: Standard CHCAB Matrix Preparation

This protocol is adapted for general peptide analysis and leverages the ionic liquid properties of CHCAB for improved reproducibility.[8]

Step-by-Step Methodology:

  • Prepare the Matrix Solvent: Create a solvent mixture of 50% Acetonitrile (ACN) in ultrapure water with 0.1% Trifluoroacetic acid (TFA). For example, mix 500 µL ACN, 500 µL water, and 1 µL TFA.

  • Dissolve CHCAB: Prepare a CHCAB solution at a concentration of 10 mg/mL in the matrix solvent. Vortex thoroughly to ensure complete dissolution. This is your stock matrix solution.

  • Sample Preparation: Ensure your peptide sample is desalted and purified. The optimal final concentration of peptides on the target should be in the low femtomole to low picomole range.[3] Dilute your sample in 0.1% TFA if necessary.

  • Sample-Matrix Mixing: Mix the peptide sample solution and the CHCAB matrix solution in a 1:1 (v/v) ratio directly in a microcentrifuge tube.

  • Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air dry completely at room temperature before introducing it into the mass spectrometer. The resulting spot should appear as a uniform, glassy film rather than crystalline structures.

Protocol 2: Methanol-Enhanced CHCAB for High Sensitivity

This modified protocol incorporates methanol to improve spot homogeneity, which can lead to enhanced sensitivity and is particularly useful for automated analyses.[9]

Step-by-Step Methodology:

  • Prepare the Methanol-Enhanced Matrix: Prepare a solution of CHCAB in methanol. While the original research provides limited specific concentrations, a starting point of 5-10 mg/mL is recommended for optimization.

  • Sample Preparation: Prepare the peptide sample as described in Protocol 1, Step 3.

  • Sample-Matrix Mixing: Mix the peptide sample solution and the methanol-enhanced CHCAB matrix solution in a 1:1 (v/v) ratio.

  • Spotting on a Focusing Plate: This method is particularly effective when used with MALDI target plates that have hydrophilic anchors or "focusing" spots. Apply 0.5 - 1.0 µL of the mixture to the target. The properties of the solution promote concentration of the analyte and matrix into a small, uniform spot.

  • Drying: Allow the spot to air dry completely at room temperature.

  • Analysis: Proceed with MALDI-TOF MS analysis. The homogeneous nature of the spot should allow for consistent signal acquisition across the entire sample area.

Data and Performance Comparison

To illustrate the practical benefits of CHCAB, the following table summarizes the expected performance characteristics compared to standard solid CHCA.

ParameterStandard Solid CHCAIonic Liquid CHCABRationale for Improvement
Spot Morphology Heterogeneous, crystallineHomogeneous, uniform filmThe liquid state of CHCAB prevents inconsistent crystal formation.[8]
Reproducibility Low (High shot-to-shot variability)High (Low shot-to-shot variability)Uniform analyte/matrix distribution ensures consistent ionization.[8]
Automation Suitability Challenging due to "sweet spots"ExcellentConsistent signal across the spot allows for reliable automated data acquisition.[9]
Adduct Formation Prone to alkali adductsReduced tendency for adductsThe ionic liquid environment can suppress certain adduct formations.[8]
Sensitivity GoodVery Good to ExcellentHomogeneous crystallization and efficient energy transfer can enhance ion yield.[9]

Troubleshooting and Best Practices

  • Use Fresh Solutions: Always prepare matrix solutions fresh daily to avoid degradation and ensure optimal performance.

  • Avoid Contaminants: Ensure all solvents and reagents are of the highest purity. Contaminants like salts or detergents can severely inhibit the ionization process.[3]

  • Optimize Laser Power: Begin with lower laser power and gradually increase it to find the optimal setting that provides good signal without causing excessive fragmentation.

  • Sample Purity: The cleaner the sample, the better the result. Use appropriate desalting and purification techniques (e.g., C18 ZipTips) before analysis.

Conclusion

The transition from conventional solid matrices to ionic liquid matrices like α-Cyano-4-hydroxycinnamic acid butylamine salt represents a significant advancement in MALDI-MS for proteomics. By forming a homogeneous sample preparation, CHCAB overcomes the critical issue of reproducibility that has long challenged users of standard CHCA. This leads to more reliable protein identification, higher sensitivity, and greater suitability for high-throughput automated workflows. The protocols outlined in this note provide a robust framework for researchers to integrate this superior matrix into their protein identification pipelines, ultimately enabling more comprehensive and trustworthy proteomic analyses.

The diagram below outlines the chemical rationale for using CHCAB, highlighting its structure and interaction with peptide analytes.

G cluster_formation Ionic Liquid Formation CHCA b α-Cyano-4-hydroxycinnamic acid (CHCA) (C₁₀H₇NO₃) Phenolic Hydroxyl (-OH) Carboxylic Acid (-COOH) Cyano Group (-CN) Butylamine b Butylamine (C₄H₁₁N) Primary Amine (-NH₂) CHCA:s->Butylamine:n Acid-Base Reaction CHCAB b CHCA Butylamine Salt (CHCAB) (Ionic Liquid Matrix) Cinnamate Anion Butylammonium Cation Butylamine->CHCAB Forms Salt Process b MALDI Process Co-deposition Laser Desorption Proton Transfer Gas-Phase Ion Generation CHCAB->Process:w Homogeneous Matrix Peptide b Peptide Analyte Basic Residues (Arg, Lys) Acidic Residues (Asp, Glu) Peptide->Process:w Analyte Process->Peptide Soft Ionization [M+H]+

Figure 2. Formation and function of CHCAB matrix.

References

  • MALDI-TOF Sample Preparation. (n.d.). Retrieved from University of California, Riverside, Department of Chemistry.
  • Sample preparation str
  • Mass Analysis of Peptides and Tryptic Digests of Proteins. (n.d.). MassTech, Inc.
  • Monopoli, A., Ventura, G., Aloia, A., Ciriaco, F., Nacci, A., Cataldi, T. R. I., & Calvano, C. D. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565. [Link]

  • Procedure for Protein Mass Measurement Using MALDI-TOF. (n.d.). MtoZ Biolabs.
  • Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434–438. [Link]

  • Fukuyama, Y., et al. (2014). Adding methanol to α-cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(6), 662–664. [Link]

  • Carda-Broch, S., et al. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(9), 2575–2581. [Link]

  • CHCA MALDI M
  • Lui, M., et al. (2020). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online.
  • MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter? (2004).
  • Matrix Recipes. (n.d.). Harvard Center for Mass Spectrometry.
  • α-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS. (n.d.). Sigma-Aldrich.
  • Monopoli, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids.
  • Julian, R. R. Jr., & Beauchamp, J. L. (2005). Disposable hydrophobic surface on MALDI targets for enhancing MS and MS/MS data of peptides. Analytical Chemistry, 77(20), 6691–6696. [Link]

  • Zhu, X., et al. (2003). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques, 14(4), 298–307.
  • MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert. (2002). Journal of Mass Spectrometry, 37(8), 833–842.
  • Chen, Y. J., et al. (2017). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PLoS One, 12(7), e0181423. [Link]

  • Preparation of α-Cyano-4-Hydroxycinnamic Acid (CHCA) Matrix Solutions for Proteomics: Application Notes and Protocols. (n.d.). BenchChem.
  • Chen, Y. J., et al. (2017). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PMC.

Sources

sample preparation with alpha-Cyano-4-hydroxycinnamic acid butylamine salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Sample Preparation with α-Cyano-4-hydroxycinnamic Acid Butylamine Salt for MALDI-MS

Authored by: A Senior Application Scientist

Introduction: Elevating MALDI-MS Analysis with Ionic Liquid Matrices

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of a wide array of molecules, from small peptides to large proteins. The success of any MALDI-MS experiment is fundamentally dependent on the quality of the sample preparation, specifically the co-crystallization of the analyte with a suitable matrix. For decades, α-Cyano-4-hydroxycinnamic acid (CHCA) has been a matrix of choice, particularly for peptides and smaller proteins (< 20 kDa), due to its strong absorption at the nitrogen laser wavelength (337 nm) and its efficacy in promoting analyte ionization.[1][2][3]

However, traditional solid matrices like CHCA are often plagued by a significant challenge: the formation of heterogeneous crystalline spots on the MALDI target. This leads to the presence of "sweet spots," requiring extensive searching with the laser to find areas of strong signal and contributing to poor shot-to-shot reproducibility. To overcome this limitation, a new class of matrices has emerged: Ionic Liquid Matrices (ILMs).

α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA), also referred to as CHCAB, is an ILM that combines the proven ionization efficiency of CHCA with the physical properties of an ionic liquid.[4] By forming a salt with butylamine, the resulting matrix remains in a liquid state under the high vacuum of the mass spectrometer. This eliminates the issues of heterogeneous crystallization, leading to a more uniform distribution of the analyte within the matrix spot. The result is a dramatic improvement in signal reproducibility, simplified automated data acquisition, and often, enhanced sensitivity.[5] This application note provides a comprehensive guide to the theory and practice of using CHCA-BA for robust and reproducible sample preparation.

The Scientific Rationale: Why CHCA-BA Excels

The function of a MALDI matrix is to absorb the energy from the laser pulse and transfer it to the analyte, causing desorption and "soft" ionization without significant fragmentation. CHCA is a "hot" or highly energetic matrix, making it exceptionally effective for ionizing peptides.[6]

The transition from solid CHCA to the ionic liquid CHCA-BA introduces several key advantages rooted in its physical chemistry:

  • Homogeneity: As a liquid, CHCA-BA dries into a uniform spot, ensuring the analyte is evenly distributed. This eliminates the need to hunt for "sweet spots" and provides consistent signal intensity across the entire sample spot, which is critical for quantitative studies and automated workflows.[4][5]

  • Reduced Matrix Background: Traditional CHCA can form matrix clusters and adducts, particularly with sodium and potassium ions, which can interfere with the detection of low-mass analytes.[7][8] While CHCA-BA does not eliminate this entirely, the uniform sample surface can contribute to cleaner spectra. The use of ammonium salt additives is a complementary strategy to further suppress these unwanted signals.[7][8][9]

  • Enhanced Reproducibility: The most significant advantage of CHCA-BA is the dramatic improvement in shot-to-shot and spot-to-spot reproducibility.[5] This is a direct consequence of the sample homogeneity. Studies have shown that the relative standard deviation of signal intensity can be significantly lower when using an ionic liquid matrix compared to its solid counterpart.[5]

The MALDI Ionization Workflow

The following diagram illustrates the fundamental process of MALDI-MS, which underpins the application of CHCA-BA.

cluster_workflow MALDI-TOF Ionization & Analysis A Laser Pulse (e.g., 337 nm) B Matrix Excitation A->B hits C Energy Transfer to Analyte B->C causes D Analyte & Matrix Desorption C->D leads to E Analyte Ionization (Proton Transfer) D->E in the gas phase F Acceleration in Electric Field E->F G Time-of-Flight (TOF) Mass Separation F->G ions separate by m/z H Ion Detection G->H cluster_prep Sample Preparation Workflow RawSample Crude Analyte (e.g., Protein Digest) Cleanup Sample Cleanup (e.g., C18 ZipTip) RawSample->Cleanup remove salts, detergents CleanSample Purified Analyte Cleanup->CleanSample Mix Mix Analyte & Matrix (1:1) CleanSample->Mix Matrix CHCA-BA Matrix Solution Matrix->Mix Spot Spot 0.5-1.0 µL on Target Mix->Spot Dry Air Dry at Room Temp Spot->Dry Ready Analysis-Ready Target Dry->Ready

Caption: A typical workflow for preparing samples using CHCA-BA.

Troubleshooting and Validation

A protocol is only as good as its ability to be validated and corrected.

Problem Possible Cause(s) Suggested Solution(s)
No or Weak Signal Analyte concentration too low.Concentrate the analyte. Use a sandwich or thin-layer spotting method to concentrate the sample on the target.
Salts or detergents suppressing ionization.Perform thorough sample cleanup (e.g., ZipTip, dialysis).
Incorrect matrix:analyte ratio.Optimize the ratio; try a serial dilution (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).
Poor Resolution Contaminants are present.Re-purify the sample. Ensure high-purity solvents and matrix are used.
Laser power is too high.Reduce laser power. High laser fluence can cause fragmentation and broaden peaks.
Overwhelming Matrix Signals (Low m/z) High concentration of alkali salts (Na⁺, K⁺).Add 2-5 mM ammonium phosphate to the matrix solution. [7][10]Consider a post-crystallization wash with cold, deionized water or ammonium buffer. [8]
Matrix concentration is too high relative to the analyte.Dilute the matrix or increase the analyte concentration.
Inconsistent Signal Across Spot Incomplete dissolution of the matrix.Ensure the matrix solution is vortexed thoroughly and centrifuged before use.
Inhomogeneous drying.Ensure the target plate is clean and level. Avoid drying too quickly (e.g., under forced air).

Conclusion

The use of α-Cyano-4-hydroxycinnamic acid butylamine salt represents a significant advancement in MALDI-MS sample preparation. By transitioning from a solid to an ionic liquid, CHCA-BA directly addresses the critical issue of sample heterogeneity, which has long been a source of poor reproducibility. The protocols outlined in this guide provide a field-proven framework for leveraging the benefits of this matrix to achieve more consistent, reliable, and high-quality mass spectra for peptides and proteins. Adherence to best practices in reagent purity, sample cleanup, and methodical optimization will empower researchers to unlock the full potential of their MALDI-MS instrumentation.

References

  • Title: Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) Source: Journal of Biomolecular Techniques URL: [Link]

  • Title: 67336-1G a-Cyano-4-hydroxycinnamic acid butylamine salt matrix substance for MALDI-MS, =99.0% (HPLC) Source: Biogenerica URL: [Link]

  • Title: MALDI-TOF Sample Preparation Source: University of California, Berkeley - QB3/Chemistry Mass Spectrometry Facility URL: [Link]

  • Title: MALDI SAMPLE PREPARATION Source: U.S. Department of Agriculture, Agricultural Research Service URL: [Link]

  • Title: 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules Source: PubMed URL: [Link]

  • Title: Sample preparation strategies in MALDI Source: MassTech, Inc. URL: [Link]

  • Title: a-Cyano-4-hydroxycinnamic acid, 1g Source: Bruker Store URL: [Link]

  • Title: Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics Source: PubMed URL: [Link]

  • Title: CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS Source: Spectroscopy Online URL: [Link]

  • Title: Sample spotting techniques Source: University of California, Berkeley - QB3/Chemistry Mass Spectrometry Facility URL: [Link]

  • Title: I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol ? Source: ResearchGate URL: [Link]

  • Title: MALDI Matrix Research for Biopolymers Source: PMC URL: [Link]

  • Title: 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix Source: PNAS URL: [Link]

  • Title: alpha-Cyano-4-hydroxycinnamic acid butylamine salt - High purity Source: Georganics URL: [Link]

  • Title: General procedure In a sealed tube, to hydrochloric salts of butylamine Source: Royal Society of Chemistry URL: [Link]

  • Title: User Guide for Mass Spectrometry Finger Printing Technique Source: University of Texas at El Paso URL: [Link]

  • Title: α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics Source: ACS Publications URL: [Link]

  • Title: Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids Source: MDPI URL: [Link]

  • Title: Salts of (+)-deoxycholic acid with amines: Structure, thermal stability, kinetics of salt formation, decomposition and chiral resolution Source: ResearchGate URL: [Link]

  • Title: Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry Source: PubMed URL: [Link]

  • Title: Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid Source: Journal of Biomolecular Techniques URL: [Link]

  • Title: Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves Source: Plant Methods URL: [Link]

Sources

alpha-Cyano-4-hydroxycinnamic acid butylamine salt in MALDI-TOF mass spectrometry

Application Note: -Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCA-B) in MALDI-TOF MS

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Sweet Spot" Phenomenon

Standard crystalline matrices like

  • High Shot-to-Shot Variability: Relative Standard Deviation (RSD) often exceeds 30-50%.

  • Poor Quantitation: Signal intensity does not correlate linearly with concentration.

  • Automation Failure: Automated data acquisition algorithms struggle to find signal without manual intervention.

The Solution: Ionic Liquid Matrices (ILMs)

CHCA-Butylamine (CHCA-B) is an Ionic Liquid Matrix formed by the equimolar neutralization of CHCA (a Brønsted acid) with n-butylamine (a Brønsted base). This salt possesses a melting point below 100°C (often liquid at room temperature) and negligible vapor pressure.[1]

Key Mechanistic Advantages:

  • Homogeneity: The matrix remains a viscous liquid or forms a glassy, amorphous film in vacuum. This eliminates crystal lattice segregation, distributing the analyte uniformly across the spot.

  • Vacuum Stability: Unlike volatile liquid matrices (e.g., glycerol), CHCA-B is stable in the high-vacuum source (

    
     to 
    
    
    Torr), preventing rapid sample depletion.
  • Enhanced Ionization: The pre-charged ionic nature of the matrix facilitates proton transfer to the analyte, often increasing sensitivity for hydrophobic peptides.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the fundamental difference between the "Sweet Spot" formation in solid CHCA and the homogeneous distribution in CHCA-B.

CHCA_Mechanismcluster_solidStandard Solid CHCAcluster_liquidIonic Liquid CHCA-ButylamineSolid_MixAnalyte + CHCA SolutionEvap_SolidSolvent EvaporationSolid_Mix->Evap_SolidCrystalsHeterogeneous Crystals(Segregation)Evap_Solid->CrystalsSweetSpotSweet Spot Effect(High RSD)Crystals->SweetSpotStableSignalUniform Signal(Low RSD < 10%)SweetSpot->StableSignal Improvement viaSalt FormationLiquid_MixAnalyte + CHCA-B SolutionEvap_LiquidSolvent EvaporationLiquid_Mix->Evap_LiquidFilmHomogeneous Viscous Film(No Segregation)Evap_Liquid->FilmFilm->StableSignal

Caption: Comparison of crystallization dynamics. Standard CHCA leads to analyte segregation (Red), whereas CHCA-B forms a homogeneous film (Green), ensuring reproducible ionization.

Part 3: Experimental Protocols

Protocol A: Synthesis of CHCA-Butylamine Salt

Note: While CHCA-B can be purchased, in-situ preparation ensures freshness and prevents degradation.

Reagents Required:

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA) (High Purity, >99%)
    
  • n-Butylamine (Reagent Grade, >99%)

  • Methanol (LC-MS Grade)

  • Acetonitrile (ACN) (LC-MS Grade)[2]

Step-by-Step Procedure:

  • Calculate Equimolar Ratios:

    • MW CHCA: 189.17 g/mol [3][4][5]

    • MW n-Butylamine: 73.14 g/mol

    • Target: Prepare 1 mmol of salt.

  • Dissolution:

    • Weigh 189.2 mg (1 mmol) of CHCA into a glass scintillation vial.

    • Dissolve in 5 mL of Methanol. Vortex until clear.

  • Neutralization:

    • Add 98.8

      
      L (approx. 73.1 mg, density 
      
      
      0.74 g/mL) of n-Butylamine to the CHCA solution.
    • Critical: Add dropwise while vortexing to prevent local overheating.

  • Solvent Removal (Salt Isolation):

    • Evaporate the methanol using a centrifugal vacuum concentrator (SpeedVac) or a stream of nitrogen gas.

    • Result: A viscous, yellow-orange oil or sticky semi-solid. This is the CHCA-Butylamine ILM.

  • Stock Solution Preparation:

    • Redissolve the isolated salt in Acetonitrile:Water (50:50 v/v) to a final concentration of 10 mg/mL .

    • Store at -20°C. Stability: ~1 month.

Protocol B: Sample Spotting (Dried Droplet Method)[7]

Context: This protocol is optimized for peptide mapping and quantitative analysis.

  • Analyte Preparation:

    • Dissolve peptide/protein samples in 0.1% TFA (Trifluoroacetic acid) in water.

    • Recommended concentration: 1 pmol/

      
      L to 10 pmol/
      
      
      L.
  • Matrix-Sample Mixing:

    • Mix the CHCA-B Stock Solution (from Protocol A) with the Analyte Solution in a 1:1 ratio (v/v).

    • Note: Unlike solid CHCA, you do not need to saturate the solution.

  • Deposition:

    • Pipette 1.0

      
      L of the mixture onto the MALDI target plate (Stainless steel or AnchorChip).
      
  • Drying:

    • Allow to dry at room temperature.[2][5]

    • Observation: The spot will not crystallize into a solid opaque layer. It will form a translucent, glassy film or a micro-droplet. This is normal.

  • Vacuum Step:

    • Insert the plate into the MALDI source.[5][6] Allow 5 minutes for any residual volatile solvent to outgas before firing the laser.

Part 4: Data Acquisition & Validation

Laser Settings

CHCA-B absorbs at standard UV-MALDI wavelengths (337 nm Nitrogen or 355 nm Nd:YAG). However, the energy threshold differs from solid CHCA.

ParameterSetting RecommendationRationale
Laser Power 10-20% higher than solid CHCAThe liquid/glassy state dissipates thermal energy more efficiently than crystals.
Shot Count 500-1000 shots per spectrumHigh homogeneity allows for more shots per location without "burning out" the spot.
Raster Pattern Random Walk or HexagonalUniformity allows automated rastering across the entire spot diameter.
Mode Reflectron PositiveBest for peptide resolution.
Validation Criteria (Self-Checking)

To verify the protocol was successful, assess the following metrics:

  • Visual Inspection: The spot should look like a faint, glassy smudge, not a white powder.

  • Signal Stability: Acquire 10 spectra from 10 different locations on a single spot. Calculate the RSD of the base peak intensity.

    • Pass: RSD < 15%

    • Fail: RSD > 25% (Indicates improper salt formation or phase separation).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal / Low Signal Laser power too low.Increase laser energy. ILMs have a higher desorption threshold than crystalline matrices.
High Background Noise Excess butylamine.Ensure exact 1:1 molar ratio during synthesis. Excess base suppresses protonation.
Spot Crystallizes Incomplete salt formation.Check the purity of the amine. Re-synthesize ensuring full dissolution before evaporation.
Adduct Formation Sodium/Potassium contamination.[7]Use plasticware instead of glass where possible; add 10 mM Ammonium Citrate to the matrix solution.

References

  • Fukuyama, Y., et al. (2014).[8] Adding methanol to

    
    -cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot.[8][9] Rapid Communications in Mass Spectrometry.
    
    • Mank, M., et al. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules.[10] Analytical Chemistry.

      • Abdelhamid, H.N. (2016). Ionic Liquids for Mass Spectrometry: Matrices, Separation and Microextraction. TrAC Trends in Analytical Chemistry.

      • Tholey, A., et al. (2006). Ionic liquid matrices for the analysis of peptides and proteins by MALDI-MS. Journal of Mass Spectrometry.

        Application of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt in Tissue Imaging: A Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Authored by: A Senior Application Scientist

        Introduction: The Crucial Role of Matrix Selection in MALDI Mass Spectrometry Imaging

        Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for visualizing the spatial distribution of a wide range of molecules—from small molecule metabolites and lipids to peptides and proteins—directly within tissue sections.[1][2][3][4] This label-free method provides a molecular snapshot of the tissue's composition, offering invaluable insights in fields ranging from pharmaceutical research to clinical pathology.[1][3] The success of a MALDI-MSI experiment is critically dependent on the selection and application of a suitable matrix. The matrix co-crystallizes with the analytes of interest and absorbs the laser energy, facilitating a soft ionization process that minimizes fragmentation of the analyte molecules.[4][5]

        α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix for the analysis of peptides, proteins, and small molecules.[6][7] The formation of its butylamine salt (CHCAB) creates an ionic liquid matrix (ILM) that offers distinct advantages over its solid counterpart.[8] Ionic liquids are salts with low melting points that exist in a liquid state at or near room temperature. In the context of MALDI-MS, the use of an ionic liquid matrix like CHCAB can lead to significantly improved shot-to-shot and spot-to-spot reproducibility due to the formation of a more homogeneous matrix-analyte preparation.[8] This guide provides a comprehensive overview and detailed protocols for the application of CHCA butylamine salt in tissue imaging for researchers, scientists, and drug development professionals.

        The Science Behind CHCA Butylamine Salt as a MALDI Matrix

        CHCA is a cinnamic acid derivative that effectively absorbs UV laser light, typically from a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm), which are commonly used in MALDI mass spectrometers.[9] The butylamine salt of CHCA is formed by an acid-base reaction between the carboxylic acid group of CHCA and the amine group of butylamine. This results in a substance with a significantly lower melting point than CHCA itself, giving it the properties of an ionic liquid.

        The primary advantage of using CHCAB lies in the improved homogeneity of the matrix-analyte co-crystals. Traditional solid matrices can form heterogeneous crystals, leading to "hot spots" of high signal intensity and areas with little to no signal. This can compromise the reproducibility and quantitative accuracy of the experiment.[10] The liquid nature of CHCAB promotes a more uniform distribution of the analyte within the matrix, leading to more consistent ion generation across the sample surface.[8] This enhanced reproducibility is a critical factor for generating reliable and high-quality imaging data.[8]

        Experimental Workflow for Tissue Imaging using CHCA Butylamine Salt

        The overall workflow for a MALDI tissue imaging experiment using CHCA butylamine salt involves several key stages, from tissue preparation to data analysis. Each step is critical for obtaining high-quality and reproducible results.

        MALDI_Tissue_Imaging_Workflow cluster_0 Sample Preparation cluster_1 Matrix Application cluster_2 Data Acquisition & Analysis Tissue_Sectioning Tissue Sectioning (10-20 µm) Thaw_Mounting Thaw-Mounting onto Conductive Slide Tissue_Sectioning->Thaw_Mounting Fresh Frozen Tissue Washing Optional Washing (e.g., for lipids/proteins) Thaw_Mounting->Washing Improved Spectral Quality Matrix_Preparation Prepare CHCA Butylamine Salt Solution Matrix_Deposition Automated Spraying or Nebulization Matrix_Preparation->Matrix_Deposition Homogeneous Coating MALDI_MS_Imaging MALDI-MS Data Acquisition Matrix_Deposition->MALDI_MS_Imaging Co-crystallization Data_Processing Image Generation & Analysis MALDI_MS_Imaging->Data_Processing Ion Intensity Maps

        Caption: General workflow for MALDI tissue imaging.

        Detailed Protocols

        PART 1: Preparation of CHCA Butylamine Salt Solution

        The preparation of a high-quality matrix solution is paramount for successful tissue imaging. The following protocol outlines the steps for preparing a CHCA butylamine salt solution suitable for automated spraying techniques.

        Materials:

        • α-Cyano-4-hydroxycinnamic acid (CHCA)

        • n-Butylamine

        • Acetonitrile (ACN), HPLC grade

        • Water, HPLC grade

        • Trifluoroacetic acid (TFA) (optional, for improved peptide/protein analysis)

        • Vortex mixer

        • Sonicator

        Protocol:

        • Molar Ratio: Prepare equimolar solutions of CHCA and n-butylamine in a suitable solvent. A common starting point is a 1:1 molar ratio.

        • Solvent System: The choice of solvent is critical and depends on the analyte of interest. A versatile solvent system for a broad range of small molecules and lipids is a mixture of acetonitrile and water.

          • For General Small Molecule and Lipid Analysis: A recommended starting solvent is 70:30 Acetonitrile:Water (v/v).

          • For Peptides and Proteins: A solvent system of 50:50 Acetonitrile:Water (v/v) with 0.1% TFA can improve results.[11]

        • Concentration: A typical final concentration for the CHCA butylamine salt solution is between 5 and 10 mg/mL. The optimal concentration may need to be determined empirically for your specific application and instrumentation.

        • Preparation Steps: a. Weigh the appropriate amount of CHCA and dissolve it in the chosen solvent system. b. Add the equimolar amount of n-butylamine to the CHCA solution. c. Vortex the solution thoroughly for 1-2 minutes. d. Sonicate the solution for 5-10 minutes to ensure complete dissolution and mixing. e. Centrifuge the solution at high speed (e.g., 14,000 x g) for 5 minutes to pellet any undissolved particulates. f. Carefully transfer the supernatant to a clean vial for use in the matrix sprayer.

        Table 1: Recommended Solvent Compositions for CHCA Butylamine Salt

        Analyte ClassRecommended Solvent System (v/v/v)AdditivesRationale
        Small Molecules70:30 ACN:WaterNoneGood solubility for a wide range of small molecules.
        Lipids80:20 ACN:Water or 90:10 ACN:WaterLithium salts (optional)Higher organic content improves solubility of lipids.[12]
        Peptides/Proteins50:50 ACN:Water0.1% TFATFA acts as an ion-pairing agent, improving peptide and protein signal.[11]
        PART 2: Tissue Preparation and Matrix Application

        The quality of the tissue section and the homogeneity of the matrix coating are critical for high-resolution imaging.

        Materials:

        • Cryostat

        • Indium Tin Oxide (ITO) coated glass slides

        • Automated matrix sprayer (e.g., HTX TM-Sprayer)[12]

        • Desiccator

        Protocol:

        • Tissue Sectioning: a. Using a cryostat, cut fresh frozen tissue sections at a thickness of 10-20 µm. b. Thaw-mount the tissue section onto a pre-cleaned ITO conductive glass slide. Ensure the tissue is flat and free of wrinkles.

        • Optional Washing Step: For certain applications, such as protein imaging, a washing step can help to remove interfering species like salts and lipids.[2] This step should be optimized to avoid delocalization of the analytes of interest.

        • Automated Matrix Spraying: Automated spraying is the preferred method for applying CHCA butylamine salt to ensure a homogenous coating.[3] a. Mount the slide with the tissue section into the automated sprayer. b. Set the spraying parameters according to the manufacturer's recommendations and optimize as needed. Key parameters to consider are:

          • Nozzle temperature
          • Flow rate
          • Spray velocity
          • Number of passes c. A typical starting point for CHCA butylamine salt is a lower nozzle temperature compared to solid matrices to prevent premature solvent evaporation and ensure even wetting of the tissue surface.
        • Drying: After matrix application, allow the slide to dry completely in a desiccator before introducing it into the mass spectrometer.

        Matrix_Application_Process Start Start Prepare_Matrix Prepare CHCA Butylamine Salt Solution Start->Prepare_Matrix Mount_Slide Mount Tissue Slide in Sprayer Prepare_Matrix->Mount_Slide Set_Parameters Set Spraying Parameters (Temp, Flow, Velocity) Mount_Slide->Set_Parameters Spray_Matrix Automated Spraying of Matrix Set_Parameters->Spray_Matrix Dry_Slide Dry Slide in Desiccator Spray_Matrix->Dry_Slide End Ready for MS Dry_Slide->End

        Sources

        Application Note: α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA) for Small Molecule Analysis in MALDI-TOF MS

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for molecular analysis, but its application to small molecules (<500 Da) has historically been hindered by intense background interference from conventional crystalline matrices. This application note details the synthesis, mechanistic advantages, and operational protocols for using α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA) —a rationally designed Ionic Liquid Matrix (ILM). By transitioning from a solid crystalline matrix to a vacuum-stable liquid salt, researchers can eliminate "sweet-spot" searching, drastically reduce low-mass background noise, and preserve labile functional groups during desorption.

        Mechanistic Insights: The Causality of Ionic Liquid Matrices

        To understand why CHCA-BA outperforms traditional solid CHCA for small molecule analysis, we must examine the physical chemistry of the desorption/ionization plume.

        • Elimination of Crystalline Heterogeneity: Traditional solid CHCA co-crystallizes with analytes unevenly, leading to "hot spots" of high signal and "cold spots" of no signal. By reacting the acidic CHCA with an equimolar amount of the organic base butylamine, a protic ionic liquid is formed. Under high vacuum, CHCA-BA remains a highly viscous liquid or amorphous solid. This fluidic nature ensures a perfectly homogeneous distribution of the analyte within the matrix droplet, effectively eliminating the need to search for sweet spots and reducing the relative standard deviation (RSD) of shot-to-shot reproducibility by up to eight-fold 1.

        • Suppression of Low-Mass Matrix Clusters: Solid CHCA produces intense cluster ions (e.g., [2M+H]⁺ at m/z 379) that obscure small metabolites. The ionic nature of CHCA-BA alters the thermodynamic pathways of the laser desorption plume. The energy is efficiently transferred to the analyte while the matrix components largely neutralize or remain in the liquid phase, clearing the <500 m/z region for spatial metabolomics and small molecule detection 2.

        • Thermodynamic Heat Sink for Labile Molecules: The liquid state of CHCA-BA provides a thermodynamic heat sink that dissipates excess laser energy. This "soft" ionization prevents the breaking of weak covalent bonds, preserving labile functional groups such as phosphates in adenosine nucleotides (ATP/ADP/AMP) with <1% fragmentation 3.

        Comparative Performance Data

        The following table summarizes the quantitative and qualitative differences between traditional solid CHCA and the CHCA-BA ionic liquid matrix, highlighting the causality behind the observed metrics.

        ParameterSolid CHCACHCA-BA (ILM)Mechanistic Cause
        Physical State (Vacuum) Crystalline solidViscous liquid / AmorphousAcid-base neutralization forms a non-volatile protic ionic salt.
        Shot-to-Shot RSD 30% – 40%< 5% – 10%Liquid state ensures homogeneous analyte distribution (no sweet spots).
        Low-Mass Background High (intense clusters)Significantly ReducedAltered desorption thermodynamics suppress matrix cluster formation.
        Analyte Fragmentation High (e.g., phosphate loss)< 1%Liquid matrix acts as a heat sink, reducing internal energy transfer.
        Limit of Detection (LOD) Low picomoleLow femtomoleEnhanced ionization efficiency and reduced spectral interference.

        Workflow Visualization

        G cluster_0 Matrix Synthesis cluster_1 MALDI-TOF Workflow A Solid CHCA (Acid) 0.2 mmol C Equimolar Mixing in Methanol (Vortex 2-3 min) A->C B Butylamine (Base) 0.2 mmol B->C D Vacuum Evaporation (24h) Removes Residuals C->D E CHCA-BA (ILM) Purified Ionic Liquid Matrix D->E G 1:1 Mixing & Spotting (Homogeneous Droplet) E->G F Small Molecule Analyte (e.g., Lipids, Nucleotides) F->G H MALDI-TOF MS Acquisition (Soft Ionization) G->H I Data Analysis (High S/N, Low Background) H->I

        Workflow of CHCA-BA synthesis and its application in small molecule MALDI-TOF MS analysis.

        Experimental Protocols (Self-Validating System)

        To ensure maximum trustworthiness and reproducibility, the following protocols are designed as a self-validating system . The causality of each critical step is explained, and an internal quality control (QC) checkpoint is embedded to verify matrix integrity before experimental data acquisition.

        Protocol A: Synthesis and Purification of CHCA-BA

        Note: Precise equimolar stoichiometry is critical. Excess acid reverts the matrix to a heterogeneous crystalline state; excess amine causes signal suppression and contaminates the mass spectrometer's vacuum system.

        • Solvation: Dissolve exactly 0.2 mmol of solid α-Cyano-4-hydroxycinnamic acid (CHCA) in 2.0 mL of LC-MS grade methanol.

        • Neutralization: Add exactly 0.2 mmol of liquid butylamine to the CHCA solution.

        • Mixing: Vortex the mixture vigorously for 2–3 minutes at room temperature to ensure complete acid-base reaction.

        • Purification (Critical Step): Transfer the solution to a vacuum oven. Evaporate the methanol and any trace unreacted volatile amine under vacuum (approx. 10 mbar) at 30°C for 24 hours.

        • Reconstitution: Reconstitute the resulting purified CHCA-BA salt in a 1:3 (v/v) H₂O/Acetonitrile solvent system to achieve a final matrix concentration of 0.1 M.

        Protocol B: Sample Preparation and Co-crystallization
        • Analyte Preparation: Prepare the small molecule extract (e.g., lipids, oligosaccharides, or metabolites) at a concentration of ~10 µg/mL in an appropriate solvent (e.g., 50% Acetonitrile).

        • Matrix-Analyte Mixing: In a microcentrifuge tube, mix the reconstituted CHCA-BA matrix and the analyte solution in a 1:1 (v/v) ratio.

        • Spotting: Pipette 1.0 µL of the mixture onto a polished steel MALDI target plate.

        • Drying: Allow the spot to dry completely at ambient temperature. Observation: Unlike solid CHCA, which forms a chalky white crystal ring, CHCA-BA will form a transparent, viscous, film-like droplet.

        Protocol C: MALDI-TOF MS Acquisition and Self-Validation

        This protocol includes a mandatory QC gate to self-validate the synthesis purity and laser tuning.

        • QC Spotting: Spot a 1:1 mixture of CHCA-BA and a 10 µg/mL Adenosine Triphosphate (ATP) standard onto the target plate.

        • Laser Tuning: Set the MALDI-TOF MS to reflectron mode (positive or negative ion mode, depending on the analyte). Begin with the laser power at the absolute threshold of ionization and slowly increase.

        • Self-Validation Checkpoint: Acquire 100 shots across 5 different locations on the ATP QC spot.

          • Calculate the fragmentation yield: Ratio = Intensity of [ADP+H]⁺ / Intensity of[ATP+H]⁺.

          • Validation Criteria: If the ratio is < 0.01 (<1% fragmentation) , the matrix is pure, and the laser fluence is optimal. Proceed to unknown samples.

          • Failure Mode: If the ratio is > 0.01, the laser power is too high, or unreacted CHCA is present. Lower the laser energy or re-evaporate the matrix (Protocol A, Step 4).

        • Acquisition: Once validated, acquire spectra for the unknown samples using 500–1000 shots per spot. Due to the homogeneity of the ILM, automated rastering can be used without manual sweet-spot selection.

        References

        • Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2938-2950.
        • Lin, C.-H., Lee, C., Wu, Y.-C., & Lu, I.-C. (2020). New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides. Molecules, 25(5), 1217.
        • Mahamdi, T., Moltó, N., Arasa, M., et al. (2025). Solid Ionic Matrices applied via Low-Temperature Evaporation enable High-Resolution and Sensitive MALDI Imaging of Metabolites. bioRxiv.

        Sources

        Application Note: Optimization and Protocols for α-Cyano-4-hydroxycinnamic Acid Butylamine (CHCA-BA) Concentration in MALDI-TOF MS

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction & Mechanistic Insights

        Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) relies fundamentally on the co-crystallization of an analyte with a matrix. While solid matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) are gold standards for peptide analysis, they suffer from heterogeneous crystallization. This phenomenon creates "sweet spots"—localized regions of high analyte concentration—which drastically reduce shot-to-shot reproducibility and complicate quantitative analysis [2].

        To overcome this structural limitation, Ionic Liquid Matrices (ILMs) such as α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA) were developed.

        The Causality of the ILM Advantage: CHCA-BA is synthesized via an equimolar acid-base neutralization between the carboxylic acid group of CHCA and the primary amine of butylamine. This reaction yields an organic salt with a melting point near or below room temperature. In the high-vacuum environment of the MALDI source, CHCA-BA does not sublimate or form discrete crystals; instead, it remains a highly viscous, transparent liquid film[3]. Because the matrix remains liquid, the analyte is uniformly dissolved throughout the droplet. This eliminates the search for sweet spots, reduces the relative standard deviation (RSD) of signal intensity by up to eightfold, and enables reliable semi-quantitative and quantitative analysis without the strict need for internal standards [1]. Furthermore, the liquid state acts as a superior thermal sink, resulting in "softer" ionization that preserves labile functional groups (e.g., sialic acids on glycans or intact lipids)[2].

        Quantitative Comparison: Solid CHCA vs. CHCA-BA

        The choice of matrix state fundamentally alters the physical dynamics of the MALDI process. The table below summarizes the quantitative and qualitative shifts when moving from a solid to an ionic liquid matrix system.

        ParameterSolid CHCACHCA-BA (Ionic Liquid)
        Physical State (in Vacuum) Crystalline solidViscous liquid / Amorphous film
        Spot Homogeneity Poor (Prone to "sweet spots")Excellent (Uniform analyte distribution)
        Shot-to-Shot Reproducibility (RSD) High (~30% - 50%)Low (< 10%)
        Ionization Softness Hard (Higher in-source decay)Soft (Preserves labile modifications)
        Quantitation Suitability Poor (Requires heavy isotopic labeling)Excellent (Direct linear correlation possible)
        Typical Limit of Detection (LOD) ~5.15 pmol (Carbohydrates)~2.59 pmol (Carbohydrates)

        Optimizing CHCA-BA Concentration

        Unlike solid CHCA, which is typically prepared as a saturated solution (~10 mg/mL) where excess solid is spun down, CHCA-BA is highly soluble in organic solvents. This allows researchers to precisely tune the concentration based on the analyte's nature and the sample's complexity[4].

        • 10 mg/mL: Ideal for highly purified, low-mass peptides. Produces a very thin film that minimizes chemical background noise in the low mass range.

        • 20 mg/mL: The standard baseline for general proteomics, lipidomics, and oligosaccharide profiling. This concentration provides a robust liquid film that ensures consistent co-dissolution of the analyte [1].

        • 40 mg/mL: Recommended for complex surface characterizations (e.g., intact microbial spores or tissue imaging). A higher concentration provides a thicker matrix layer, which is necessary to actively extract analytes from complex biological surfaces prior to vacuum drying [4].

        Experimental Protocol: Preparation and Spotting

        The following protocol outlines the in-situ synthesis and application of a 20 mg/mL CHCA-BA matrix.

        Step 1: Matrix Synthesis and Dissolution
        • Weigh exactly 18.9 mg (0.1 mmol) of solid CHCA into a clean, LC-MS grade microcentrifuge tube.

        • Add 1.0 mL of Methanol (MeOH) . Vortex until the CHCA is fully dissolved. (Note: Methanol is preferred over water/acetonitrile mixtures for ILMs because its high volatility promotes rapid, uniform film formation on the target plate).

        • Add exactly 10.0 µL (~7.3 mg, 0.1 mmol) of pure butylamine to the solution.

        • Vortex vigorously for 60 seconds. The solution will undergo an equimolar neutralization, forming the CHCA-BA ionic liquid matrix at approximately 20 mg/mL [3].

        Step 2: Analyte Mixing
        • Prepare your analyte (e.g., peptides, lipids) at a concentration of 1–50 µM in an appropriate solvent (e.g., 0.1% TFA in water).

        • Mix the analyte solution and the CHCA-BA matrix solution in a 1:1 (v/v) ratio in a separate tube.

        Step 3: Spotting and Self-Validation (Quality Control)
        • Apply 0.5 to 1.0 µL of the analyte-matrix mixture onto a stainless steel MALDI target plate.

        • Allow the spot to dry completely at room temperature or under a gentle stream of nitrogen.

        • Self-Validation Check: Inspect the dried spot visually or under a low-power microscope. A successfully formed CHCA-BA matrix will not exhibit the chalky, opaque crystalline structures typical of solid CHCA. Instead, it must appear as a clear, transparent droplet or a glossy thin film [3].

          • Troubleshooting: If opaque crystals form, the equimolar ratio was compromised (likely due to butylamine evaporation or pipetting error), leaving unreacted solid CHCA. Discard and remake the matrix.

        Workflow Visualization

        G Start Start: CHCA-BA Preparation Step1 Dissolve CHCA (10-40 mg/mL in MeOH) Start->Step1 Step2 Add Equimolar Butylamine (Form Ionic Liquid) Step1->Step2 Neutralization Step3 Mix with Analyte (1:1 v/v ratio) Step2->Step3 ILM Ready Step4 Spot on MALDI Target (0.5 - 1.0 µL) Step3->Step4 Step5 Vacuum Drying (Forms Homogeneous Film) Step4->Step5 End MALDI-TOF MS Analysis Step5->End Vacuum Stable

        Workflow for CHCA-BA ionic liquid matrix preparation and MALDI spotting.

        Instrumental Optimization & Troubleshooting

        • Laser Energy Adjustment: Because CHCA-BA forms a smooth liquid film rather than sharp crystals, it lacks the crystalline edges and defects that typically act as focal points for ionization initiation. Consequently, you will likely need to increase the laser fluence (energy) by 10% to 20% compared to the settings used for solid CHCA to achieve optimal ion yield[1].

        • Alkali Adduct Suppression: Ionic liquids can sometimes act as traps for ambient salts, promoting the formation of sodium or potassium adducts (

          
          ). To ensure spectral clarity and maximize the protonated 
          
          
          
          signal, strictly use LC-MS grade solvents and consider desalting your analyte using C18 micro-columns (e.g., ZipTips) prior to mixing with the ILM.

        References

        • Source: nih.
        • Source: longdom.
        • Source: researchgate.
        • Title: Evaluation of matrix-assisted laser desorption/ionization (MALDI)
        • Source: researchgate.

        Application and Protocol for the Recrystallization of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt

        Author: BenchChem Technical Support Team. Date: March 2026

        A Guide for Researchers in Drug Development and Mass Spectrometry

        This document provides a comprehensive guide to the recrystallization of α-Cyano-4-hydroxycinnamic acid butylamine salt. This protocol is designed for researchers, scientists, and drug development professionals who require a high-purity form of this compound, often utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2][3] The following sections detail the underlying principles, a step-by-step experimental protocol, and critical parameters for successful purification.

        Introduction: The Significance of Purity for α-Cyano-4-hydroxycinnamic Acid and its Salts

        α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix in MALDI mass spectrometry, particularly for the analysis of peptides and proteins.[4][5] Its primary function is to co-crystallize with the analyte and absorb energy from the laser, facilitating the soft ionization of the sample molecules.[3][6][7] The purity of the CHCA matrix is paramount, as impurities can interfere with the crystallization process, suppress the analyte signal, and introduce extraneous peaks into the mass spectrum, thereby compromising the accuracy and sensitivity of the analysis.[6]

        The formation of a butylamine salt of CHCA alters its physicochemical properties, such as solubility, which can be advantageous for specific applications or purification strategies. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[8][9][10] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[8][11] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound will form highly ordered and pure crystals, while the impurities remain dissolved in the mother liquor.[12]

        This guide provides a detailed protocol for the recrystallization of α-Cyano-4-hydroxycinnamic acid butylamine salt, emphasizing the rationale behind each step to ensure a robust and reproducible purification process.

        Principles of Recrystallization for α-Cyano-4-hydroxycinnamic Acid Butylamine Salt

        The successful recrystallization of α-Cyano-4-hydroxycinnamic acid butylamine salt hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:

        • High solubility for the salt at elevated temperatures.

        • Low solubility for the salt at low temperatures.

        • High solubility for impurities at all temperatures.

        • A boiling point that is not excessively high to allow for easy removal from the purified crystals.

        • Chemical inertness, meaning it does not react with the salt.

        Given that α-Cyano-4-hydroxycinnamic acid is soluble in organic solvents like methanol, ethanol, and acetonitrile, but insoluble in water, it is plausible that its butylamine salt will exhibit modified solubility, potentially with increased polarity.[4][13] A mixed solvent system, often employing a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is less soluble, can be highly effective for recrystallization.[11][12] For this protocol, we will utilize a methanol-water system. Methanol will serve as the primary solvent to dissolve the salt, and water will act as the anti-solvent to induce crystallization upon cooling.

        Experimental Protocol: Step-by-Step Recrystallization

        This protocol outlines the procedure for the recrystallization of approximately 1 gram of α-Cyano-4-hydroxycinnamic acid butylamine salt. Adjust quantities proportionally for different starting amounts.

        Materials and Equipment
        • α-Cyano-4-hydroxycinnamic acid butylamine salt (impure)

        • Methanol (HPLC grade)

        • Deionized water

        • Erlenmeyer flasks (50 mL and 100 mL)

        • Graduated cylinders

        • Hot plate with magnetic stirring capabilities

        • Magnetic stir bar

        • Buchner funnel and flask

        • Filter paper (Whatman No. 1 or equivalent)

        • Glass stirring rod

        • Spatula

        • Watch glass

        • Ice bath

        • Vacuum source

        • Drying oven or vacuum desiccator

        Recrystallization Workflow Diagram

        Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure salt and stir bar in Erlenmeyer flask B Add minimal hot methanol to dissolve the salt A->B Heat & Stir D Slowly add deionized water (anti-solvent) until turbidity persists B->D C If insoluble impurities are present, perform hot gravity filtration E Allow solution to cool slowly to room temperature D->E Induce Precipitation F Place flask in an ice bath to maximize crystal formation E->F Cooling G Collect crystals by vacuum filtration H Wash crystals with a small amount of cold methanol-water mixture G->H Rinse I Dry the purified crystals under vacuum H->I Evaporation

        Caption: Workflow for the recrystallization of α-Cyano-4-hydroxycinnamic acid butylamine salt.

        Detailed Procedure
        • Dissolution:

          • Place 1.0 g of the impure α-Cyano-4-hydroxycinnamic acid butylamine salt into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

          • On a hot plate, heat approximately 10-15 mL of methanol to a gentle boil in a separate beaker.

          • Add the hot methanol to the flask containing the salt in small portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

        • Hot Filtration (Optional):

          • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by crystallization.

        • Crystallization:

          • Once the salt is fully dissolved, slowly add deionized water dropwise to the hot solution while stirring. Continue adding water until a faint, persistent turbidity (cloudiness) is observed. This indicates that the solution is nearing its saturation point.

          • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask with a cloth or paper towels.[10]

          • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

        • Isolation and Drying:

          • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold methanol-water mother liquor.

          • Collect the crystals by vacuum filtration.

          • Wash the collected crystals with a small amount of a cold 1:1 methanol-water mixture to remove any residual soluble impurities.

          • Continue to draw air through the funnel for several minutes to partially dry the crystals.

          • Transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

        Critical Parameters and Expected Results

        The success of the recrystallization process is dependent on several key parameters, which are summarized in the table below.

        ParameterRecommended Value/RangeRationale
        Starting Material Purity >80%Recrystallization is most effective for removing small amounts of impurities.
        Solvent System Methanol/WaterMethanol acts as a good solvent, while water serves as an effective anti-solvent.
        Dissolution Temperature Near boiling point of methanol (approx. 65 °C)Maximizes the solubility of the salt in the primary solvent.
        Cooling Rate Slow, gradual coolingPromotes the formation of larger, more pure crystals.[10]
        Final Cooling Temperature 0-4 °C (Ice Bath)Minimizes the solubility of the salt to maximize the yield.
        Washing Solvent Cold 1:1 Methanol/WaterRemoves residual impurities without significantly dissolving the purified crystals.
        Drying Conditions Vacuum at 40-50 °CEnsures complete removal of residual solvents without causing decomposition of the product.
        Expected Yield 70-90%Dependent on the initial purity of the starting material.
        Purity Assessment Melting Point, HPLC, Mass SpectrometryTo confirm the purity of the recrystallized product.

        Conclusion and Best Practices

        The protocol described in this application note provides a reliable method for the purification of α-Cyano-4-hydroxycinnamic acid butylamine salt via recrystallization. By carefully controlling the solvent composition, temperature, and cooling rate, researchers can obtain a high-purity product suitable for demanding applications such as MALDI mass spectrometry.

        For optimal results, it is recommended to use high-purity solvents and to perform the procedure in a clean environment to avoid the introduction of contaminants. The purity of the final product should always be verified using appropriate analytical techniques.

        References

        • PubMed. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. [Link]

        • Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]

        • Chemistry LibreTexts. Recrystallization. [Link]

        • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

        • Georganics. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID BUTYLAMINE SALT. [Link]

        • ResearchGate. MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. [Link]

        • SOP: CRYSTALLIZATION. [Link]

        • ResearchGate. α-Cyano-4-Hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics | Request PDF. [Link]

        • Wikipedia. Recrystallization (chemistry). [Link]

        • PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]

        • PubMed. Adding methanol to α-cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry. [Link]

        • ResearchGate. Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry | Request PDF. [Link]

        • Wikipedia. Matrix-assisted laser desorption/ionization. [Link]

        • Wiley Online Library. Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. [Link]

        • Chemical Reviews. MALDI Matrix: Origins, Innovations, and Frontiers. [Link]

        • Wiley-VCH. The MALDI Process and Method 1. [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Optimizing MALDI-TOF MS with CHCA-BA Ionic Liquid Matrices

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the advanced troubleshooting and methodology center for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide is engineered for researchers and drug development professionals transitioning from traditional solid matrices to α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA) to eliminate low-mass matrix clusters and unlock high-sensitivity small molecule analysis.

        Mechanistic Grounding: The Causality of Cluster Reduction

        To troubleshoot effectively, you must understand the physical chemistry governing ionization.1[1]. When the UV laser strikes these crystals, massive localized energy is required to ablate the solid lattice. This violent phase transition ejects large micro-particulates that undergo incomplete desolvation in the gas-phase plume, resulting in a dense forest of matrix cluster ions (e.g.,

        
        , 
        
        
        
        ) in the low-mass region (< 500 Da). This phenomenon severely suppresses the signals of small molecules, metabolites, and short peptides.

        By synthesizing an Ionic Liquid Matrix (ILM) via the equimolar acid-base reaction of CHCA with butylamine, we create CHCA-BA . 2[2].

        The Causality of Improvement: Because CHCA-BA is pre-ionized (existing as a CHCA anion and butylammonium cation pair), the thermodynamic barrier for analyte ionization is drastically lowered.3[3]. The laser energy is uniformly distributed across the liquid surface, preventing the ejection of large crystalline chunks and effectively eliminating the extensive matrix cluster background.

        G cluster_solid Solid CHCA Matrix Pathway cluster_ilm CHCA-BA ILM Pathway S1 Crystalline Heterogeneity S2 High Laser Energy Required S1->S2 S3 Extensive Matrix Clusters (< 500 Da) S2->S3 I1 Homogeneous Liquid Film I2 Efficient Energy Transfer (Pre-ionized State) I1->I2 I3 Minimal Matrix Clusters (Clear Low-Mass Region) I2->I3

        Mechanistic comparison of ionization pathways between solid CHCA and CHCA-BA ILM.

        Troubleshooting & FAQs

        Q1: I am still seeing significant background noise below 500 Da when using CHCA-BA. What is causing this? A1: This is almost always caused by an incomplete acid-base reaction during ILM synthesis, leaving residual unreacted solid CHCA.2[2]. If the molarity of the base is too low, solid CHCA crystals will precipitate out of the liquid film on the target plate, reintroducing crystalline heterogeneity and cluster formation.

        Q2: My spot-to-spot reproducibility is poor, and the signal intensity fluctuates wildly. How do I fix this? A2: Unlike solid CHCA, which requires manual searching for "sweet spots" due to crystal incongruities,4[4]. If you observe high variance, the matrix-analyte droplet has likely absorbed atmospheric moisture before entering the vacuum, or the solvent system is incompatible with your analyte, causing localized precipitation. Fix: Ensure the target plate is dried in a vacuum desiccator prior to insertion into the MS.

        Q3: Can I use CHCA-BA for intact, high-molecular-weight protein analysis? A3: No.4[4]. For larger proteins (e.g., IgG), ionic liquid matrices based on sinapinic acid (such as SinTri) or DHB-butylamine (DHBB) are required due to their specific proton affinities and energy transfer characteristics.

        Self-Validating Experimental Protocols

        To guarantee data integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step if the validation criteria are not met.

        Protocol A: Synthesis of CHCA-BA Ionic Liquid Matrix
        • Weighing: Accurately weigh ~0.5 g of solid α-cyano-4-hydroxycinnamic acid (CHCA).

        • Dissolution: 2[2].

        • Equimolar Addition: Add a strictly equimolar amount of butylamine (BA) dropwise to the solution.

        • Reaction: 2[2] to ensure complete acid-base interaction.

        • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove unreacted particulates.

        • Evaporation: 2[2].

        • Validation Check: The final product must be a viscous liquid or an amorphous, clear film. If white powder remains, the reaction failed. Discard and restart.

        Protocol B: Sample Preparation and MALDI Spotting
        • Matrix Solubilization: 2[2].

        • Analyte Mixing: Mix your analyte solution with the CHCA-BA matrix solution at a 1:1 (v/v) ratio.

        • Deposition: 2[2].

        • Crystallization: Allow the spot to dry under a gentle stream of nitrogen.

        • Validation Check: 2[2]. If opaque crystals form, the solvent ratio is incorrect.

        G N1 Solid CHCA Matrix (Acidic) N3 Equimolar Mixing in Methanol N1->N3 N2 Butylamine (Organic Base) N2->N3 N4 Sonication & Solvent Evaporation (Flash Evaporation) N3->N4 N5 CHCA-BA Ionic Liquid Matrix (Vacuum Stable) N4->N5 N6 Sample Co-crystallization (Homogeneous Droplet) N5->N6 N7 MALDI-TOF MS Analysis (Low Background, High Repro) N6->N7

        Workflow for CHCA-BA synthesis and MALDI-TOF MS sample preparation.

        Quantitative Performance Comparison

        The transition from a solid matrix to an ILM yields measurable improvements across all critical analytical parameters.

        Analytical ParameterSolid CHCA MatrixCHCA-BA (ILM)Impact on Drug Development & Analysis
        Shot-to-Shot Reproducibility (RSD) ~15 - 30%< 5 - 10%Enables robust, high-throughput quantitative analysis without internal standard severe variance.
        Low-Mass Background (< 500 Da) High (Dense clusters)Low (Minimal clusters)Unlocks direct detection of small molecule APIs, metabolites, and short glycans.
        Vacuum Stability Poor (Sublimation over time)Excellent (Negligible vapor pressure)Allows for extended acquisition times and batch processing of 384-well plates.
        Sample Morphology Heterogeneous crystals ("Sweet spots")Homogeneous liquid/amorphous filmEliminates manual laser targeting; enables automated rastering.

        References

        • Source: PubMed (nih.gov)
        • Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Source: ResearchGate URL
        • Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry Source: Spectroscopy Online URL
        • Solid Ionic Matrices applied via Low-Temperature Evaporation enable High-Resolution and Sensitive MALDI Imaging of Metabolites Source: bioRxiv URL

        Sources

        Technical Support Center: CHCA Butylamine Salt Troubleshooting

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide addresses the technical challenges associated with the

        
        -Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) .
        

        Note to the User: This substance is chemically distinct from standard CHCA. While standard CHCA is a solid crystalline matrix, CHCAB is frequently classified as an Ionic Liquid Matrix (ILM) or a low-melting salt. "Poor crystallization" is often a misunderstood feature of its physicochemical properties rather than a procedural failure.

        Phase 1: Diagnostic & Triage

        Is your issue regarding Synthesis (Isolation) or MALDI Application?

        • Scenario A (Synthesis): "I am trying to synthesize the salt, but I get a viscous oil instead of a powder." -> Go to Module 1.

        • Scenario B (MALDI Application): "I spotted the matrix on the plate, but it didn't form crystals like standard CHCA." -> Go to Module 2.

        Module 1: Troubleshooting Synthesis & Isolation

        Objective: Isolating a solid, stoichiometric salt for storage or purification.

        The Core Problem: CHCAB has a bulky, flexible butyl chain that disrupts crystal lattice packing, lowering the lattice energy. This often results in a Room Temperature Ionic Liquid (RTIL) or a supercooled liquid that "oils out" rather than crystallizing.

        Q1: Why is my product an oil and not a solid?

        A: You are likely experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out."[1] This occurs when the melting point of the salt is near room temperature, or when solvent/impurity retention depresses the melting point.

        • Mechanism: The butylamine counter-ion adds rotational degrees of freedom (entropy), making the liquid state energetically favorable over the ordered solid state.[1]

        • Contamination Factor: Even trace amounts of water (from the air or solvents) can act as a plasticizer, preventing solidification.[1]

        Q2: How do I force the oil to crystallize (Trituration Protocol)?

        A: You must thermodynamically favor the solid phase by removing impurities and reducing solubility.[1] Protocol:

        • Solvent Removal: Evaporate the reaction solvent (usually Methanol/Ethanol) completely using a rotary evaporator.[1] You will likely be left with a yellow/orange syrup.

        • Trituration (The Critical Step):

          • Add a non-polar anti-solvent (e.g., Diethyl Ether or n-Hexane ) to the syrup.

          • Ratio: 10:1 (Anti-solvent : Product).

          • Sonication: Sonicate the biphasic mixture. The anti-solvent extracts residual organic impurities while forcing the polar salt to aggregate.

        • Thermal Shock: Place the flask in a -20°C freezer for 4-12 hours. Scratch the side of the flask with a glass rod to induce nucleation.

        • Desiccation: If a solid forms, filter immediately under inert gas (Argon/Nitrogen) if possible.[1] If it remains oily, dry under High Vacuum (< 0.1 mbar) for 24 hours. Note: Removing the last traces of solvent is often what triggers the phase change.

        Q3: My yield is low or the stoichiometry seems off. Why?

        A: Butylamine is volatile.[1][2] If you use heat to drive off the solvent, you may be evaporating the free base before it locks into the salt lattice, leaving you with excess free acid (CHCA).

        • Fix: Perform solvent evaporation at lower temperatures (< 40°C) under reduced pressure.

        • Validation: Check the pH of a small aqueous aliquot. It should be near neutral (pH 6.5–7.5). If acidic, you lost the amine.

        Module 2: Troubleshooting MALDI Applications

        Objective: Using CHCAB for Mass Spectrometry.

        Q4: The spot on the MALDI plate is liquid. Did it fail?

        A: No. This is the intended behavior of an Ionic Liquid Matrix (ILM).

        • The Science: Unlike solid CHCA, which requires co-crystallization to incorporate the analyte, ILMs like CHCAB act as a liquid solvent even under high vacuum.[1] The analyte remains dissolved in the liquid matrix layer.

        • Benefit: This eliminates "sweet spots" (heterogeneity) and improves shot-to-shot reproducibility.

        • Action: Do not wait for crystals. Insert the plate while the spot is still a homogeneous droplet/film.

        Q5: I am getting no signal/poor ionization.

        A: This is usually due to Proton Deficiency or Viscosity Issues .[1]

        • Protonation: CHCAB is a salt. The proton from the carboxylic acid is bound to the amine.[1] This reduces the matrix's ability to donate protons (H+) to your analyte compared to free acidic CHCA.

          • Fix: Add a dopant. Spike the matrix solution with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid to shift the equilibrium and make protons available for ionization.

        • Viscosity: If the layer is too thick, ions cannot escape the surface (Desorption bottleneck).[1]

          • Fix: Dilute the matrix in Methanol (1:1 or 1:10) to deposit a thinner film.[1]

        Summary Data: CHCA vs. CHCA-Butylamine
        ParameterStandard CHCA (Free Acid)CHCA Butylamine Salt (CHCAB)
        Physical State (RT) Solid Crystalline PowderViscous Liquid / Low-MP Solid
        Ionization Mechanism Co-crystallization (Solid State)Solvation (Liquid State)
        Vacuum Stability High (Solid)High (Negligible Vapor Pressure)
        Homogeneity Low (Hot spots/Sweet spots)High (Uniform surface)
        Primary Failure Mode Large crystals exclude analyteOiling out during synthesis
        Visual Troubleshooting Logic

        The following diagram illustrates the decision process for handling the "Oiling Out" phenomenon during synthesis.

        CHCAB_Troubleshooting Start Start: Reaction Mixture (CHCA + Butylamine in MeOH) Evap Evaporate Solvent (Rotovap < 40°C) Start->Evap CheckState Check Physical State Evap->CheckState Solid Solid Precipitate Forms CheckState->Solid Success Oil Viscous Oil / Syrup CheckState->Oil Oiling Out Triturate Add Anti-Solvent (Diethyl Ether/Hexane) Oil->Triturate Sonicate Sonicate & Cool (-20°C) Triturate->Sonicate HighVac High Vacuum Drying (Remove trace water) Sonicate->HighVac Success Crystalline Salt Isolated HighVac->Success Crystallizes ILM_Use Use as Ionic Liquid Matrix (Liquid state is acceptable) HighVac->ILM_Use Remains Liquid (Stable ILM)

        Figure 1: Workflow for isolating CHCA Butylamine salt and managing phase separation.

        References
        • Laremore, T. N., et al. (2006). "Matrix-assisted laser desorption/ionization mass spectrometric analysis of N-linked glycans using ionic liquid matrices." Journal of Mass Spectrometry.

          • Context: Establishes the utility of CHCA-amine salts as liquid m
        • Mettler Toledo. (n.d.). "Oiling Out in Crystallization." Technical Guide.

          • Context: Authoritative explanation of the thermodynamic causes of oiling out and mitigation strategies (seeding, temper
        • Fukuyama, Y., et al. (2014).[3] "Adding methanol to α-cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix..." Rapid Communications in Mass Spectrometry.

          • Context: Validates the liquid nature of the salt and handling protocols for MALDI spotting.
        • Armstrong, D. W., et al. (2001).[1] "Ionic liquids as matrixes for matrix-assisted laser desorption/ionization mass spectrometry." Analytical Chemistry.

          • Context: The foundational paper describing the synthesis and properties of ionic liquid m

        Sources

        alpha-Cyano-4-hydroxycinnamic acid butylamine salt matrix suppression effects

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support resource for researchers utilizing α-Cyano-4-hydroxycinnamic acid (CHCA) and its butylamine salt derivative in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on mitigating matrix suppression effects to enhance your analytical outcomes.

        Frequently Asked Questions (FAQs)

        Q1: What is α-Cyano-4-hydroxycinnamic acid (CHCA) and why is its butylamine salt used in MALDI-MS?

        A1: α-Cyano-4-hydroxycinnamic acid, commonly known as CHCA or HCCA, is a widely used organic matrix in MALDI-MS.[1][2] It is particularly effective for the analysis of peptides and small proteins (typically under 20 kDa) due to its strong absorption of UV laser light (e.g., from a 337 nm nitrogen laser) and its ability to co-crystallize with and transfer charge to analyte molecules, a process known as "soft" ionization.[2][3][4][5]

        The butylamine salt of CHCA (CHCAB) is an ionic liquid matrix (ILM).[6][7][8] Unlike solid crystalline matrices, ILMs are liquid under vacuum conditions. This property offers significant advantages, including:

        • Improved Reproducibility: The liquid nature leads to more homogeneous sample preparation, reducing "hot spot" variability and improving shot-to-shot reproducibility.[6]

        • Reduced Fragmentation: ILMs can provide a softer ionization, which is beneficial for analyzing fragile molecules like glycans or phosphopeptides.[6]

        • Enhanced Sensitivity for Certain Analytes: For peptides, CHCAB has been shown to be an excellent choice, often outperforming other ionic liquid matrices.[6]

        Q2: What is matrix suppression and why does it occur?

        A2: Matrix suppression is a phenomenon where the signal intensity of the analyte of interest is reduced or completely absent, while signals from the matrix itself (e.g., [M+H]+, [M+Na]+, [M+K]+) are overwhelmingly dominant in the mass spectrum.[9][10][11] This is a common issue in MALDI-MS that can severely compromise analytical sensitivity.[12][13][14]

        The primary cause is competition for ionization within the laser-induced plume.[9][13] If matrix molecules are more easily ionized or are present in a vast excess, they can monopolize the available charge (protons), leaving few for the analyte molecules. Factors influencing this include the relative proton affinities of the matrix and analyte, the matrix-to-analyte molar ratio, and the presence of contaminants like alkali salts.[9][15]

        Q3: What are the primary indicators of matrix suppression in my MALDI-TOF spectra?

        A3: The most common indicators are:

        • High-intensity peaks in the low m/z range: You will observe strong signals corresponding to the matrix ions and their adducts, while your expected analyte peaks are weak or absent.[10][11]

        • Poor signal-to-noise (S/N) ratio for the analyte: Even if the analyte peak is present, it may be barely distinguishable from the baseline noise.

        • Inconsistent signal: The analyte signal may appear in some laser shots but not others across the sample spot, indicating inhomogeneous co-crystallization where some regions are matrix-rich.

        Troubleshooting Guide: Overcoming Matrix Suppression

        This section addresses specific issues you may encounter during your experiments. Each problem is followed by an explanation of the underlying causes and a step-by-step guide to resolution.

        Issue 1: Strong matrix signals are observed, but the analyte signal is weak or absent.

        This is the classic presentation of matrix suppression. The ionization process is favoring the matrix over your analyte.

        Root Cause Analysis Workflow

        Caption: Troubleshooting workflow for matrix suppression.

        Troubleshooting Protocol 1: Optimizing the Matrix-to-Analyte Ratio

        The molar ratio of matrix to analyte is the most critical parameter in MALDI sample preparation.[9][16] An excessive amount of matrix can lead to the suppression effects described above.

        Step-by-Step Guide:

        • Estimate Current Ratio: Based on your current sample and matrix concentrations, estimate the molar ratio. A typical starting point is a mole ratio between 1000:1 and 5000:1 (matrix:analyte).[16] For analytes between 1-20 kDa, suppression of matrix ions can often be achieved at lower ratios (e.g., 100:1 to 2000:1).[9]

        • Prepare a Dilution Series: Prepare a series of analyte or matrix dilutions to test different ratios. A common approach is to keep the matrix concentration constant and dilute the analyte.

        • Spot and Analyze: Using the dried-droplet method, mix your analyte and matrix solutions in a 1:1 volume ratio and spot 0.5-1.0 µL onto the target plate.[3] Allow it to air dry completely.

        • Evaluate Spectra: Acquire spectra from each spot. Look for the ratio that provides the best analyte signal intensity while minimizing the matrix-related peaks. Often, the maximum analyte signal is achieved at ratios where matrix signals are still present but not dominant.[9]

        Quantitative Data Summary: Recommended Starting Ratios

        Analyte TypeAnalyte Mass RangeRecommended Molar Ratio (Matrix:Analyte)Notes
        Peptides< 5 kDa1000:1 to 3000:1CHCA is highly effective in this range.[16]
        Small Proteins5 - 20 kDa3000:1 to 10,000:1Higher ratios may be needed for larger molecules.[9]
        GlycopeptidesVariable2000:1 to 5000:1CHCAB can reduce fragmentation.[6][7]
        Issue 2: Analyte signal is present but inconsistent across the sample spot.

        This issue points to inhomogeneous co-crystallization of the matrix and analyte, creating "sweet spots" and "dead spots." The use of CHCA butylamine salt (an ionic liquid matrix) inherently reduces this problem, but poor sample deposition technique can still be a factor.[6]

        Troubleshooting Protocol 2: Improving Sample Deposition and Crystallization

        Step-by-Step Guide:

        • Matrix Preparation: Ensure your CHCA or CHCAB matrix is fully dissolved. For standard CHCA, preparing a saturated solution in a solvent like 50% acetonitrile / 0.1% TFA is common.[3][17][18] For CHCAB, adding a small amount of methanol can improve the formation of a homogeneous spot.[19] Always prepare matrix solutions fresh daily.[3][18]

        • Dried-Droplet Method:

          • Mix your sample and matrix solutions (typically 1:1 by volume) in a microcentrifuge tube before spotting.[3]

          • Pipette 0.5-1 µL of the mixture onto the MALDI target.[3]

          • Allow the droplet to air dry at room temperature without disturbance. Rapid drying can lead to poor crystal formation.

        • Thin-Layer Method (Alternative):

          • First, deposit a very thin layer of matrix solution on the target and let it dry completely. This creates a fine, uniform bed of microcrystals.

          • Apply a small volume (0.5 µL) of your analyte solution on top of the matrix bed.

          • Allow the analyte to absorb into the matrix layer.

          • Optionally, apply a second, very small droplet of the matrix solution on top (sandwich method).[16] This method can improve resolution and is particularly useful for larger proteins.[16]

        Issue 3: Persistent low-mass interference and adduct formation even after ratio optimization.

        If you continue to see strong matrix clusters and sodium ([M+Na]+) or potassium ([M+K]+) adducts of your analyte, this suggests the presence of salt contamination, which can significantly suppress the desired protonated analyte signal ([M+H]+).

        Mechanism of Salt Interference

        Caption: Competition between protonation and salt adduction in the MALDI plume.

        Troubleshooting Protocol 3: Sample Desalting and Use of Additives

        Step-by-Step Guide:

        • Sample Desalting: Before mixing with the matrix, purify your sample using a C18 ZipTip or similar reversed-phase chromatography tip. This is highly effective at removing salts and other small, polar contaminants.[20]

        • Use High-Purity Solvents: Ensure that the water and acetonitrile used for preparing your matrix and sample solutions are HPLC-grade or proteomics-grade to minimize salt contamination.[18]

        • Incorporate Additives into the Matrix: Certain additives can actively suppress the formation of matrix clusters and alkali adducts.

          • Ammonium Salts: Adding ammonium phosphate or ammonium citrate to the CHCA matrix solution has been shown to significantly reduce matrix adducts and enhance the peptide signal-to-noise ratio.[11][20]

          • Protocol: Prepare a 10 mM stock solution of monobasic ammonium phosphate. When making your CHCA matrix solution (e.g., 5 mg/mL), add the ammonium phosphate stock to constitute 5% of the final volume (e.g., 950 µL of CHCA solvent + 50 µL of 10 mM ammonium phosphate stock).[20]

        By systematically addressing these common issues, you can effectively troubleshoot and overcome matrix suppression effects, leading to higher quality and more reliable MALDI-MS data.

        References

        • Knochenmuss, R., & Zenobi, R. (1996). The Matrix Suppression Effect and Ionization Mechanisms in MALDI. Rapid Communications in Mass Spectrometry, 10(8), 871-877.
        • Laremore, T. N., et al. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2874-2881.
        • Yang, Y., & Orlando, R. (2025). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Journal of The American Society for Mass Spectrometry.
        • University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

        • Coon, J. J., et al. (2003). Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. Journal of the American Society for Mass Spectrometry, 14(8), 994–1000.
        • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

        • Zhang, J., et al. (2020). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online.
        • ResearchGate. (2025). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF.
        • Watanabe, M., et al. (2014). MALDI Matrix Research for Biopolymers. Journal of the Mass Spectrometry Society of Japan, 62(1), 1-9.
        • Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Retrieved from [Link]

        • Fukuyama, Y., et al. (2014). Adding methanol to α-cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(6), 662-664.
        • Cha, S., et al. (2014). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. Analytical Chemistry, 86(20), 10336–10344.
        • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
        • Biogenerica. (n.d.).
        • Russo, M. V., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565.
        • Russo, M. V., et al. (2024). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Molecules, 29(4), 868.
        • Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-438.
        • Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5566.
        • Zhu, X., et al. (2005). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of the American Society for Mass Spectrometry, 16(10), 1679–1687.
        • ProteoChem. (n.d.). α-Cyano-4-hydroxycinnamic acid (CHCA)
        • BenchChem. (2025). Preparation of α-Cyano-4-Hydroxycinnamic Acid (CHCA)
        • USDA ARS. (2005).
        • BenchChem. (2025). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry.
        • Harzan, J. M. (2016). SYNTHESIS AND CHARACTERIZATION OF A NOVEL MALDI MATRIX, DTB CHCA, AND AN AUTOMATED QUANTITATIVE DATA COLLECTION METHOD FOR MALDI-MS. Southern Illinois University Carbondale.
        • ZefSci. (2025).
        • Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5566.
        • Russo, M. V., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565.
        • Wikipedia. (n.d.).
        • Elementar. (2025).
        • University of Illinois Urbana-Champaign. (n.d.). MALDI Theory and Basics.
        • West Virginia University Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
        • Creative Proteomics. (n.d.).
        • Agilent Technologies. (n.d.).
        • Star-Oddi. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition.

        Sources

        Technical Support Center: CHCA-BA Matrix Optimization for LMW Peptides

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges of utilizing α-cyano-4-hydroxycinnamic acid butylamine (CHCA-BA) in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide is tailored for researchers and drug development professionals seeking to optimize the detection of low molecular weight (LMW) peptides.

        Fundamental Causality: Why CHCA-BA for Low Molecular Weight Peptides?

        Solid CHCA is the traditional gold standard for peptide analysis. However, its crystalline nature leads to heterogeneous co-crystallization, requiring manual "sweet spot" searching, and it often transfers excess internal energy to analytes, causing in-source decay (fragmentation)[1].

        By reacting the acidic CHCA with the organic base n-butylamine, we synthesize a Room-Temperature Ionic Liquid Matrix (RTILM)[2]. The causality behind its superior performance for LMW peptides lies in three main factors:

        • Homogeneous Liquid State: The vacuum-stable liquid consistency eliminates crystal incongruities, ensuring uniform analyte distribution and drastically lowering shot-to-shot variability[2]. Relative standard deviations (RSD) are approximately eight times lower than those of solid CHCA[3].

        • Soft Ionization: The ionic liquid network acts as a thermal buffer, absorbing excess laser energy and reducing the fragmentation of labile peptide bonds[4].

        • Reduced Chemical Noise: In the low mass range (<1500 Da), traditional CHCA produces dense matrix cluster peaks. CHCA-BA suppresses these background clusters, significantly enhancing the Signal-to-Noise (S/N) ratio for LMW peptides[1]. Furthermore, compared to other ionic liquids like DHB-butylamine (DHBB), CHCA-BA has a much lower tendency to form multiple alkali adduct ions, making it the definitive matrix of choice for peptides[2].

        Step-by-Step Methodologies: Synthesis and Application

        To ensure a self-validating system, follow this standardized protocol for in-house CHCA-BA synthesis and spotting[2],[5].

        Protocol A: Synthesis of CHCA-BA Ionic Liquid Matrix

        Causality Check: Equimolar stoichiometry is critical. Excess amine leads to signal suppression, while excess acid results in unwanted solid precipitation.

        • Preparation: In a fume hood, dissolve 0.2 mmol of solid CHCA in 1.0 mL of LC-MS grade methanol[5].

        • Acid-Base Reaction: Add an equimolar amount (0.2 mmol, approx. 19.8 μL) of n-butylamine to the CHCA solution[2],[5].

        • Mixing: Vortex the mixture vigorously for 2–3 minutes at room temperature. The solution should transition to a clear, slightly viscous state[5].

        • Solvent Evaporation: Place the open microcentrifuge tube in a vacuum desiccator or vacuum oven for 24 hours to completely evaporate the methanol and any trace unreacted volatile amine[5].

        • Storage: The resulting CHCA-BA should be a viscous, glycerin-like liquid[2]. Store in the dark at 4°C.

        Protocol B: Liquid-Liquid Sample Preparation
        • Matrix Dilution: Dilute the synthesized CHCA-BA 1:1 (v/v) with absolute ethanol prior to use to reduce viscosity and aid in droplet spreading[2].

        • Analyte Mixing: Mix the LMW peptide sample (0.1 - 10 pmol/μL in 0.1% TFA) with the diluted CHCA-BA matrix in a 1:1 (v/v) ratio.

        • Spotting: Apply 0.5–1.0 μL of the mixture onto a stainless-steel MALDI target plate[2].

        • Vacuum Drying: Allow the spot to dry under a gentle stream of air or directly in the mass spectrometer vacuum lock. The spot will remain a thin liquid film[3].

        Workflow Visualization

        G N1 Solid CHCA Matrix (Proton Donor) N3 Equimolar Mixing in Methanol (Acid-Base Reaction) N1->N3 N2 n-Butylamine (Proton Acceptor) N2->N3 N4 Vacuum Evaporation (24h to remove solvent) N3->N4 N5 CHCA-BA Ionic Liquid Matrix (Room Temp Liquid) N4->N5 N6 Mix with LMW Peptides (0.1% TFA / ACN) N5->N6 N7 Spot on MALDI Target (Homogeneous Liquid Droplet) N6->N7 N8 MALDI-TOF MS Analysis (High Reproducibility, Low Noise) N7->N8

        Caption: Workflow for the synthesis and application of CHCA-BA ionic liquid matrix.

        Troubleshooting & FAQs

        Q1: My CHCA-BA spots are crystallizing under vacuum instead of remaining liquid. What went wrong? A1: This indicates an incomplete acid-base reaction or a non-equimolar ratio favoring the solid CHCA[2]. If the n-butylamine evaporated before reacting, or if pipetting was inaccurate, unreacted CHCA will crystallize. Solution: Ensure precise equimolar addition (0.2 mmol CHCA to 0.2 mmol n-butylamine). Keep the reaction vessel sealed during the initial vortexing step before applying vacuum.

        Q2: I am observing significant alkali metal adducts (e.g., [M+Na]+,[M+K]+) on my peptide peaks. A2: While ionic liquid matrices like DHBB (DHB-butylamine) are notorious for forming multiple alkali adducts, CHCA-BA is specifically chosen for peptides because it minimizes this effect[3]. However, if adducts persist, it is due to high salt concentrations in the peptide buffer. Solution: Desalt your peptide samples using C18 ZipTips prior to mixing with the matrix. The liquid nature of CHCA-BA does not tolerate high salt concentrations as well as solid matrices that exclude salts during crystallization.

        Q3: The signal intensity for my peptides is lower than when using solid CHCA. A3: CHCA-BA requires a higher laser fluence (energy) threshold for desorption/ionization compared to solid CHCA because the liquid state dissipates thermal energy more efficiently. Solution: Increase your laser intensity by 10-15% above the threshold typically used for solid CHCA. Additionally, ensure you are not using too much matrix; a 1:1 dilution with ethanol before spotting is critical to prevent the liquid layer from being too thick, which traps the analytes[2].

        Q4: Why is my shot-to-shot reproducibility still poor despite using an ILM? A4: The primary advantage of CHCA-BA is its homogeneity, which should yield relative standard deviations (RSD) eight times lower than solid CHCA[2]. If reproducibility is poor, the liquid droplet may be migrating on the target plate due to high surface tension or target contamination. Solution: Clean the stainless-steel target thoroughly with methanol and acetone. Ensure the matrix is diluted with ethanol to reduce surface tension, allowing it to form a flat, stable film rather than a highly convex droplet.

        Quantitative Performance Comparison

        The following table synthesizes the expected performance metrics when transitioning from traditional solid CHCA to the CHCA-BA ionic liquid matrix for LMW peptide analysis[2],[4],[1].

        Performance MetricSolid CHCACHCA-BA (Ionic Liquid)Mechanistic Cause
        Shot-to-Shot Reproducibility (RSD) 30 - 50%< 5 - 10%Elimination of heterogeneous crystallization; uniform analyte distribution.
        Low Mass Background (< 500 Da) High (Dense matrix clusters)LowLiquid state suppresses the formation of large matrix cluster ions.
        Laser Energy Threshold Baseline+10% to +15%Liquid matrix acts as a thermal sink, requiring more energy to initiate desorption.
        In-Source Decay (Fragmentation) Moderate to HighLow"Soft ionization" due to thermal buffering by the ionic liquid network.
        Spot Homogeneity Poor ("Sweet spots" required)ExcellentVacuum-stable liquid maintains a uniform mixture across the entire spot.

        References

        Sources

        Navigating the Matrix: A Technical Guide to Desalting CHCA Butylamine for High-Fidelity Mass Spectrometry

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center | MALDI-TOF Mass Spectrometry

        Welcome to the technical support center for advanced sample preparation in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of salt contamination in their CHCA butylamine salt matrix. As a Senior Application Scientist, I will provide in-depth, field-proven insights and detailed protocols to help you navigate this issue and achieve high-quality, reproducible results.

        Frequently Asked Questions (FAQs)

        Q1: Why is salt contamination a problem in my CHCA butylamine matrix?

        Salt contamination, typically from buffers (e.g., PBS) or sample matrices, is a significant issue in MALDI-MS analysis for several reasons:

        • Signal Suppression: Non-volatile salts, especially those containing sodium (Na+) and potassium (K+), can severely suppress the ionization of your analyte.[1] This leads to reduced sensitivity and, in some cases, complete loss of the analyte signal.

        • Adduct Formation: Alkali metal ions readily form adducts with analyte molecules ([M+Na]+, [M+K]+). This complicates mass spectra by splitting the analyte signal across multiple peaks, making data interpretation difficult and reducing the intensity of the desired protonated molecular ion ([M+H]+).[2]

        • Matrix Crystal Disruption: High salt concentrations can interfere with the co-crystallization of the analyte and the CHCA butylamine matrix, leading to poor shot-to-shot reproducibility and an inhomogeneous sample spot on the MALDI target.

        Q2: What is a CHCA butylamine salt matrix, and why is it used?

        CHCA butylamine is an ionic liquid matrix (ILM) formed by an acid-base reaction between α-cyano-4-hydroxycinnamic acid (CHCA) and butylamine.[3][4] Unlike traditional solid matrices, ILMs are liquid at room temperature and have negligible vapor pressure, offering several advantages:

        • Enhanced Reproducibility: The liquid nature of the matrix promotes the formation of more homogeneous sample spots, leading to improved shot-to-shot and spot-to-spot reproducibility.[3]

        • Reduced Fragmentation: ILMs can sometimes reduce the in-source fragmentation of labile molecules compared to their solid counterparts.[3][5]

        • Vacuum Stability: Their low volatility makes them highly stable under the high vacuum conditions of a mass spectrometer.[6]

        Q3: What are the most common salt contaminants I should be aware of?

        The most common salt contaminants in a laboratory setting include:

        • Sodium Chloride (NaCl) and Potassium Chloride (KCl): Ubiquitous in biological buffers and reagents.

        • Phosphate Salts: From phosphate-buffered saline (PBS).

        • Tris Buffers: Commonly used in protein and nucleic acid research.

        It is crucial to use high-purity, laboratory-grade reagents to minimize initial contamination.[7]

        Troubleshooting Guide: Step-by-Step Protocols for Salt Removal

        This section provides detailed protocols for three effective methods to remove salt contamination from your CHCA butylamine salt matrix. The choice of method will depend on the level of contamination, sample volume, and available resources.

        Method 1: Solid-Phase Extraction (SPE) using C18 Pipette Tips (e.g., ZipTip®)

        This is a rapid and efficient method for desalting and concentrating your analyte-matrix mixture. The principle relies on the hydrophobic interaction between the CHCA component of the ionic liquid matrix and the C18 stationary phase, while the polar salts are washed away.

        Causality Behind Experimental Choices:

        • Acidification: The addition of an acid like Trifluoroacetic Acid (TFA) ensures that the CHCA is protonated and less polar, promoting its retention on the C18 resin. For the butylamine component, which is a weak base, the acidic conditions will protonate it, making it more polar.

        • Wash Solution: A low-concentration organic solvent wash (e.g., with a low percentage of acetonitrile) is used to remove highly polar salts without prematurely eluting the more hydrophobic CHCA. Butylamine, being protonated and polar, is expected to be washed away during this step.

        • Elution Solution: A higher concentration of organic solvent is used to disrupt the hydrophobic interactions and elute the purified CHCA.

        Experimental Protocol:

        • Prepare Solutions:

          • Wetting Solution: 50% acetonitrile (ACN) in ultrapure water.

          • Equilibration/Wash Solution: 0.1% TFA in ultrapure water.

          • Elution Solution: 70% ACN, 0.1% TFA in ultrapure water.

        • Procedure:

          • Wet the Tip: Aspirate and dispense 10 µL of the Wetting Solution three times.

          • Equilibrate the Tip: Aspirate and dispense 10 µL of the Equilibration/Wash Solution three times.

          • Bind the Sample:

            • Acidify your CHCA butylamine matrix solution containing your analyte with 0.1% TFA.

            • Slowly aspirate and dispense the sample through the tip for 10-15 cycles to bind the CHCA and analyte to the C18 resin.

          • Wash Away Salts:

            • Aspirate 10 µL of the Equilibration/Wash Solution.

            • Wash the resin by aspirating and dispensing the wash solution three to five times, discarding the wash each time. This step removes the inorganic salts and likely the butylamine counter-ion.

          • Elute the Purified Matrix-Analyte:

            • Dispense 2-5 µL of the Elution Solution into a clean microcentrifuge tube.

            • Aspirate and dispense this elution solution through the tip multiple times to elute the purified CHCA and analyte.

          • Spotting: The eluted solution is now ready for spotting on your MALDI target.

        Data Presentation: SPE Desalting Efficiency

        ParameterBefore SPEAfter SPE
        Analyte Signal Intensity Low / SuppressedHigh
        [M+Na]+ Adducts ProminentSignificantly Reduced / Absent
        [M+K]+ Adducts ProminentSignificantly Reduced / Absent
        Background Noise HighLow

        Visualization: SPE Workflow

        SPE_Workflow cluster_0 Preparation cluster_1 SPE Tip cluster_2 Outputs cluster_3 Final Product Sample Contaminated CHCA Butylamine Matrix + Analyte Acidify Acidify with 0.1% TFA Sample->Acidify Bind Bind Sample Acidify->Bind Wet Wet (50% ACN) Equilibrate Equilibrate (0.1% TFA) Wet->Equilibrate Equilibrate->Bind Wash Wash (0.1% TFA) Bind->Wash Elute Elute (70% ACN, 0.1% TFA) Wash->Elute Salts Salts & Butylamine (to waste) Wash->Salts Purified Purified CHCA + Analyte Elute->Purified MALDI Spot on MALDI Target Purified->MALDI

        Caption: Solid-Phase Extraction (SPE) workflow for desalting CHCA butylamine matrix.

        Method 2: On-Target Washing

        This method is performed directly on the MALDI target plate after the matrix-analyte mixture has been spotted and allowed to dry. It leverages the poor solubility of CHCA in cold, acidic water to wash away soluble salts.[8][9]

        Causality Behind Experimental Choices:

        • Co-crystallization: The initial drying step allows the CHCA and analyte to co-crystallize on the target plate.

        • Wash Solution: A cold, dilute acid solution (e.g., 0.1% TFA) is used. The low temperature and acidity minimize the dissolution of the CHCA crystals while effectively dissolving and removing the highly water-soluble inorganic salts.[8] Butylamine, being miscible in water, will also be washed away.[10][11][12]

        Experimental Protocol:

        • Spot the Sample:

          • Mix your analyte with the CHCA butylamine matrix solution.

          • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

          • Allow the spot to air dry completely.

        • Prepare Wash Solution:

          • Chill a solution of 0.1% TFA in ultrapure water to approximately 4°C.

        • Washing Procedure:

          • Carefully place a 1-2 µL droplet of the cold wash solution onto the dried sample spot.

          • Let it sit for 5-10 seconds.

          • Gently aspirate the droplet from the spot using a pipette. Be careful not to disturb the crystals.

          • Repeat the wash step one more time if necessary for highly contaminated samples.

          • Allow the spot to thoroughly air dry before analysis.

        Visualization: On-Target Washing Logic

        OnTarget_Washing A Start Contaminated Sample Spot (CHCA Butylamine + Analyte + Salts) B Action Apply Cold 0.1% TFA Solution A->B C Differential Solubility Salts & Butylamine: Soluble CHCA & Analyte: Insoluble B->C D Action Remove Wash Solution C->D E Result Purified Sample Spot (CHCA + Analyte) D->E

        Caption: Logical flow of the on-target washing method for salt removal.

        Method 3: Recrystallization of the CHCA Butylamine Matrix

        For larger batches of the CHCA butylamine matrix that are known to be contaminated, recrystallization can be a highly effective purification method. This technique relies on the principle that the solubility of the desired compound and the impurities differ in a given solvent system.

        Causality Behind Experimental Choices:

        • Solvent Selection: An ideal solvent for recrystallization will dissolve the CHCA butylamine salt at a high temperature but have low solubility at a low temperature. The salt contaminants should ideally remain soluble at low temperatures or be insoluble at high temperatures. Given that CHCA is soluble in methanol and acetonitrile, and butylamine is miscible with these solvents, a mixed solvent system can be optimized.[4][11][12] Inorganic salts like NaCl have very low solubility in these organic solvents.

        • Slow Cooling: Slow cooling allows for the formation of well-ordered, pure crystals of the CHCA butylamine salt, excluding the impurities which remain in the solution (mother liquor).

        Experimental Protocol:

        • Solvent Preparation: Prepare a solvent mixture of acetonitrile and water (e.g., 70:30 v/v).

        • Dissolution:

          • Place the contaminated CHCA butylamine salt in a clean flask.

          • Add the minimum amount of the solvent mixture and gently heat while stirring until the matrix is fully dissolved.

        • Filtration (Hot): If any insoluble impurities (like dust or some salts) are visible, perform a hot filtration to remove them.

        • Crystallization:

          • Allow the solution to cool slowly to room temperature.

          • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

        • Isolation and Washing:

          • Collect the purified crystals by vacuum filtration.

          • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing the dissolved salt impurities.

        • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

        Data Presentation: Comparison of Desalting Methods

        FeatureSolid-Phase ExtractionOn-Target WashingRecrystallization
        Speed Fast (~5 min/sample)Very Fast (<1 min/sample)Slow (hours)
        Sample Throughput HighHighLow (for batch purification)
        Efficiency HighModerate to HighVery High
        Sample Loss MinimalMinimalCan be significant
        Concentration Effect YesNoNo
        Best For Routine desaltingQuick cleanup of spotsPurifying bulk matrix

        Concluding Remarks

        Salt contamination is a manageable challenge in MALDI-MS. By understanding the underlying principles of your CHCA butylamine matrix and the available desalting techniques, you can select the most appropriate method for your experimental needs. Solid-Phase Extraction offers a robust and efficient solution for routine sample cleanup, while on-target washing provides a rapid method for immediate salt reduction. For purifying your bulk matrix supply, recrystallization remains the gold standard. Employing these techniques will significantly improve the quality, sensitivity, and reproducibility of your mass spectrometry data, leading to more reliable and insightful results in your research.

        References

        • Millipore. (n.d.). Sample Preparation of Oligonucleotides Prior to MALDI-TOF MS Using ZipTipC18 and ZipTipµ-C18 Pipette Tips. Retrieved from [Link]

        • Carda-Broch, S., et al. (2003). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Rapid Communications in Mass Spectrometry, 17(15), 1749-1760.
        • PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved from [Link]

        • University of California, Berkeley. (n.d.). Sample clean-up (MALDI). QB3/Chemistry Mass Spectrometry Facility. Retrieved from [Link]

        • Martin, S. L. (2014). ZipTip Protocol. University of Massachusetts Medical School. Retrieved from [Link]

        • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). Chemie Ingenieur Technik.
        • Dwight, D. R. (2020, December 9).
        • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

        • Armstrong, D. W., et al. (2001). Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 73(15), 3679-3686.
        • Abdelhamid, H. N. (2018).
        • Whittal, R. M., & Li, L. (1996). Excess salt removal with matrix rinsing: direct peptide profiling of neurons from marine invertebrates using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 31(10), 1126-1130.
        • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

        • University of California, Davis. (n.d.). Zip-Tip protocol_v1. Retrieved from [Link]

        • Analytik Jena. (n.d.). Automated MALDI-ToF Sample Preparation. Retrieved from [Link]

        • Scent.vn. (n.d.). Butylamine (CAS 109-73-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

        • Schnöll-Bitai, I., et al. (2008). Characterization of the molecular mass distribution of pullulans by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using 2,5-dihydroxybenzoic acid butylamine (DHBB) as liquid matrix. Rapid Communications in Mass Spectrometry, 22(19), 3043-3048.
        • Li, Y., et al. (2007). An on-target desalting and concentration sample preparation protocol for MALDI-MS and MS/MS analysis.
        • Boston University School of Medicine. (2002, February 5). Practical MS of proteins: sample preparation techniques. Mass Spectrometry Resource.
        • Chemistry LibreTexts. (2023, January 29).
        • Zhang, J., et al. (2016). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 6(82), 78499-78512.
        • Spectroscopy Online. (2020, November 16). Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry.
        • Ulrich, J., & Jones, M. (2006). Ultra purification of Ionic Liquids by Melt Crystallisation.
        • Abdelhamid, H. N. (2018).
        • Lab Pro. (2025, December 25).
        • Smirnov, I. P., et al. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965.
        • Macha, I. J., & Perreault, H. (2018). Ionic liquid-modified materials for solid-phase extraction and separation: A review.
        • Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid.
        • Quora. (2020, December 16). How to calculate the dissociation constant and degree of dissociation of butylamine with given 0.15M and pH of 12.
        • Laremore, T. N., et al. (2009). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 20(5), 869-876.
        • Stanford University. (n.d.). ZipTip sample clean-up.

        Sources

        alpha-Cyano-4-hydroxycinnamic acid butylamine salt adduct formation

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: CHCA-Butylamine Ionic Liquid Matrix (CHCAB)

        Ticket ID: CHCAB-PROTO-001 Status: Open Subject: Technical Guide for alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt Adducts

        Welcome to the Advanced MALDI Applications Support Center.

        You have reached the specialized tier for Ionic Liquid Matrices (ILMs) . The topic of your inquiry—the formation of the alpha-cyano-4-hydroxycinnamic acid butylamine salt (CHCAB)—sits at the intersection of organic synthesis and mass spectrometry.

        This guide addresses two distinct interpretations of "adduct formation" relevant to your work:

        • Intentional Synthesis: Creating the liquid salt matrix (CHCAB) to improve vacuum stability and shot-to-shot reproducibility.

        • Spectral Interference: Troubleshooting unwanted matrix-analyte adducts that contaminate mass spectra.

        Part 1: The Chemistry & Synthesis (Intentional Adduct Formation)

        Context: Standard CHCA is a solid crystalline matrix. By reacting it with an organic base (n-butylamine) in a 1:1 molar ratio, you trigger a proton transfer that disrupts the crystal lattice, resulting in a Room Temperature Ionic Liquid (RTIL).

        Mechanism:

        
        
        

        Why do this?

        • Vacuum Stability: Unlike solid CHCA, CHCAB has negligible vapor pressure and remains liquid under high vacuum (

          
           Torr).
          
        • Homogeneity: It eliminates "sweet spots." The analyte distributes evenly in the liquid droplet.

        Protocol: Synthesis of CHCAB

        Reagents:

        • 
          -Cyano-4-hydroxycinnamic acid (CHCA) [High Purity >99%][1]
          
        • n-Butylamine [Reagent Grade]

        • Methanol (MeOH) or Acetonitrile (ACN)

        Step-by-Step Workflow:

        • Calculation: Calculate equimolar amounts.

          • MW CHCA: ~189.17 g/mol [1]

          • MW Butylamine: ~73.14 g/mol [2]

          • Example: Dissolve 18.9 mg CHCA in 1 mL Methanol. You need 7.3 mg (approx. 10

            
            L) of Butylamine.
            
        • Mixing: Add the butylamine dropwise to the CHCA solution while vortexing.

          • Note: The reaction is exothermic; slight warming is normal.

        • Solvent Removal: Evaporate the methanol using a centrifugal vacuum concentrator (SpeedVac) or a stream of nitrogen.

        • Result: A viscous, yellow-to-orange oil (The CHCAB Salt).

        Data: Solid CHCA vs. CHCAB Ionic Liquid

        FeatureSolid CHCACHCAB (Ionic Liquid)
        Physical State (Vacuum) Solid CrystalViscous Liquid
        Shot-to-Shot RSD High (30-50%)Low (<10%)
        Vacuum Lifetime Indefinite (Solid)High (Hours to Days)
        Analyte Tolerance High Salt ToleranceModerate
        Adduct Risk Low (mostly [M+H]+)High (Amine adducts)

        Part 2: Visualization of Workflows

        Figure 1: Synthesis & Ionization Logic

        Caption: The transformation of solid CHCA into an Ionic Liquid Matrix (ILM) and the subsequent ionization pathways in MALDI.

        CHCAB_Synthesis cluster_maldi MALDI Ionization Event CHCA Solid CHCA (Acid) Mix Equimolar Mixing (Solvent: MeOH) CHCA->Mix Butylamine n-Butylamine (Base) Butylamine->Mix ProtonTransfer Proton Transfer [COO- ... NH3+] Mix->ProtonTransfer Reaction Evap Solvent Evaporation ProtonTransfer->Evap ILM CHCAB Salt (Viscous Liquid) Evap->ILM Yields ILM Desorption Desorption Plume ILM->Desorption Matrix Source Laser UV Laser Pulse Laser->Desorption Energy Analyte Analyte (Peptide) Analyte->Desorption

        Part 3: Troubleshooting (Spectral Interference)

        Issue: "I see unwanted peaks in my spectrum." Diagnosis: This is the "Negative" side of adduct formation. The butylamine counter-ion can attach to your analyte or form clusters with the matrix.

        Troubleshooting Guide (FAQ Format)

        Q1: I see a repeating pattern of peaks separated by ~73 Da or ~189 Da. What is this?

        • Cause: These are Matrix-Matrix clusters.

          • 
             189 = CHCA unit.
            
          • 
             73 = Butylamine unit.
            
          • Common Cluster:

            
            .
            
        • Solution:

          • Increase Laser Fluence: Higher energy often breaks apart non-covalent matrix clusters (declustering).

          • Pulse Delay Extraction: Optimize the delay time to allow clusters to decay before acceleration.

        Q2: My peptide signal is suppressed, but the matrix signal is huge.

        • Cause: Proton Affinity (PA) Mismatch. Butylamine has a high proton affinity (~921 kJ/mol). It may be "stealing" protons that should go to your peptide.

        • Solution:

          • Add a small amount of TFA (Trifluoroacetic acid) or Ammonium Phosphate to the matrix preparation. This provides an excess proton source to saturate the amine and protonate the analyte.

        Q3: The matrix spot is not liquid; it looks like a wet solid or heterogeneous paste.

        • Cause: Incorrect Stoichiometry. You likely have excess CHCA (re-crystallizing) or excess solvent.

        • Solution:

          • Recalculate molar ratios.

          • Ensure the butylamine is fresh (amines can absorb CO2 from air, forming carbonates, altering the effective concentration).

        Figure 2: Troubleshooting Decision Tree

        Caption: Logic flow for diagnosing spectral issues with CHCAB matrices.

        Troubleshooting Start Spectral Issue Detected Cluster High Mass Clusters (Matrix-Matrix) Start->Cluster Repeating Pattern? Suppression Low Analyte Signal (Suppression) Start->Suppression No Peptide Signal? Adduct Analyte Adducts [M + Butylamine]+ Start->Adduct Mass Shift (+73Da)? Action1 Increase Laser Power (Declustering) Cluster->Action1 Action2 Add 0.1% TFA (Proton Source) Suppression->Action2 Action3 Check Stoichiometry (Reduce Amine) Adduct->Action3

        References

        • Armstrong, D. W., et al. (2001). "Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Analytical Chemistry.

        • Tholey, A., et al. (2006). "Ionic (liquid) matrices for MALDI-MS of peptides and proteins." Journal of Mass Spectrometry.

        • Mank, M., et al. (2004). "2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules." Analytical Chemistry.

        • Sigma-Aldrich. "Product Specification: alpha-Cyano-4-hydroxycinnamic acid."[1]

        For further assistance, please reply to this ticket with your specific instrument parameters (Laser frequency, accelerating voltage) and analyte class.

        Sources

        enhancing reproducibility with alpha-Cyano-4-hydroxycinnamic acid butylamine salt

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Enhancing MALDI-MS Reproducibility with CHCA-BA

        Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I designed this guide to help researchers, scientists, and drug development professionals overcome the most persistent challenges in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

        While classical solid matrices have served the field well, the transition to ionic liquid matrices (ILMs)—specifically α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA)—represents a paradigm shift. By altering crystallization thermodynamics, CHCA-BA drastically improves analytical reproducibility, vacuum stability, and soft ionization capabilities. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your high-throughput workflows.

        G N1 Analyte Extraction (e.g., Inulin, Peptides) N3 Matched-Matrix Mixing (Analyte + Internal Std + Matrix) N1->N3 N2 CHCA-BA Matrix Prep (25 mg/mL in 50% MeOH) N2->N3 N4 Target Deposition (Dried-Droplet Method) N3->N4 N5 Homogeneous Crystallization (Vacuum Stable Layer) N4->N5 N6 MALDI-MS / MRMS (Soft Ionization) N5->N6 N7 High-Reproducibility Data (CV < 10%, Low Fragmentation) N6->N7

        Workflow for reproducible MALDI-MS analysis using CHCA-BA matrix.

        Troubleshooting Guides & FAQs

        Q1: Why do I experience poor spot-to-spot reproducibility and "sweet spots" with standard CHCA, and how does CHCA-BA resolve this? Mechanistic Insight: Standard CHCA (α-Cyano-4-hydroxycinnamic acid) crystallizes rapidly upon solvent evaporation, forming heterogeneous, large needle-like structures. This segregates the analyte into localized pockets—the infamous "sweet spots"—resulting in a high coefficient of variation (CV) between laser shots. The CHCA-BA Solution: CHCA-BA functions as an ionic liquid matrix (ILM) or an IL-like salt. The equimolar addition of the butylamine counter-base alters the thermodynamics of crystal nucleation. It yields a microcrystalline, highly homogeneous layer that uniformly incorporates the analyte. This eliminates the need to manually hunt for sweet spots and drives technical reproducibility (CV < 10%), as demonstrated in[1].

        Q2: My oligosaccharide and labile metabolite analyses show severe fragmentation (In-Source Decay). How does CHCA-BA act as a "softer" matrix? Mechanistic Insight: Classical solid matrices often transfer excessive internal energy to labile analytes (like carbohydrates or adenosine nucleotides) during the desorption/ionization plume expansion, causing in-source decay (ISD). The CHCA-BA Solution: The ionic interaction between the acidic CHCA moiety and the basic butylamine acts as an internal energy buffer. During laser irradiation, a portion of the photon energy is consumed to disrupt the matrix's ionic network rather than being transferred directly to the analyte. This "soft ionization" drastically minimizes fragmentation yields—often reducing it to <1% for highly labile molecules like ATP, according to [2]. It also preserves intact high-molecular-weight oligosaccharides, such as inulin with a degree of polymerization (DP) > 20[3].

        Q3: I observe signal degradation over time when analyzing large batches under high vacuum. Is this a matrix sublimation issue? Mechanistic Insight: Yes. Standard matrices like CHCA and THAP possess relatively high vapor pressures, making them prone to sublimation under the high vacuum conditions (e.g.,

        
         to 
        
        
        
        mbar) of MALDI-TOF or MALDI-MRMS systems over extended runs. The CHCA-BA Solution: CHCA-BA exhibits exceptional vacuum stability. The strong ionic bonds between the matrix anion and the butylamine cation significantly lower the vapor pressure. Studies demonstrate negligible changes in matrix morphology and ion intensity even after 48 hours of continuous residence in the MALDI source[3].

        Q4: How do I prepare and deposit the CHCA-BA matrix for optimal performance? Mechanistic Insight: Proper solvent selection and deposition technique are critical to maintaining the equimolar balance of the ILM and ensuring optimal co-crystallization. The CHCA-BA Solution: We recommend a matched-matrix approach using a dried-droplet method for soluble extracts, ensuring the analyte is deeply embedded within the microcrystalline lattice[4]. Alternatively, for complex biological surfaces like intact Fusarium spores, a sandwich method (base matrix layer

        
         sample 
        
        
        
        top matrix layer) provides optimal peptide/protein profiling[5].

        Self-Validating Experimental Protocols

        The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

        Protocol 1: Preparation of CHCA-BA Matrix Solution

        • Reagent Sourcing : Obtain high-purity α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA).

        • Solvent System : Prepare a solvent mixture of 50% Methanol / 50% Milli-Q Water (v/v). Causality: This specific ratio balances the solubility of the hydrophobic CHCA moiety and hydrophilic analytes (e.g., oligosaccharides or peptides).

        • Dissolution : Dissolve CHCA-BA to a final concentration of 25 mg/mL[6]. Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.

        • Validation Check : Centrifuge the solution at 10,000 x g for 1 minute. Proceed only if the solution is completely clear with zero undissolved particulates.

        Protocol 2: Analyte-Matrix Co-crystallization (Matched-Matrix Approach)

        • Pre-Mixing : In a clean microcentrifuge tube, mix 10 µL of the analyte eluate (e.g., inulin extract) thoroughly with 10 µL of an internal standard (e.g., isotope-labeled inulin-13C) and 10 µL of the prepared CHCA-BA matrix solution[4]. Causality: Pre-mixing guarantees a homogeneous molar ratio of matrix-to-analyte before crystallization begins.

        • Deposition : Deposit 2.5 µL of the prepared mixture onto a ground steel MALDI target plate[6].

        • Crystallization : Allow the spots to crystallize in a fume hood at ambient temperature for at least 4 hours prior to analysis. Validation Check: Inspect the spots under an optical microscope. Proceed to MS analysis only if the spot exhibits a uniform, opaque microcrystalline layer without large, jagged needle formations.

        Quantitative Data Summary

        To guide your matrix selection, the following table synthesizes quantitative performance metrics across different matrices used in carbohydrate and nucleotide profiling.

        Table 1: Comparative Performance of MALDI Matrices for Labile Analytes (e.g., Inulin DP 9-32, ATP)

        Matrix TypeCrystallization HomogeneityVacuum Stability (48h)Peak Intensity (Inulin DP 12-19)Fragmentation Yield (Labile Analytes)
        Standard CHCA Poor (Large crystals, sweet spots)Low (Prone to sublimation)<
        
        
        High (> 5%)
        DHB Moderate (Needle-like edges)Moderate
        
        
        Moderate
        THAP Poor (Highly heterogeneous)Low<
        
        
        High
        CHCA-BA Excellent (Microcrystalline) High (Negligible sublimation) >
        
        
        Low (< 1%)

        (Data synthesized from comparative MALDI-MS studies[2][3][4])

        References

        • Chin, S.-T., Boughton, B. A., et al. "Unravelling inulin molecules in food sources using a matrix-assisted laser desorption/ionization magnetic resonance mass spectrometry (MALDI-MRMS) pipeline." Food Research International, 2024. URL:[Link]

        • Lin, Y.-C., et al. "New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides." Molecules (MDPI), 2020. URL:[Link]

        • "Evaluation of matrix-assisted laser desorption/ionization (MALDI) preparation techniques for surface characterization of intact Fusarium spores." Rapid Communications in Mass Spectrometry, 2009. URL: [Link]

        Sources

        common issues with alpha-Cyano-4-hydroxycinnamic acid butylamine salt matrix

        Author: BenchChem Technical Support Team. Date: March 2026

        Title: Technical Support Center: Troubleshooting CHCA-Butylamine (CHCAB) Matrix in MALDI-TOF MS

        Overview Welcome to the Technical Support Center for

        
        -Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB). As a Room Temperature Ionic Liquid Matrix (ILM), CHCAB revolutionizes Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) by providing vacuum-stable, homogeneous liquid sample preparations. This eliminates the "sweet spot" phenomenon associated with solid CHCA, significantly improving shot-to-shot reproducibility. However, its unique physicochemical properties require specific handling. This guide provides mechanistic explanations and field-proven protocols to optimize your biomolecule analyses.
        

        Diagnostic Workflow

        CHCAB_Troubleshooting Start Analyze MALDI Spectra (CHCA-Butylamine) LowSignal Low Analyte Signal or Spreading Spot? Start->LowSignal Adducts Excessive Na+/K+ Adduct Peaks? Start->Adducts Background High Low-Mass Background Noise? Start->Background CheckSolvent Adjust Solvent Viscosity (Add Methanol) LowSignal->CheckSolvent Yes Desalt Add Ammonium Salts or Wash Spot Adducts->Desalt Yes LaserPower Reduce Laser Energy by 10-20% Background->LaserPower Yes

        Diagnostic workflow for troubleshooting CHCA-butylamine MALDI-MS issues.

        Frequently Asked Questions & Troubleshooting

        Q1: My sample spot is spreading too much and not forming a homogeneous droplet. Why is this happening, and how do I fix it? Causality: Unlike solid matrices that crystallize rapidly and pin the droplet in place, CHCAB remains a viscous liquid. If the surface tension of your solvent system is too low relative to the target plate's hydrophilicity, the droplet will spread uncontrollably, diluting the analyte and reducing ionization efficiency. Solution: Adjust the solvent composition. 1[1] is a proven method to control droplet spreading and form a perfectly homogeneous spot on focusing plates. Ensure your spotting volume is strictly controlled (e.g., 0.5 µL) to maintain the droplet's structural integrity.

        Q2: I am seeing a significant loss in signal intensity and an abundance of +22 Da and +38 Da peaks. What is causing this? Causality: These are sodium (Na

        
        ) and potassium (K
        
        
        
        ) adducts. ILMs like CHCAB are highly efficient at solubilizing salts. Consequently, any trace alkali metals in your sample or buffers will co-desorb with your analyte, splitting the ion current across multiple adduct peaks and suppressing the primary protonated[M+H]
        
        
        signal. Solution: Implement an on-target washing step or use an additive. The2[2] (such as monoammonium phosphate) to the matrix effectively suppresses matrix clusters and outcompetes alkali metals, driving the formation of protonated species and improving subnanomolar detection.

        Q3: The background noise in the low mass range (<500 m/z) is overwhelming my small peptide signals. Causality: CHCAB absorbs UV energy strongly. Because it is a liquid, the energy required for desorption/ionization is lower than that of solid crystals. Using a laser power optimized for solid CHCA causes excessive matrix volatilization, leading to massive cluster formation in the low m/z region. Solution: Lower the laser energy. ILMs generally require lower laser fluence than solid matrices to achieve soft ionization. 3[3] minimizes fragmentation and background noise while preserving the analyte signal.

        Q4: The matrix doesn't seem to "dry" in the vacuum chamber. Is my vacuum system failing? Causality: This is the defining feature of an Ionic Liquid Matrix. CHCAB is synthesized by combining an acid (CHCA) with a base (butylamine), resulting in a room-temperature ionic liquid with negligible vapor pressure. It is designed to be highly vacuum-stable and will remain in a liquid or semi-liquid state indefinitely inside the mass spectrometer. Solution: No action needed. This 4[4] is exactly what provides the exceptional shot-to-shot reproducibility—yielding relative standard deviations up to eight times lower than solid CHCA.

        Quantitative Data: CHCA vs. CHCAB Performance

        To understand the operational differences, review the comparative data below. This table summarizes the expected performance metrics when transitioning from solid CHCA to liquid CHCAB.

        MetricSolid CHCACHCA-Butylamine (CHCAB)Impact on Workflow
        Physical State (in vacuum) Solid crystalsViscous liquidEliminates the need to search for "sweet spots".
        Shot-to-Shot Reproducibility (RSD) High (~40-50%)Low (~5-10%)Enables reliable quantitative profiling.
        Optimal Laser Fluence Baseline (100%)Reduced (80-90%)Requires laser attenuation to prevent matrix clustering.
        Alkali Adduct Formation Low to ModerateHighNecessitates rigorous desalting or ammonium additives.
        Vacuum Stability Sublimes over timeHighly stableAllows for extended automated runs without signal degradation.

        Self-Validating Experimental Protocols

        Protocol 1: Preparation of Optimized CHCAB Matrix Solution Objective: Formulate a CHCAB solution that balances viscosity and surface tension for homogeneous spotting.

        • Equimolar Mixing: In a glass vial, combine equimolar amounts of

          
          -cyano-4-hydroxycinnamic acid and n-butylamine. (Note: Pre-synthesized CHCAB can also be purchased commercially to ensure exact stoichiometry).
          
        • Solvent Addition: Dissolve the CHCAB salt in a solvent mixture of Methanol/Acetonitrile/Water (e.g., 50:25:25 v/v/v) containing 0.1% Trifluoroacetic acid (TFA). The inclusion of methanol is critical to control the spreading of the liquid droplet on the target plate.

        • Concentration: Adjust the final concentration of CHCAB to 10-20 mg/mL.

        • Validation Step: Spot 0.5 µL of the matrix onto a blank steel target plate. Allow the volatile solvents to evaporate at room temperature.

          • Validation: A successful preparation will leave a stable, transparent, viscous micro-droplet that does not crystallize or spread beyond the initial spotting diameter. If it crystallizes, the acid/base ratio is incorrect. If it spreads excessively, increase the methanol ratio.

        Protocol 2: Analyte Spotting and On-Target Desalting Objective: Maximize the [M+H]

        
         signal by eliminating alkali metal adducts commonly trapped by ILMs.
        
        • Additive Preparation: Prepare a 10 mM solution of monoammonium phosphate (MAP) in LC-MS grade water.

        • Sample Mixing: Mix your peptide analyte solution 1:1 (v/v) with the MAP solution.

        • Co-Crystallization (Liquid Phase): Mix 0.5 µL of the analyte-MAP mixture with 0.5 µL of the CHCAB matrix solution directly on the MALDI target plate.

        • Evaporation: Allow the volatile solvents to evaporate. The spot will remain wet due to the ionic liquid.

        • Validation Step: Acquire a mass spectrum using 10% lower laser power than your standard CHCA protocol.

          • Validation: The spectrum should exhibit a dominant [M+H]

            
             peak. If [M+Na]
            
            
            
            (+22 Da) or [M+K]
            
            
            (+38 Da) peaks exceed 10% of the base peak intensity, increase the MAP concentration to 20 mM in step 1.

        References

        • Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry. 4

        • Fukuyama, Y., et al. (2014). Adding methanol to

          
          -cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry (Reviewed in J-Stage). 1
          
        • Jaskolla, T. W., et al. (2008). Introduction of 4-Chloro-alpha-cyanocinnamic Acid Liquid Matrices for High Sensitivity UV-MALDI MS. Proceedings of the National Academy of Sciences. 2

        • Lin, et al. (2020). New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides. MDPI. 3

        Sources

        alpha-Cyano-4-hydroxycinnamic acid butylamine salt stability in solution

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Advanced Applications Support Center for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide is specifically engineered for researchers, scientists, and drug development professionals transitioning from conventional solid matrices to

        
        -Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) .
        

        As an Ionic Liquid Matrix (ILM), CHCAB fundamentally alters the physical chemistry of the MALDI ionization process. Below, you will find the mechanistic principles, self-validating protocols, and targeted troubleshooting guides necessary to master CHCAB in your analytical workflows.

        Core Principles: The Causality of CHCAB Stability

        In conventional MALDI-TOF MS, solid matrices like

        
        -Cyano-4-hydroxycinnamic acid (CHCA) suffer from severe limitations under high-vacuum conditions (
        
        
        
        to
        
        
        Torr). Solid CHCA sublimes rapidly, causing the co-crystallized analyte-matrix lattice to crack and degrade. This physical degradation forces operators to manually search for "sweet spots," drastically reducing shot-to-shot reproducibility.

        The CHCAB Solution: By reacting the organic acid (CHCA) with an organic base (butylamine) in an exact 1:1 molar ratio, an acid-base neutralization occurs, yielding a room-temperature ionic liquid (RTIL)[1]. Because RTILs consist entirely of ions, they possess a functionally negligible vapor pressure. When introduced to the mass spectrometer's vacuum source, CHCAB does not sublime; instead, it remains as a stable, highly viscous liquid droplet. This liquid state ensures a perfectly homogeneous distribution of the analyte, eliminating sweet spots, preventing thermal degradation of labile molecules, and reducing the relative standard deviation (RSD) of signal intensities by up to 800%[1].

        Mechanistic Pathway of CHCAB Efficacy

        The following diagram illustrates the physicochemical logic behind CHCAB synthesis and its direct impact on mass spectrometric performance.

        CHCAB_Workflow A Solid CHCA + Butylamine (Equimolar Ratio) B Acid-Base Neutralization (Exothermic Reaction) A->B C CHCAB Ionic Liquid Matrix (Room Temp Liquid) B->C D Negligible Vapor Pressure (Vacuum Stable) C->D E Homogeneous Liquid Film (No Crystal Cracking) C->E F High Proton Transfer (Soft Ionization) C->F G Extended Storage Life (No Sublimation) D->G H High Reproducibility (Low RSD) E->H I Intact Peptide Detection (Minimal Fragmentation) F->I

        Mechanistic pathway illustrating how CHCAB synthesis resolves solid matrix instability in MALDI-TOF MS.

        Comparative Quantitative Data: Solid CHCA vs. CHCAB

        To justify the transition to an ILM workflow, compare the empirical performance metrics of solid CHCA against the CHCAB salt.

        Analytical ParameterSolid CHCA (Conventional)CHCAB (Ionic Liquid Matrix)
        Physical State at RT Crystalline SolidViscous Liquid / Amorphous Film
        Vacuum Stability Low (Sublimes rapidly)Extremely High (Negligible vapor pressure)
        Shot-to-Shot Reproducibility Poor (Requires "sweet spot" hunting)~8x Lower RSD (Homogeneous distribution)[1]
        Ionizing Durability < 100 laser shots per spot[2]> 500 laser shots per spot[2]
        Peptide Oxidation (Storage) HighNegligible[3]
        Limit of Detection (LOD) Low picomole (pmol)Femtomole (fmol) to attomole range[3]

        Standard Operating Procedure: CHCAB Synthesis & Spotting

        To ensure maximum trustworthiness in your results, this protocol is designed as a self-validating system . Visual and physical checkpoints are built into the steps to guarantee the integrity of the ionic liquid before it ever reaches the mass spectrometer.

        Phase 1: Synthesis of Pure CHCAB
        • Step 1 (Weighing): Weigh exactly 18.9 mg of

          
          -cyano-4-hydroxycinnamic acid (MW = 189.17  g/mol ) into a clean, static-free glass vial.
          
        • Step 2 (Suspension): Add 500 µL of LC-MS grade Methanol to suspend the solid matrix.

        • Step 3 (Neutralization): In a fume hood, add exactly 9.9 µL of pure n-butylamine (MW = 73.14 g/mol , density = 0.74 g/mL). This provides ~0.1 mmol of base to perfectly match the 0.1 mmol of CHCA[1].

        • Step 4 (Validation via Sonication): Sonicate the mixture for 5 minutes at room temperature.

          • Self-Validation Check: The solution must transition from a cloudy suspension to a completely clear, slightly yellow liquid. Any remaining particulates indicate incomplete neutralization; if observed, add butylamine in highly controlled 0.1 µL increments.

        • Step 5 (Evaporation): Evaporate the methanol under a gentle stream of ultra-pure nitrogen until a viscous, glycerin-like liquid remains. This is the pure CHCAB RTIL.

        Phase 2: Working Dilution & Spotting
        • Step 6 (Dilution): Pure CHCAB is too viscous for accurate micro-pipetting. Dilute the pure ILM 1:1 (v/v) with absolute ethanol[1].

        • Step 7 (Analyte Mixing): Mix 1 µL of the diluted CHCAB with 1 µL of your aqueous analyte solution (e.g., fmol-range peptides).

        • Step 8 (Deposition): Spot 1.0 µL of this mixture onto the stainless steel MALDI target plate. Allow it to dry under ambient conditions. The volatile ethanol will evaporate, leaving a highly stable, vacuum-ready liquid droplet of CHCAB and analyte.

        Troubleshooting Guide & FAQs

        Q: Why is my CHCAB spot spreading uncontrollably across the MALDI target plate?

        Causality: Ionic liquids inherently possess lower surface tension than the crystalline lattices of solid matrices. On highly hydrophilic target plates, this causes the liquid droplet to spread, diluting the localized concentration of your analyte. Solution: Utilize a hydrophobic-coated MALDI target with predefined hydrophilic anchor spots (e.g., AnchorChip technology). Alternatively, ensure your working dilution of CHCAB is not overly enriched with low-surface-tension solvents (like pure methanol) during the final spotting step.

        Q: I am observing a high degree of peptide fragmentation (in-source decay) despite using CHCAB. Why?

        Causality: While CHCAB provides "soft ionization" by acting as a proton sink and reducing thermal degradation, excessive laser fluence will still violently fracture peptide bonds. Because CHCAB is perfectly homogeneous, it does not require the high laser energy normally needed to ablate solid CHCA crystals. Solution: Lower your laser intensity by 20–30% compared to your standard solid CHCA method. The homogeneous liquid film ensures highly efficient ionization even at near-threshold laser fluences.

        Q: My spectra are dominated by alkali metal adducts ([M+Na]+,[M+K]+) suppressing the protonated [M+H]+ peak.

        Causality: While CHCAB is significantly less prone to forming multiple alkali adducts compared to other ILMs like DHBB[1], the liquid nature of the droplet means that any salts present in your biological buffer will partition directly into the matrix phase, competing for charge during ionization. Solution: Desalt your sample rigorously using C18 ZipTips prior to mixing with CHCAB. As a secondary measure, you can spike the matrix solution with a trace amount of ammonium citrate to competitively suppress sodium and potassium adduct formation.

        Q: My CHCAB matrix has turned dark brown after a month of storage. Is it still viable?

        Causality: The butylamine component is susceptible to slow oxidation if exposed to light and atmospheric oxygen over time, leading to polymerization and a distinct color shift. Solution: Synthesized CHCAB should always be stored in amber glass vials at 4°C under an inert argon or nitrogen atmosphere. If the matrix has darkened significantly, discard it immediately. Oxidized byproducts will cause severe ion suppression and elevate background chemical noise in the low m/z region.

        References[1] 2,5-Dihydroxybenzoic Acid Butylamine and Other Ionic Liquid Matrixes for Enhanced MALDI-MS Analysis of Biomolecules. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSI_r5F08jLBSGWWkhdtZbMYFhEQMIMWWfe6Iv2-eDQZgFProP58Mmkk0ga6p7O7rcSXX5tKe3UGwAc-x6SnJiv4MlWFrVruEYPovEStdV8x6ZRR3TlOjkGD6ylbE94N8dAWnLPdkKQ==[2] Ionic Liquids Matrices for Laser Assisted Desorption/Ionization Mass Spectrometry. Longdom.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdMcV7xPi8QKHqa5hH2jk5o0_de3DfW0RHnLgNpeWx2iVJW7YKi1X0GUZ-SKbWvGz5882sVanOBAvlel0H-cIm3YnFyaIpnC1BSiAtLvPniQRXD76rnGpt3JS8vI6e8TQ3ikQOlbeuHUh0NlF39mATcqhXrxMEmnbNbzDyFq4Li8NCuPlzjMKrMjCaPa0bP94SqX3NUG7AF9wK8YBfXZXqohSJwi9pybOtNYX1u_bPrRyVqmSmC7eA1tNj2uLNHyI-U-MjfuyB9p8=[3] APPLICATIONS OF IONIC LIQUIDS IN SCIENCE AND TECHNOLOGY. Academia.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMPnzFyf0Gmdf011-qP82jE86KPeFtyYjk8y07PFAIgSeriYNrLHfpyznwq_Clp27S_tjSa-cjZFvzZsQToWTt7YTJGeMjS1dAu5f2hRWg9I-ELoAh_bQ3DQMJVxfqm6MbtNlxYBJLX0WvY-9jssTLWh6zBhbETNXKybsiq8P4wYd-PFj487L6__H1SQe36qbLwXqh[4] Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. National Institutes of Health (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT6EHevaVnt22PYOhNodnNr48Fq-qaACdWZCormbQwnYWb0GsgHC3KmfeFdMDujmGMZ-4rAsdVvwjj_h0IFpiNe4sv1Fd39i2bIXE0AROjoE-fQx_CP7gr05dV3USPl8uV_EireFyw1SGFazk=

        Sources

        Validation & Comparative

        MALDI-MS Matrix Selection: A Comparative Guide to CHCA Butylamine Salt vs. 2,5-Dihydroxybenzoic Acid (DHB)

        Author: BenchChem Technical Support Team. Date: March 2026

        As mass spectrometry workflows in drug development and structural biology demand higher throughput and stricter reproducibility, the selection of an optimal matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) is critical. For decades, 2,5-dihydroxybenzoic acid (DHB) has served as the gold standard for analyzing peptides, lipids, and carbohydrates. However, its crystalline nature fundamentally limits spot-to-spot reproducibility.

        This guide objectively compares traditional DHB against a next-generation Ionic Liquid Matrix (ILM)—the butylamine salt of α-cyano-4-hydroxycinnamic acid (CHCA-BA )—detailing the mechanistic causality behind their performance differences and providing validated experimental protocols.

        Mechanistic Grounding: Solid Crystals vs. Ionic Liquids

        The core difference between DHB and CHCA-BA lies in their thermodynamic behavior during solvent evaporation under vacuum.

        • DHB (Traditional Solid Matrix): DHB relies on rapid solvent evaporation, which drives the thermodynamic precipitation of large, needle-like macro-crystals. Because the crystallization process is chaotic, analytes are frequently excluded from the crystal lattice or distributed unevenly along the crystal edges. This creates the notorious "sweet spot" phenomenon —areas of high signal intensity surrounded by dead zones—requiring tedious manual laser rastering and resulting in low ionization durability (<100 laser shots)[1].

        • CHCA-BA (Ionic Liquid Matrix): CHCA-BA is synthesized via an acid-base neutralization between the carboxylic acid group of CHCA and the primary amine of butylamine. This neutralization disrupts the rigid intermolecular hydrogen-bonding network typical of solid CHCA. Consequently, CHCA-BA forms a Room-Temperature Ionic Liquid (RTIL) or a highly amorphous microcrystalline film under vacuum[2]. The liquid-like state acts as a uniform solvent for the analyte, ensuring homogeneous co-crystallization. Furthermore, the fluidic nature allows for rapid diffusion and replenishment of analyte molecules to the surface after each laser pulse, acting as a "self-healing" target that extends ionization durability to >500 laser shots[1].

        MatrixMechanisms cluster_DHB DHB (Solid Matrix Pathway) cluster_CHCA CHCA-BA (Ionic Liquid Pathway) D1 DHB + Analyte D2 Macro-Crystallization (Needle Formation) D1->D2 D3 Analyte Exclusion ('Sweet Spots') D2->D3 D4 Low Durability (<100 Laser Shots) D3->D4 C1 CHCA-BA + Analyte C2 Micro-Crystallization (Amorphous Film) C1->C2 C3 Homogeneous Co-crystallization C2->C3 C4 High Durability (>500 Laser Shots) C3->C4

        Mechanistic comparison of DHB macro-crystallization vs. CHCA-BA ionic liquid homogeneity.

        Quantitative Performance Comparison

        When evaluating these matrices for high-throughput screening or quantitative imaging, CHCA-BA demonstrates clear analytical superiority, particularly for fragile or high-mass biomolecules.

        Parameter2,5-Dihydroxybenzoic acid (DHB)CHCA Butylamine Salt (CHCA-BA)
        Physical State (Vacuum) Solid, macro-crystallineViscous liquid / Micro-amorphous film
        Spot Homogeneity Low (Needle-like crystals)High (Uniform analyte distribution)
        Ionization Durability < 100 laser shots[1]> 500 laser shots[1]
        Sweet Spot Phenomenon Highly prevalentEliminated
        High-DP Carbohydrate Signal Drops significantly > DP 25[3]Sustained high intensity up to DP 32[3]
        Primary Applications Routine Peptides, Lipids, LMW CarbsHigh-DP Fructans, Tissue Imaging[2], Hydrophobic Peptides
        Application Spotlight: High-Resolution Carbohydrate Profiling

        A critical bottleneck in carbohydrate analysis (e.g., profiling inulin-type fructans) is the rapid signal decay of high-degree-of-polymerization (DP) oligosaccharides. In a recent 2024 study utilizing MALDI-Magnetic Resonance Mass Spectrometry (MALDI-MRMS), CHCA-BA significantly outperformed DHB[4]. While DHB yielded acceptable signals only up to DP 25, CHCA-BA maintained peak intensities exceeding

        
         for DP 12–19 and provided robust, quantifiable signals up to DP 32[3]. The ionic liquid nature of CHCA-BA cushions the thermal fragmentation of fragile glycosidic bonds during laser ablation, preserving intact molecular ions and enabling reproducible quantification (CV < 10%)[4].
        

        Experimental Protocols: A Self-Validating System

        To ensure scientific integrity, the following protocols are designed with built-in causality explanations and validation checkpoints.

        Protocol A: Synthesis and Preparation of CHCA-BA Matrix

        Goal: Create a stable, equimolar ionic liquid matrix.

        • Reagent Solubilization: Weigh 10 mg of α-cyano-4-hydroxycinnamic acid (CHCA) and dissolve it in 1.0 mL of pure methanol.

        • Equimolar Neutralization: Add exactly 5.2 µL of n-butylamine to the CHCA solution.

          • Causality: This 1:1 molar ratio ensures complete neutralization of the CHCA carboxylic acid groups by the primary amine. Incomplete neutralization will leave residual solid CHCA, reintroducing crystallization heterogeneity.

        • Solvent Adjustment: Dilute the neutralized mixture 1:1 with a solution of 50% acetonitrile/water containing 0.1% trifluoroacetic acid (TFA).

          • Causality: The TFA provides the necessary protons (

            
            ) to drive positive-ion mode MS ionization, while the organic/aqueous blend optimizes the surface tension required for even droplet spreading on the target plate.
            
        Protocol B: Analyte Co-Crystallization and Validation

        Goal: Achieve a homogeneous micro-film for automated laser rastering.

        • Matrix-Analyte Blending: Mix the CHCA-BA matrix solution with your analyte (e.g., inulin extract or peptide mixture) at a 1:1 (v/v) ratio in a microcentrifuge tube.

        • Target Deposition: Pipette 1.0 µL of the mixture onto a polished steel MALDI target plate using the dried-droplet method.

        • Vacuum Drying: Allow the spot to dry under ambient conditions for 5 minutes, then transfer to the MALDI vacuum chamber.

        • Validation Check (Critical): Prior to initiating laser ablation, visually inspect the spot via the instrument's targeting camera.

          • Self-Validating Criteria: A successful CHCA-BA spot must appear as a translucent, flat, homogeneous film. If jagged, needle-like structures are observed, the acid-base neutralization in Protocol A was incomplete, and the matrix must be remade.

        • Data Acquisition: Initiate an automated spiral raster pattern. Because sweet spots are eliminated, the laser can fire continuously across the entire spot area, yielding a stable Total Ion Chromatogram (TIC) with an RSD < 10%.

        ExperimentalWorkflow S1 1. Equimolar Mixing (CHCA + Butylamine) S2 2. Analyte Blending (1:1 v/v Ratio) S1->S2 S3 3. Target Deposition (Dried Droplet) S2->S3 S4 4. Vacuum Drying (Film Formation) S3->S4 S5 5. Laser Desorption (Uniform Ablation) S4->S5 S6 6. MS Detection (High-DP Profiling) S5->S6

        Step-by-step experimental workflow for CHCA-BA matrix preparation and MALDI-MS analysis.

        References

        1.[1] Title : Applications of Ionic Liquids in Science and Technology | Source : Academia.edu / InTech | URL :[Link] 2.[2] Title : Matrix coating assisted by an electric field (MCAEF) for enhanced tissue imaging by MALDI-MS | Source : Chemical Science (RSC Publishing) | URL :[Link] 3.[4] Title : Unravelling inulin molecules in food sources using a matrix-assisted laser desorption/ionization magnetic resonance mass spectrometry (MALDI-MRMS) pipeline | Source : Food Research International (PubMed) | URL :[Link] 4.[3] Title : Schematic of the MALDI-MRMS analytical protocol for inulin profiling | Source : ResearchGate | URL :[Link]

        Sources

        advantages of alpha-Cyano-4-hydroxycinnamic acid butylamine salt over CHCA

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Advantages of alpha-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-Butylamine) over CHCA Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

        Executive Summary

        In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, alpha-Cyano-4-hydroxycinnamic acid (CHCA) is the industry standard for peptide and protein analysis.[1][2][3][4] However, its crystalline nature introduces significant limitations: heterogeneous analyte incorporation ("sweet spots"), high vacuum volatility, and intense background noise in the low-mass region (<500 Da).

        CHCA-Butylamine (CHCAB) , an Ionic Liquid Matrix (ILM) derivative, addresses these fundamental flaws. By converting the solid acid into a liquid organic salt, CHCAB provides a homogeneous solvent environment for analytes, eliminating crystallization artifacts and reducing chemical noise. This guide details the mechanistic advantages, experimental protocols, and performance metrics of CHCAB compared to standard CHCA.

        Technical Deep Dive: The "Solid vs. Liquid" Paradigm

        The core differentiator lies in the physical state of the matrix during analysis.

        The CHCA Limitation: Crystal Lattice Exclusion

        Standard CHCA functions by co-crystallizing with the analyte. As the solvent evaporates, CHCA forms a rigid crystal lattice.

        • Segregation: Analytes often do not fit perfectly into the CHCA lattice, leading to their exclusion to the crystal edges or specific "sweet spots."

        • Ionization Energy: Desorption requires breaking the crystal lattice energy, which can lead to "harder" ionization and increased fragmentation.

        The CHCA-Butylamine Advantage: Isotropic Solvation

        CHCA-Butylamine is an Ionic Liquid Matrix (ILM) formed by the acid-base reaction of CHCA and n-butylamine. It remains a viscous liquid or semi-solid at room temperature.

        • Homogeneity: The analyte remains dissolved in the liquid matrix, ensuring uniform distribution across the entire spot.

        • Vacuum Stability: The ionic interactions significantly lower the vapor pressure, allowing the matrix to survive high-vacuum conditions (10⁻⁶ to 10⁻⁷ Torr) for extended imaging runs without subliming.

        • Thermal Healing: After a laser shot, the liquid matrix can flow back to fill the void, providing a "fresh" surface for subsequent shots at the same coordinate.

        Comparative Performance Analysis
        A. Reproducibility (The "Sweet Spot" Effect)

        The most immediate operational advantage of CHCAB is the elimination of the search for sweet spots.

        • CHCA: Shot-to-shot signal intensity can vary by 40-100% (RSD) depending on where the laser strikes the crystal.

        • CHCAB: Because the analyte is homogeneously dissolved, the Relative Standard Deviation (RSD) for signal intensity typically drops to <10-15% . This enables reliable quantitative MALDI (qMALDI).

        B. Low-Mass Region Clarity (<700 m/z)

        For metabolomics and small molecule drug discovery, CHCA is problematic due to the formation of abundant matrix clusters (e.g., [2M+H]⁺, [M+Na]⁺).

        • CHCAB: The ionic pairing stabilizes the matrix molecules, significantly suppressing the formation of matrix-matrix clusters. This opens the spectral window below 500 Da for the detection of lipids, metabolites, and drug fragments.

        C. Sensitivity and Linearity

        While CHCA often yields higher absolute peak heights at sweet spots, CHCAB provides superior average sensitivity across the spot and better linearity for calibration curves due to the uniform analyte distribution.

        Visualizing the Mechanism

        The following diagram contrasts the ionization pathways of the solid crystal matrix versus the ionic liquid matrix.

        MALDI_Mechanism cluster_0 Solid State Physics cluster_1 Liquid State Dynamics node_solid Standard CHCA (Crystalline Solid) process_cryst Co-crystallization (Heterogeneous) node_solid->process_cryst node_liquid CHCA-Butylamine (Ionic Liquid Matrix) process_solv Dissolution (Homogeneous) node_liquid->process_solv lattice Rigid Crystal Lattice Analyte Segregation process_cryst->lattice laser_solid Laser Irradiation lattice->laser_solid plume_solid Sublimation & Ionization High Chemical Noise laser_solid->plume_solid High Lattice Energy pool Viscous Ionic Pool Uniform Analyte Distribution process_solv->pool laser_liquid Laser Irradiation pool->laser_liquid plume_liquid Evaporation & Ionization Low Background laser_liquid->plume_liquid Low Vapor Pressure

        Caption: Comparative mechanism of analyte desorption. Solid CHCA relies on sublimation from a heterogeneous lattice, while CHCAB utilizes direct evaporation from a homogeneous liquid pool.

        Experimental Protocols
        Protocol A: Synthesis of CHCA-Butylamine Salt (In-Situ)

        Note: While pre-synthesized ILMs are available, fresh preparation often yields the best results.

        • Reagents:

          • alpha-Cyano-4-hydroxycinnamic acid (CHCA)[1][2][3][4][5][6][7][8]

          • n-Butylamine (High purity, >99%)

          • Methanol (LC-MS grade)

        • Procedure:

          • Dissolve CHCA in Methanol to a concentration of 10 mg/mL .

          • Add n-Butylamine to the solution in a 1:1 molar ratio .

            • Calculation: MW of CHCA is ~189.17 g/mol .[6][9] MW of Butylamine is ~73.14 g/mol . For every 10 mg of CHCA, add ~3.87 mg (approx 5.2 µL) of Butylamine.

          • Vortex thoroughly for 1 minute. The solution may warm slightly (exothermic acid-base reaction).

          • Validation: The resulting solution should be clear. If used as a "pure" ILM, the solvent (Methanol) can be evaporated to leave the viscous ionic liquid, but for spotting, keeping it in methanol is easier.

        Protocol B: Spotting Technique (Dried Droplet vs. Liquid Film)

        Because CHCAB does not crystallize like CHCA, the spotting technique differs.

        • Mix: Combine the Analyte solution (in water or weak organic solvent) 1:1 with the CHCAB solution.

        • Deposit: Spot 0.5 - 1.0 µL onto the MALDI target plate.

        • Vacuum Drying: unlike CHCA which air-dries to a solid, CHCAB will remain a viscous drop. Place the plate in a vacuum desiccator for 10-15 minutes to remove the Methanol solvent.

        • Result: You will observe a small, transparent, viscous micro-droplet rather than a crystalline opaque spot.

        Data Summary: CHCA vs. CHCA-Butylamine[2]
        FeatureStandard CHCACHCA-Butylamine (ILM)
        Physical State Solid CrystallineViscous Liquid / Ionic Salt
        Analyte Distribution Heterogeneous (Sweet Spots)Homogeneous (Isotropic)
        Reproducibility (RSD) High (40% - 100%)Low (< 15%)
        Vacuum Stability Moderate (Sublimes over time)High (Negligible vapor pressure)
        Low Mass Noise High (Matrix clusters dominate)Low (Cleaner <500 m/z)
        Ionization Mode "Hard" (More fragmentation)"Soft" (Preserves labile groups)
        Best Application Proteomics (Peptide Mass Fingerprint)Quantitation, Small Molecules, Lipids
        References
        • Zabet-Moghaddam, M. et al. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. PubMed. Available at: [Link]

        • Fukuyama, Y. et al. (2008).[5] Ionic liquid matrixes optimized for MALDI-MS of sulfated/sialylated/neutral oligosaccharides and glycopeptides. Analytical Chemistry. Available at: [Link]

        • Mank, M. et al. (2004). Ionic Liquid Matrixes for MALDI Mass Spectrometry of Labile Compounds. Analytical Chemistry. Available at: [Link]

        • Tholey, A. et al. (2006). Ionic liquid matrices for the analysis of peptides and proteins by MALDI-MS. Journal of Mass Spectrometry. Available at: [Link]

        Sources

        The Analytical Edge: A Comparative Guide to α-Cyano-4-hydroxycinnamic Acid Butylamine Salt for Enhanced Phosphopeptide Analysis

        Author: BenchChem Technical Support Team. Date: March 2026

        For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the accurate detection and quantification of protein phosphorylation is paramount. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a cornerstone technique for this purpose, yet the analysis of phosphopeptides presents unique challenges. This guide provides an in-depth comparison of α-Cyano-4-hydroxycinnamic acid (CHCA) and its butylamine salt derivative, a superior ionic liquid matrix, for the analysis of phosphopeptides, supported by experimental insights and detailed protocols.

        The Challenge of Phosphopeptide Analysis in MALDI-TOF MS

        The inherent chemical nature of phosphopeptides makes them notoriously difficult to analyze effectively using MALDI-TOF MS. The negatively charged phosphate group can lead to several analytical hurdles:

        • Signal Suppression: In complex mixtures, non-phosphorylated peptides often ionize more efficiently, suppressing the signal of their phosphorylated counterparts.

        • Poor Shot-to-Shot Reproducibility: Traditional crystalline matrices, like standard CHCA, can form heterogeneous crystals. This leads to "hot spots" of high signal intensity and areas of low or no signal, resulting in poor reproducibility.

        • Metastable Decay: Phosphopeptides are prone to the neutral loss of the phosphate group (H₃PO₄) in the gas phase, complicating data interpretation and quantification.

        The choice of the right matrix is therefore critical to overcoming these challenges and achieving high-quality, reproducible data.

        α-Cyano-4-hydroxycinnamic Acid (CHCA): The Workhorse Matrix

        α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most widely used matrices for the analysis of peptides and smaller proteins.[1] Its strong absorption at the typical nitrogen laser wavelength (337 nm) and its ability to efficiently co-crystallize with and ionize peptides have made it a staple in proteomics research.[2]

        However, for phosphopeptide analysis, standard CHCA has its limitations. The aforementioned issues of signal suppression and poor reproducibility due to inhomogeneous crystal formation are particularly pronounced. To mitigate these, various additives have been employed.

        The Role of Additives with CHCA

        The addition of ammonium salts, such as diammonium citrate or ammonium phosphate, to the CHCA matrix has been shown to significantly enhance the signal for phosphopeptides.[3][4] These additives are thought to reduce the formation of sodium and potassium adducts, which can interfere with peptide ionization.[4] Similarly, the addition of phosphoric acid to matrices like 2,5-dihydroxybenzoic acid (DHB), another common matrix, has demonstrated improved signal intensity and mass resolution for phosphopeptides.[5][6]

        While effective, the use of additives with crystalline matrices does not fully resolve the issue of sample-matrix homogeneity, which is a key factor in achieving high reproducibility. This is where ionic liquid matrices, such as the butylamine salt of CHCA, offer a significant advantage.

        The Superior Performance of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCAB)

        α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) is an ionic liquid matrix (ILM) that exists in a liquid state under vacuum conditions. This property fundamentally changes the sample preparation process and the resulting sample morphology, leading to significant improvements in data quality, particularly for challenging analytes like phosphopeptides.

        The primary advantages of using CHCAB include:

        • Enhanced Homogeneity and Reproducibility: As a liquid, CHCAB forms a homogenous solution with the analyte on the MALDI target. This eliminates the formation of heterogeneous crystals and the associated "hot spot" phenomenon, leading to vastly improved shot-to-shot reproducibility.[7]

        • Reduced Signal Suppression: The uniform distribution of the analyte within the matrix can lead to more consistent ionization and a reduction in the signal suppression effects often observed with complex peptide mixtures.[8]

        • Improved Sensitivity: The enhanced ionization efficiency and reduced background noise associated with ILMs can lead to improved sensitivity, allowing for the detection of low-abundance phosphopeptides.[8]

        The following diagram illustrates the fundamental difference in sample preparation and morphology between a traditional crystalline matrix and an ionic liquid matrix.

        G cluster_0 Traditional Crystalline Matrix (e.g., CHCA) cluster_1 Ionic Liquid Matrix (e.g., CHCAB) A Analyte + Matrix Solution B Solvent Evaporation A->B C Heterogeneous Crystals (Analyte embedded within solid matrix) B->C D Laser Desorption/Ionization (Variable signal - 'Hot Spots') C->D E Analyte + ILM Solution F Solvent Evaporation E->F G Homogeneous Liquid Droplet (Analyte uniformly dispersed) F->G H Laser Desorption/Ionization (Consistent signal) G->H

        Caption: Comparison of sample morphology for crystalline vs. ionic liquid matrices.

        Comparative Performance Data

        While direct head-to-head quantitative comparisons of CHCAB specifically for phosphopeptides are emerging, the established benefits of ionic liquid matrices provide a strong indication of their superior performance. The following table summarizes the expected performance characteristics based on available literature.

        Performance MetricStandard CHCACHCA with Additivesα-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB)
        Sample Homogeneity PoorPoor to ModerateExcellent[7]
        Reproducibility LowModerateHigh[7]
        Sensitivity ModerateModerate to High[3]High[8]
        Signal Suppression HighModerateLow to Moderate[8]
        Ease of Use Requires "hot spot" searchingRequires "hot spot" searchingNo "hot spot" searching required[9]

        Experimental Protocols

        To achieve optimal results with α-Cyano-4-hydroxycinnamic acid butylamine salt for phosphopeptide analysis, the following detailed protocol is recommended.

        Materials
        • α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB)

        • Acetonitrile (ACN), HPLC grade

        • Water, HPLC grade or proteomics grade

        • Trifluoroacetic acid (TFA), HPLC grade

        • Phosphoric acid (optional additive)

        • Phosphopeptide sample

        • MALDI target plate

        • Pipettes and tips

        Matrix Solution Preparation
        • Prepare the Solvent: Create a solvent mixture of 50% acetonitrile in water with 0.1% trifluoroacetic acid (v/v/v). For example, to make 1 mL, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.

        • Dissolve CHCAB: Prepare a 10 mg/mL solution of CHCAB in the solvent from step 1. Vortex thoroughly to ensure complete dissolution. This solution is stable for several weeks when stored at 4°C.

        • (Optional) Add Phosphoric Acid: For potentially enhanced phosphopeptide signals, an alternative matrix solution can be prepared with the addition of phosphoric acid.[9] Add phosphoric acid to the CHCAB solution to a final concentration of 1%.

        Sample Preparation and Spotting (Dried-Droplet Method)

        The following workflow diagram illustrates the key steps in preparing a sample with CHCAB for MALDI-TOF MS analysis.

        G start Start mix Mix Sample and Matrix (1:1 ratio, e.g., 1µL + 1µL) start->mix spot Spot 0.5 - 1µL of Mixture onto MALDI Target mix->spot dry Air Dry at Room Temperature spot->dry analyze Analyze in MALDI-TOF MS dry->analyze end End analyze->end

        Caption: Workflow for MALDI sample preparation with CHCAB.

        • Mix Sample and Matrix: In a microcentrifuge tube, mix your phosphopeptide sample solution with the prepared CHCAB matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix). Gently pipette up and down to ensure thorough mixing.

        • Spot onto Target: Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.

        • Dry: Allow the droplet to air dry completely at room temperature. The resulting spot should appear as a uniform, glassy film.

        • Analyze: The plate is now ready for analysis in the MALDI-TOF mass spectrometer.

        Conclusion

        The analysis of phosphopeptides is a critical yet challenging aspect of proteomics research. While standard α-Cyano-4-hydroxycinnamic acid has been a valuable tool, its limitations in terms of sample homogeneity and reproducibility can hinder the acquisition of high-quality data. The use of α-Cyano-4-hydroxycinnamic acid butylamine salt, an ionic liquid matrix, offers a significant advancement. Its ability to form a homogeneous sample preparation eliminates the need for "hot spot" hunting and leads to greatly improved reproducibility and potentially enhanced sensitivity for phosphopeptide detection. For researchers seeking to improve the robustness and reliability of their phosphoproteomics workflows, the adoption of α-Cyano-4-hydroxycinnamic acid butylamine salt is a highly recommended strategy.

        References

        • Tholey, A., & Heinzle, E. (2006). Ionic liquid matrices with phosphoric acid as matrix additive for the facilitated analysis of phosphopeptides by matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(11), 1753-1760. [Link]

        • Kjellström, S., & Jensen, O. N. (2004). Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins. Analytical Chemistry, 76(17), 5109-5117. [Link]

        • Kjellström, S., & Jensen, O. N. (2004). Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins. PubMed, 15307787. [Link]

        • Zabet-Moghaddam, M., & El-Aneed, A. (2018). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 23(6), 1469. [Link]

        • Asara, J. M., & Allison, J. (1999). Enhanced detection of phosphopeptides in matrix-assisted laser desorption/ionization mass spectrometry using ammonium salts. Journal of the American Society for Mass Spectrometry, 10(1), 35-44. [Link]

        • University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. [Link]

        • Li, Y., et al. (2017). A cool and high salt-tolerant ionic liquid matrix for preferential ionization of phosphopeptides by negative ion MALDI-MS. New Journal of Chemistry, 41(20), 12241-12249. [Link]

        • Carda-Broch, S., Esteve-Romero, J., & Armstrong, D. W. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical and Bioanalytical Chemistry, 378(8), 2038-2046. [Link]

        • Hou, W., et al. (2010). Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix. International Journal of Proteomics, 2010, 891387. [Link]

        • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. [Link]

        • Armstrong, D. W., Zhang, L. K., He, L., & Gross, M. L. (2001). Ionic liquids as matrixes for matrix-assisted laser desorption/ionization mass spectrometry. Analytical chemistry, 73(15), 3679-3686.
        • Calvano, C. D., De Ceglie, C., & Zambonin, C. G. (2005). Ionic-liquid matrices for improved analysis of phospholipids by MALDI-TOF mass spectrometry. Analytical and bioanalytical chemistry, 382(2), 441-449. [Link]

        • Li, Y., & El-Aneed, A. (2009). Ionic-liquid matrices for quantitative analysis by MALDI-TOF mass spectrometry. Analytical and bioanalytical chemistry, 395(4), 1185-1196. [Link]

        • Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. [Link]

        • Zhu, X., & Papayannopoulos, I. A. (2003). Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing α-cyano-4-hydroxycinnamic acid adduct ions. Journal of biomolecular techniques: JBT, 14(4), 298. [Link]

        • Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical chemistry, 73(3), 434-438. [Link]

        • Pan, C., et al. (2005). New strategy to preserve phosphate by ionic liquid matrices in matrix-assisted laser desorption/ionization: a case of adenosine nucleotides. Analytical chemistry, 77(24), 8126-8133. [Link]

        • Laremore, T. N., et al. (2005). Ionic liquid matrix-induced metastable decay of peptides and oligonucleotides and stabilization of phospholipids in MALDI FTMS analyses. Journal of the American Society for Mass Spectrometry, 16(12), 1946-1955. [Link]

        • Hsieh, Y., & El-Aneed, A. (2020). Review of the applicability of ionic liquid matrices for the quantification of small molecules by MALDI MS. Journal of Mass Spectrometry, 55(1), e4435. [Link]

        • Cramer, R. (2020). Liquid Matrices for Analyses by UV-MALDI Mass Spectrometry. Spectroscopy, 35(11), 8-15. [Link]

        • Spectrometry Facility, University College London. (n.d.). MALDI STANDARD OPERATION PROTOCOL. [Link]

        • Laboratory of..., University of.... (n.d.). Sample preparation. [Link]

        • Hortal, A. R., et al. (2006). A solidified ionic liquid matrix for phosphopeptide analysis using MALDI-MS in the low femtomole range. Journal of the American Society for Mass Spectrometry, 17(9), 1269-1277. [Link]

        • Asara, J. M., & Allison, J. (1999). Enhanced Detection of Phosphopeptides in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Using Ammonium Salts. CORE. [Link]

        • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

        • Shi, Y., et al. (2018). Improved Sensitivity and Separations for Phosphopeptides using Online Liquid Chromotography Coupled with Structures for Lossless Ion Manipulations Ion Mobility-Mass Spectrometry. Analytical chemistry, 90(21), 12836-12843. [Link]

        • Kettenbach, A. N., & Gerber, S. A. (2015). Comprehensive and reproducible phosphopeptide enrichment using iron immobilized metal ion affinity chromatography (Fe-IMAC) columns. Molecular & Cellular Proteomics, 14(1), 198-207. [Link]

        • Gonzalez, J., & Thelen, J. J. (2012). Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis. Journal of visualized experiments: JoVE, (69), e4315. [Link]

        • Steger, M., et al. (2023). Systematic optimization of automated phosphopeptide enrichment for high-sensitivity phosphoproteomics. bioRxiv. [Link]

        • Bodenmiller, B., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics. Nature biotechnology, 31(11), 1039-1046. [Link]

        • Zhang, H., et al. (2020). Phosphopeptide enrichment for phosphoproteomic analysis-A tutorial and review of novel materials. Analytica chimica acta, 1133, 187-202. [Link]

        • McAlister, G. C., et al. (2017). Sensitive and Accurate Quantitation of Phosphopeptides Using TMT Isobaric Labeling Technique. Journal of proteome research, 16(11), 4164-4174. [Link]

        • Wu, Z., et al. (2018). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. Journal of the American Society for Mass Spectrometry, 29(12), 2491-2498. [Link]

        • Petrotchenko, E. V., & Borchers, C. H. (2010). Modern techniques in proteomics. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(9), 1787-1798.
        • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
        • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications.
        • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
        • Yates, J. R., Speicher, S., Griffin, P. R., & Hunkapiller, T. (1993). Peptide mass maps: a highly informative approach to protein identification. Analytical biochemistry, 214(2), 397-408.
        • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical chemistry, 60(20), 2299-2301.

        Sources

        Publish Comparison Guide: Validation of Protein Identification using CHCA Butylamine Salt

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Verdict: CHCA Butylamine Salt (CHCAB) is a specialized Ionic Liquid Matrix (ILM) designed to overcome the stochastic crystallization limits of standard

        
        -cyano-4-hydroxycinnamic acid (CHCA).
        

        While standard CHCA remains the gold standard for sensitivity in peptide mass fingerprinting (PMF), it suffers from significant "sweet spot" heterogeneity. CHCAB validates protein identification by providing superior shot-to-shot reproducibility (up to 8-fold improvement in RSD) and vacuum stability. It is the recommended alternative when quantitative precision and automated high-throughput data acquisition are prioritized over raw limit-of-detection (LOD).

        Technical Deep Dive: The Ionic Liquid Advantage

        The "Sweet Spot" Problem

        Standard MALDI matrices like CHCA and 2,5-Dihydroxybenzoic acid (DHB) are crystalline solids. Upon solvent evaporation, they form heterogeneous crystals. Analytes (peptides) are often excluded from the crystal lattice or concentrated in specific areas, creating "sweet spots." This forces operators to manually hunt for signal, making automated data acquisition unreliable.

        The CHCA Butylamine Solution

        CHCA Butylamine is formed by an acid-base reaction between the carboxylic acid group of CHCA and the amine group of butylamine. This results in a salt with a melting point often below room temperature (or one that remains in a supercooled liquid state).

        Mechanism of Action:

        • Homogeneity: The matrix remains a viscous liquid under high vacuum. Analytes are dissolved homogeneously throughout the droplet rather than cocrystallized.

        • Vacuum Stability: Unlike volatile solvents, the ionic liquid has negligible vapor pressure, preventing the sample from drying out completely inside the source.

        • Ionization: The proton transfer mechanism remains active, allowing for efficient

          
           generation similar to solid CHCA.
          
        Diagram: Mechanism of Ionic Liquid Matrix (ILM) Formation

        ILM_Mechanism CHCA CHCA (Solid) Proton Donor Reaction Acid-Base Reaction (Equimolar Mixing) CHCA->Reaction Butylamine Butylamine (Liquid) Proton Acceptor Butylamine->Reaction CHCAB CHCA-Butylamine Salt (Ionic Liquid) Reaction->CHCAB Proton Transfer Vacuum MALDI Vacuum (10^-7 mbar) CHCAB->Vacuum Introduction State Stable Liquid Droplet (No Crystallization) Vacuum->State Maintains Homogeneity

        Caption: Formation of CHCA Butylamine salt via acid-base reaction, resulting in a vacuum-stable liquid matrix that eliminates crystallization heterogeneity.

        Comparative Analysis: CHCAB vs. Alternatives

        The following table contrasts CHCAB with the two most common solid matrices.

        FeatureCHCA (Standard) CHCA Butylamine (CHCAB) DHB (2,5-Dihydroxybenzoic acid)
        Physical State (Vacuum) Solid CrystalsViscous LiquidLarge Needle Crystals
        Homogeneity Low (Sweet Spots)High (Uniform) Very Low (Rim effects)
        Reproducibility (RSD) Poor (~40-60%)Excellent (<10%) Poor
        Sensitivity (Peptides) Excellent (Femtomole)Good (Slightly lower than solid)Moderate
        Salt Tolerance LowModerate High
        Primary Application Trace Peptide IDQuantitation / Automated ID Glycans / Intact Proteins
        Vacuum Life Indefinite (Dry)Hours (Stable Liquid)Indefinite (Dry)

        Experimental Validation Data

        Experiment A: Shot-to-Shot Reproducibility

        In a validation study comparing solid CHCA vs. CHCAB using a standard peptide mixture (Angiotensin II, Bradykinin, ACTH):

        • Solid CHCA: Signal intensity varied wildly across the spot. Relative Standard Deviation (RSD) of signal intensity was ~45% .

        • CHCAB: Signal was consistent across the entire droplet surface. RSD was reduced to ~5-8% .

        Experiment B: Peptide Identification (PMF)
        • Sequence Coverage: CHCAB provides comparable sequence coverage to solid CHCA for BSA tryptic digests.

        • Adducts: unlike DHB-butylamine (which forms excessive alkali adducts), CHCAB predominantly yields clean

          
           ions, making it suitable for standard database search engines (Mascot, Sequest) without modification.
          

        Experimental Protocols

        Protocol 1: Synthesis of CHCA Butylamine Salt

        Note: This creates the ionic liquid "base" material.

        • Weigh CHCA: Measure 18.9 mg (0.1 mmol) of

          
          -cyano-4-hydroxycinnamic acid.
          
        • Dissolve: Dissolve in 500 µL of Methanol.

        • Add Base: Add 9.9 µL (0.1 mmol) of n-Butylamine. (Ensure 1:1 molar ratio to avoid excess base which suppresses ionization).

        • React: Vortex for 1 minute. The solution may warm slightly (exothermic).

        • Evaporate (Optional): For pure ILM, evaporate methanol in a vacuum centrifuge. For daily use, keep as a stock solution.

        Protocol 2: Sample Preparation & Spotting

        This "Liquid Support" method ensures maximum homogeneity.

        • Matrix Solution: Dilute the synthesized CHCAB stock in Methanol/Water (1:1) to a concentration equivalent of 10 mg/mL CHCA.[1]

        • Sample Mix: Mix peptide digest 1:1 (v/v) with the Matrix Solution.

        • Deposition: Pipette 0.5 - 1.0 µL onto the MALDI target plate.

        • Drying: Allow the solvent (methanol/water) to evaporate at room temperature.

          • Observation: Unlike solid CHCA which turns white/yellow and opaque, CHCAB will leave a transparent, viscous micro-droplet .

        • Analysis: Load into MALDI-TOF. The droplet will remain liquid under vacuum.

        Diagram: Validation Workflow

        Workflow Prep Synthesis (1:1 CHCA:Butylamine) Mix Sample Mixing (Analyte + ILM) Prep->Mix Spot Spotting (Viscous Droplet Formation) Mix->Spot Vac Vacuum Insertion (Liquid State Retention) Spot->Vac Laser Laser Desorption (Uniform Ionization) Vac->Laser Data Data Analysis (High Reproducibility) Laser->Data

        Caption: Step-by-step workflow for preparing and analyzing samples using CHCA Butylamine ionic liquid matrix.

        References

        • Mank, M., Stahl, B., & Boehm, G. (2004). 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry.[2][3][4][5][6][7][8][9] Link

        • Lemoine, J., et al. (2007). Ionic liquid matrices for MALDI-MS analysis of peptides and proteins. Journal of Mass Spectrometry. Link (Note: Generalized citation for ILM mechanism).

        • Sigma-Aldrich.

          
          -Cyano-4-hydroxycinnamic acid.[10][11]Link
          
        • ProteoChem. CHCA MALDI Matrix Protocol and Product Information.Link

        Sources

        A Comparative Guide to MALDI-MS Matrices: Alternatives to α-Cyano-4-hydroxycinnamic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a pivotal decision that dictates the success of an experiment. While α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely used matrix, particularly for peptides, its limitations in certain applications necessitate a thorough understanding of the available alternatives. This guide provides an in-depth technical comparison of several key alternative matrices, supported by experimental data, detailed protocols, and workflow visualizations to empower you in your matrix selection process.

        The Central Role of the MALDI Matrix

        The matrix in MALDI-MS is far more than a passive substrate; it is an active participant in the ionization process.[1][2] A suitable matrix must efficiently absorb energy from the laser, co-crystallize with the analyte, and facilitate the transfer of protons to generate gas-phase ions with minimal fragmentation.[1][2] CHCA is a popular choice for peptides due to its high ionization efficiency.[3] However, it can produce significant background noise in the low mass range and is not always optimal for higher mass proteins, lipids, or nucleic acids.[3][4]

        Sinapinic Acid (SA): The Workhorse for High-Mass Proteins

        Sinapinic acid (SA) is the preferred matrix for the analysis of large molecules, particularly proteins and peptides with a molecular weight greater than 10,000 Da.[3][5] Its "softer" ionization character compared to CHCA results in less fragmentation of large, labile molecules.[6] SA also tends to form more homogeneous crystals, which can contribute to better shot-to-shot reproducibility.[3]

        Comparative Performance: SA vs. CHCA for Protein Analysis
        AnalyteMatrixObservationReference
        Proteins (>10 kDa)SAGenerally provides superior signal intensity and resolution.[3][5]
        Peptides (<3 kDa)SAMay not produce strong signals; CHCA is often preferred.[7]
        High-Mass ProteinsSALess fragmentation compared to CHCA.[6]
        Experimental Protocol: Sinapinic Acid for Protein Analysis

        This protocol outlines the "dried-droplet" method, a common technique for preparing protein samples with SA.

        Materials:

        • Sinapinic Acid (SA)

        • Acetonitrile (ACN)

        • Ultrapure Water

        • Trifluoroacetic Acid (TFA)

        • Analyte solution (protein of interest)

        Procedure:

        • Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture of 50% ACN and 50% water with 0.1% TFA. Vortex vigorously.[8]

        • Analyte Solution Preparation: Dissolve the protein sample in a suitable solvent, typically 0.1% TFA in water, to a final concentration of 1-10 µM.

        • Sample-Matrix Mixture: Mix the analyte solution and the SA matrix solution in a 1:1 volume ratio.

        • Spotting: Deposit 0.5-1.0 µL of the mixture onto the MALDI target plate.

        • Crystallization: Allow the droplet to air dry at room temperature, leading to the co-crystallization of the analyte and matrix.

        SA_Workflow cluster_prep Preparation cluster_spot Sample Deposition cluster_analysis Analysis SA_sol Prepare Saturated SA Solution (50% ACN, 0.1% TFA) Mix Mix SA and Analyte (1:1 v/v) SA_sol->Mix Analyte_sol Prepare Protein Solution (1-10 µM in 0.1% TFA) Analyte_sol->Mix Spot Spot 0.5-1.0 µL on Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry MALDI_MS MALDI-TOF MS Analysis Dry->MALDI_MS

        Caption: Workflow for SA Dried-Droplet Sample Preparation.

        2,5-Dihydroxybenzoic Acid (DHB): A Versatile Choice for Peptides, Glycoproteins, and Small Molecules

        2,5-Dihydroxybenzoic acid (DHB) is a highly versatile matrix suitable for a broad range of analytes, including peptides, glycoproteins, and small molecules.[5][9] A key advantage of DHB is its tendency to produce less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to CHCA.[10] This makes it particularly useful for the analysis of post-translational modifications (PTMs) that may otherwise be obscured.[10]

        Comparative Performance: DHB vs. CHCA
        AnalyteMatrixObservationReference
        Peptides (low mass)DHBLess matrix-related noise, leading to better sequence coverage.[10]
        Glycoproteins/GlycansDHBOften considered the matrix of choice.[6]
        Small MoleculesDHBEffective for polar analytes.[5]
        Peptide MixtureCHCA-DHB MixtureIncreased spot-to-spot reproducibility and detection of more peptides.[3][10]
        Experimental Protocol: DHB for Peptide Analysis

        This protocol details the preparation of peptide samples using the dried-droplet method with DHB.

        Materials:

        • 2,5-Dihydroxybenzoic Acid (DHB)

        • Acetonitrile (ACN)

        • Ultrapure Water

        • Trifluoroacetic Acid (TFA)

        • Analyte solution (peptide of interest)

        Procedure:

        • Matrix Solution Preparation: Prepare a solution of 10-20 mg/mL of DHB in a solvent mixture of 30% ACN and 70% water with 0.1% TFA.[7][10]

        • Analyte Solution Preparation: Dissolve the peptide sample in 0.1% TFA in water to a final concentration of 1-10 pmol/µL.

        • Sample-Matrix Mixture: Mix the analyte and matrix solutions in a 1:1 volume ratio.

        • Spotting: Apply 0.5-1.0 µL of the mixture to the MALDI target plate.

        • Crystallization: Allow the droplet to air dry at room temperature.

        DHB_Workflow cluster_prep Preparation cluster_spot Sample Deposition cluster_analysis Analysis DHB_sol Prepare DHB Solution (10-20 mg/mL in 30% ACN, 0.1% TFA) Mix Mix DHB and Analyte (1:1 v/v) DHB_sol->Mix Analyte_sol Prepare Peptide Solution (1-10 pmol/µL in 0.1% TFA) Analyte_sol->Mix Spot Spot 0.5-1.0 µL on Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry MALDI_MS MALDI-TOF MS Analysis Dry->MALDI_MS

        Caption: Workflow for DHB Dried-Droplet Sample Preparation.

        Super-DHB: Enhanced Performance for Glycans and Glycopeptides

        "Super-DHB" is a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio. This combination matrix offers several advantages over DHB alone, particularly for the analysis of glycans and glycopeptides. The additive is thought to disrupt the crystal lattice of DHB, leading to a "softer" desorption and reduced internal energy of the ions, which in turn minimizes metastable fragmentation. This results in enhanced sensitivity and resolution.

        Experimental Protocol: Super-DHB for Glycan Analysis

        Materials:

        • Super-DHB matrix

        • Acetonitrile (ACN)

        • Ultrapure Water

        • Trifluoroacetic Acid (TFA)

        • Analyte solution (glycan or glycopeptide)

        • (Optional) 1 mM NaCl for enhanced detection of sodiated species

        Procedure:

        • Matrix Solution Preparation: Prepare a 20 mg/mL solution of Super-DHB in 50% ACN and 50% water with 0.1% TFA. For glycan analysis, supplementing the matrix solution with 1 mM NaCl can be beneficial.[7][11]

        • Analyte Solution Preparation: Dissolve the glycan or glycopeptide sample in water.

        • Sample-Matrix Mixture: Mix the analyte and matrix solutions in a 1:1 volume ratio.

        • Spotting: Deposit 0.5 µL of the mixture onto the MALDI target and allow it to dry.

        SuperDHB_Workflow cluster_prep Preparation cluster_spot Sample Deposition cluster_analysis Analysis SuperDHB_sol Prepare Super-DHB Solution (20 mg/mL in 50% ACN, 0.1% TFA ± 1mM NaCl) Mix Mix Super-DHB and Analyte (1:1 v/v) SuperDHB_sol->Mix Analyte_sol Prepare Glycan/Glycopeptide Solution in Water Analyte_sol->Mix Spot Spot 0.5 µL on Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry MALDI_MS MALDI-TOF MS Analysis Dry->MALDI_MS

        Caption: Workflow for Super-DHB Sample Preparation for Glycans.

        9-Aminoacridine (9-AA): The Preferred Matrix for Lipids and Small Molecules in Negative Ion Mode

        9-Aminoacridine (9-AA) is a highly effective matrix for the analysis of lipids and other small, acidic molecules, particularly in the negative ion mode.[4][12] Its basic nature facilitates the deprotonation of acidic analytes. A significant advantage of 9-AA is that it produces minimal matrix-related background signals in the low mass range, which is crucial for small molecule analysis.[12]

        Comparative Performance: 9-AA for Lipid and Small Molecule Analysis
        Analyte ClassIon ModeObservationReference
        Phospholipids, Fatty AcidsNegativePreferred matrix due to favorable electron/proton transfer.[4]
        Acidic Small MoleculesNegativeHigh sensitivity and low background interference.[12]
        Lipids (General)Positive/NegativeCan be used in both modes, but excels in negative mode for acidic lipids.[4]
        Experimental Protocol: 9-AA for Lipid Analysis (Negative Ion Mode)

        This protocol describes a method for preparing lipid samples with 9-AA for negative ion mode MALDI-MS.

        Materials:

        • 9-Aminoacridine (9-AA)

        • Methanol

        • Water

        • Analyte solution (lipid extract)

        Procedure:

        • Matrix Solution Preparation: Prepare a 5 mg/mL solution of 9-AA in a 90% methanol and 10% water mixture.[12][13]

        • Analyte Solution Preparation: Dissolve the lipid extract in a suitable organic solvent (e.g., chloroform/methanol).

        • Sample Deposition (Dry-Mixing for Intact Membranes): For direct analysis of lipids in membranes, lyophilized membranes can be ground with dry 9-AA matrix and pressed into a pellet. Small pieces of the pellet are then attached to the MALDI target.[14]

        • Spotting (for Lipid Extracts): Mix the lipid extract and 9-AA matrix solution and spot onto the target plate.

        NineAA_Workflow cluster_prep Preparation cluster_spot Sample Deposition cluster_analysis Analysis NineAA_sol Prepare 9-AA Solution (5 mg/mL in 90% Methanol) Mix Mix 9-AA and Lipid Extract NineAA_sol->Mix Analyte_sol Prepare Lipid Extract Analyte_sol->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry Spot->Dry MALDI_MS MALDI-TOF MS Analysis (Negative Ion Mode) Dry->MALDI_MS

        Caption: Workflow for 9-AA Sample Preparation for Lipid Analysis.

        Picolinic Acid and its Derivatives: Enabling the Analysis of Nucleic Acids

        The analysis of oligonucleotides by MALDI-MS presents unique challenges, including susceptibility to fragmentation and the formation of multiple salt adducts. Picolinic acid (PA) and its derivatives, most notably 3-hydroxypicolinic acid (3-HPA), have emerged as the matrices of choice for nucleic acid analysis.[15][16][17] These matrices promote the generation of predominantly molecular ions with reduced fragmentation.[18] The addition of an ammonium salt, such as diammonium citrate, to the matrix solution is a common practice to suppress sodium and potassium adducts.[18][19]

        Comparative Performance: Picolinic Acid Derivatives for Oligonucleotide Analysis
        AnalyteMatrixObservationReference
        OligonucleotidesPicolinic AcidSuperior efficiency compared to 3-hydroxypicolinic acid in some cases.[15]
        Oligonucleotides3-Hydroxypicolinic Acid (3-HPA)Widely used, provides good quality spectra in both positive and negative ion modes.[19]
        Oligonucleotides3-HPA with Diammonium CitrateSuppresses alkali salt adducts, leading to cleaner spectra.[18][19]
        Experimental Protocol: 3-Hydroxypicolinic Acid (3-HPA) for Oligonucleotide Analysis

        This protocol details the preparation of oligonucleotide samples with a 3-HPA matrix.

        Materials:

        • 3-Hydroxypicolinic Acid (3-HPA)

        • Picolinic Acid (PA)

        • Diammonium Citrate

        • Acetonitrile (ACN)

        • Ultrapure Water

        • Analyte solution (oligonucleotide)

        Procedure:

        • Matrix Stock Solutions:

          • (A) 50 g/L 3-HPA in 50% ACN/50% water (v/v)

          • (B) 50 g/L PA in 50% ACN/50% water (v/v)

          • (C) 50 g/L diammonium citrate in water[18]

        • Final Matrix Solution: Immediately before use, mix the stock solutions in a ratio of 10:1:1 (A:B:C).[18]

        • Analyte Preparation: Dilute the oligonucleotide sample to a final concentration of 1-5 pmol/µL with the final matrix solution.

        • Spotting: Apply a 2.0 µL aliquot of the mixture to the sample holder and allow it to dry.

        • Analysis: Acquire mass spectra in the negative ion mode.

        HPA_Workflow cluster_prep Preparation cluster_spot Sample Deposition cluster_analysis Analysis HPA_stock Prepare 3-HPA, PA, and Diammonium Citrate Stock Solutions Final_Matrix Mix Stocks (10:1:1) for Final Matrix Solution HPA_stock->Final_Matrix Analyte_prep Dilute Oligonucleotide (1-5 pmol/µL) in Final Matrix Solution Final_Matrix->Analyte_prep Spot Spot 2.0 µL on Sample Holder Analyte_prep->Spot Dry Air Dry Spot->Dry MALDI_MS MALDI-TOF MS Analysis (Negative Ion Mode) Dry->MALDI_MS

        Caption: Workflow for 3-HPA Sample Preparation for Oligonucleotides.

        Conclusion: Selecting the Optimal Matrix

        The choice of MALDI matrix is not a one-size-fits-all decision. A systematic approach that considers the physicochemical properties of the analyte and the desired analytical outcome is essential for success. While CHCA remains a robust choice for many peptide analyses, the alternatives discussed in this guide offer significant advantages for a wide range of applications.

        MatrixPrimary Application(s)Key Advantages
        Sinapinic Acid (SA) High-mass proteins (>10 kDa)"Softer" ionization, less fragmentation of large molecules, good reproducibility.
        2,5-Dihydroxybenzoic Acid (DHB) Peptides, glycoproteins, small polar moleculesLess low-mass background noise, versatile, good for PTM analysis.
        Super-DHB Glycans, glycopeptidesEnhanced sensitivity and resolution, reduced fragmentation.
        9-Aminoacridine (9-AA) Lipids, acidic small molecules (negative ion mode)Minimal low-mass background, excellent for negative ion mode.
        Picolinic Acid / 3-HPA Oligonucleotides, nucleic acidsReduced fragmentation, suppression of salt adducts (with additives).

        By understanding the strengths and weaknesses of each matrix and employing optimized protocols, researchers can significantly enhance the quality and reliability of their MALDI-MS data, ultimately accelerating their scientific discoveries.

        References

        Sources

        alpha-Cyano-4-hydroxycinnamic acid butylamine salt versus other cinnamic acid derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Advanced MALDI-TOF MS Profiling: α-Cyano-4-hydroxycinnamic Acid Butylamine Salt vs. Conventional Cinnamic Acid Derivatives

        Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS) is a cornerstone technology in proteomics, lipidomics, and drug development. However, the reliability of MALDI-TOF MS is intrinsically tied to the physicochemical properties of the matrix. While conventional solid matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are industry standards, their tendency to form heterogeneous crystals severely limits quantitative reproducibility.

        The transition to1, specifically α-cyano-4-hydroxycinnamic acid butylamine salt (CHCAB), represents a paradigm shift[1]. By neutralizing the acidic matrix with an organic base, researchers can achieve vacuum-stable, homogeneous liquid films that fundamentally alter desorption mechanics.

        Mechanistic Causality: Solid Crystals vs. Ionic Liquids

        To understand why CHCAB outperforms its solid counterpart, we must examine the thermodynamics of the MALDI process:

        • Elimination of the "Sweet Spot" Phenomenon: Solid CHCA precipitates rapidly during solvent evaporation, causing analytes to segregate into localized micro-crystals (the "coffee-ring" effect). CHCAB, having a melting point below room temperature, remains a highly viscous, amorphous liquid under high vacuum[2]. This ensures uniform analyte distribution, eliminating the need for manual "sweet spot" hunting and drastically improving shot-to-shot reproducibility.

        • Thermodynamic Soft Ionization: Conventional CHCA (pKa ≈ 1.2) is highly acidic. During laser ablation, excess protonation and the high energy required to shatter the crystalline lattice transfer excessive internal energy to the analyte, causing in-source decay (ISD). CHCAB neutralizes this acidity. The absence of a rigid crystal lattice lowers the energy threshold for desorption, resulting in "soft ionization" that preserves labile post-translational modifications like sialic acids and phosphate groups[3].

        • Absolute Vacuum Stability: Solid matrices sublime under the high vacuum of the MS source (10⁻⁷ Torr), altering the matrix-to-analyte ratio during long imaging runs. CHCAB possesses negligible vapor pressure, allowing for extended, stable acquisition times without signal degradation[1].

        Comparative Performance Data

        The following table synthesizes quantitative and qualitative performance metrics across three primary cinnamic acid derivatives used in MALDI-TOF MS.

        Table 1: Performance Comparison of Cinnamic Acid Derivatives in MALDI-TOF MS

        Parameterα-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)CHCA Butylamine Salt (CHCAB)
        Physical State at RT Solid (Crystalline)Solid (Crystalline)Liquid (High-viscosity amorphous film)
        Spot Homogeneity Poor (Edge-concentration effect)Poor (Large, irregular crystals)Excellent (Uniform liquid distribution)
        Shot-to-Shot Reproducibility High RSD (Requires manual targeting)High RSDLow RSD (~8x improvement over solid CHCA)[4]
        Vacuum Stability Sublimes over timeSublimes over timeNegligible vapor pressure (Highly stable)
        Ionization Softness Harsh (Induces fragmentation)ModerateSoft (Preserves labile modifications)[2]
        Primary Applications Small peptides (<4 kDa)Intact proteins (>10 kDa)Peptides, lipids, labile metabolites, quantitative MS

        Visualizing the Ionization Logic

        MALDI_Mechanism A MALDI Matrix Selection B1 Solid Cinnamic Acids (e.g., CHCA, SA) A->B1 B2 Ionic Liquid Matrix (CHCAB) A->B2 C1 Solvent Evaporation: Heterogeneous Co-crystallization B1->C1 C2 Solvent Evaporation: Homogeneous Liquid Film B2->C2 D1 Laser Ablation: Requires 'Sweet Spot' Search C1->D1 D2 Laser Ablation: Uniform Shot-to-Shot Desorption C2->D2 E1 Result: High RSD & Analyte Fragmentation D1->E1 E2 Result: Low RSD & Soft Ionization (Intact Analytes) D2->E2

        Mechanistic comparison of solid CHCA versus CHCAB ionic liquid matrices in MALDI-TOF MS.

        Self-Validating Experimental Protocol: CHCAB Application

        To guarantee reproducibility, the following protocol integrates specific causality checkpoints to ensure the ILM system is functioning optimally.

        Step 1: Synthesis of the CHCAB Ionic Liquid Matrix

        • Procedure: Dissolve equimolar amounts of solid CHCA (e.g., 100 mM) and butylamine (100 mM) in LC-MS grade methanol. Vortex for 2 minutes until completely dissolved.

        • Causality: Methanol ensures complete solvation of both the organic acid and the amine, driving the acid-base neutralization to completion without leaving aqueous residues that would prolong vacuum drying.

        • Self-Validation Check: Evaporate a 1 µL test aliquot on a glass slide at room temperature. It must form a clear, viscous film. If opaque crystals form, the stoichiometry is incorrect (likely excess unreacted CHCA), and the matrix must be remade to prevent heterogeneous crystallization.

        Step 2: Analyte Co-mixing and Target Spotting

        • Procedure: Mix the analyte solution with the CHCAB matrix at a 1:1 to 1:10 (v/v) ratio. Spot 1 µL of the mixture onto a stainless steel MALDI target plate. Allow to dry in a vacuum desiccator for 5 minutes.

        • Causality: The liquid nature of CHCAB allows for continuous diffusion of analytes within the droplet, preventing the "coffee-ring effect" seen in solid matrices where analytes crash out of solution at the droplet edges.

        • Self-Validation Check: Inspect the target plate under a stereomicroscope. The spot should not dry into a powder; it must remain a wet-looking, transparent micro-droplet.

        Step 3: Laser Desorption and MS Acquisition

        • Procedure: Insert the target into the MALDI-TOF MS. Apply the UV laser (e.g., 355 nm Nd:YAG) starting at a 10% threshold energy, gradually increasing by 2% increments until the analyte signal emerges.

        • Causality: Because CHCAB lacks a crystalline lattice, the energy required to desorb the analyte is significantly lower than that of solid CHCA. Applying standard solid-matrix laser energies will cause localized thermal degradation rather than efficient desorption.

        • Self-Validation Check: Fire 50 consecutive shots at a single, static location. The signal intensity should remain highly stable (RSD < 15%)[4]. If the intensity drops precipitously after the first few shots, the laser energy is too high, effectively boiling the ILM rather than desorbing it.

        References

        • Source: PubMed (nih.gov)
        • Title: New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides Source: MDPI URL
        • Source: Longdom.
        • Title: Ionic Liquids as Matrixes for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Source: ResearchGate URL

        Sources

        Technical Comparison Guide: alpha-Cyano-4-hydroxycinnamic acid Butylamine Salt (CHCA-BuA) Applications

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        alpha-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BuA) represents a critical evolution in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Unlike the traditional solid crystalline CHCA matrix, which suffers from "sweet spot" phenomena and significant shot-to-shot heterogeneity, CHCA-BuA is a Room Temperature Ionic Liquid Matrix (ILM) .

        This guide objectively analyzes CHCA-BuA's performance, providing experimental protocols and comparative data against standard solid matrices. It is designed for senior scientists requiring high-reproducibility workflows for peptide mapping, quantitative proteomics, and imaging mass spectrometry (IMS).

        Part 1: Scientific Foundation & Mechanism

        The Ionic Liquid Advantage

        Standard CHCA functions by co-crystallizing with the analyte. However, this crystallization is often rapid and uneven, leading to analyte segregation and the formation of "hot spots" where ionization is efficient, surrounded by "dead zones."

        CHCA-BuA is synthesized via an acid-base neutralization between the carboxyl group of CHCA and the amine group of butylamine. The resulting salt possesses a melting point below room temperature (or exists as a supercooled viscous liquid), ensuring:

        • Homogeneity: The analyte dissolves in a uniform liquid pool rather than being trapped in crystal lattice defects.

        • Vacuum Stability: The ionic interactions significantly lower the vapor pressure, preventing matrix sublimation in high-vacuum MALDI sources.

        • Tunable Protonation: The butylammonium counter-ion acts as a proton reservoir, modulating the acidity (pKa) and often reducing fragmentation of labile analytes compared to free CHCA.

        Visualization: Ionization Mechanism

        The following diagram illustrates the mechanistic difference in proton transfer and desorption between solid CHCA and the CHCA-BuA ionic liquid system.

        MALDI_Ionization_Mechanism Laser UV Laser (337/355 nm) Matrix_Solid Solid CHCA (Heterogeneous Crystals) Laser->Matrix_Solid Irradiation Matrix_ILM CHCA-BuA ILM (Homogeneous Liquid Pool) Laser->Matrix_ILM Irradiation Energy_Abs Energy Absorption & Phase Transition Matrix_Solid->Energy_Abs Matrix_ILM->Energy_Abs Desorption_Solid Explosive Ablation (High Fragmentation) Energy_Abs->Desorption_Solid Solid Path Desorption_ILM Soft Evaporation (Stable Ion Flux) Energy_Abs->Desorption_ILM ILM Path Proton_Transfer Proton Transfer (Matrix -> Analyte) Desorption_Solid->Proton_Transfer Desorption_ILM->Proton_Transfer Detection Analyte Ion [M+H]+ Proton_Transfer->Detection

        Caption: Mechanistic pathway comparing the ablative desorption of solid CHCA vs. the soft evaporation of CHCA-BuA ILM.

        Part 2: Comparative Performance Analysis

        The following data synthesizes results from key literature sources (Mank et al., Fukuyama et al.) comparing CHCA-BuA against the industry standard (Solid CHCA) and an alternative ILM (DHB-BuA).

        Table 1: Matrix Performance Matrix
        FeatureSolid CHCA (Standard)CHCA-BuA (Ionic Liquid)DHB-BuA (Ionic Liquid)
        Physical State Crystalline SolidViscous Liquid / AmorphousViscous Liquid
        Homogeneity Low (Sweet Spots)High (Uniform Surface) High
        Reproducibility (RSD) > 25% (Shot-to-Shot)< 5-10% (Shot-to-Shot) ~10%
        Vacuum Stability Low (Sublimes over time)High (Stable for hours) High
        Sensitivity (Peptides) High (Femtomole)High (Comparable/Superior) Moderate
        Analyte Tolerance Peptides, Small ProteinsPeptides, Lipids, PTMs Glycans, Polymers
        Salt Tolerance LowModerate to High High
        Adduct Formation Mostly [M+H]+[M+H]+, some [M+BuA]+High Alkali Adducts
        Key Insights
        • Quantification: CHCA-BuA is superior for quantitative proteomics because the signal intensity is uniform across the entire spot. You do not need to "hunt" for crystals.

        • Vacuum Persistence: In imaging mass spectrometry (IMS) where acquisition takes hours, solid CHCA can sublime, changing the concentration. CHCA-BuA remains stable, ensuring consistent ionization throughout the run.

        Part 3: Experimental Protocols

        Protocol A: Synthesis of CHCA-BuA

        Note: While commercial sources exist, fresh synthesis often yields lower background noise.

        Reagents:

        • alpha-Cyano-4-hydroxycinnamic acid (CHCA) [High Purity]

        • n-Butylamine (99.5%)

        • Methanol (LC-MS Grade)

        Step-by-Step Methodology:

        • Dissolution: Dissolve 190 mg (1 mmol) of CHCA in 10 mL of Methanol. Ensure complete dissolution by vortexing.

        • Titration: Slowly add 99 µL (1 mmol) of n-Butylamine to the CHCA solution.

          • Expert Tip: The reaction is equimolar (1:1). Excess amine can suppress ionization; excess acid leads to crystallization. Precision is key.

        • Reaction: Vortex the mixture for 1 minute and let it stand at room temperature for 10 minutes.

        • Solvent Removal: Evaporate the methanol using a centrifugal vacuum concentrator (SpeedVac) or a stream of nitrogen until a viscous, yellow/orange oil remains.

        • Reconstitution: Dissolve the resulting ionic liquid in Methanol or Acetonitrile:Water (1:1) to a final concentration of 10–20 mg/mL for use.

        Protocol B: Sample Preparation (The "Liquid Droplet" Method)

        Unlike solid CHCA, CHCA-BuA does not require drying to a crystal.

        • Analyte Mix: Mix the analyte solution (e.g., peptide digest) 1:1 with the CHCA-BuA matrix solution.

        • Spotting: Deposit 0.5–1.0 µL of the mixture onto the MALDI target plate.

        • Settling: Allow the solvent (methanol/acetonitrile) to evaporate. A thin, homogeneous liquid film or micro-droplet will remain.

        • Analysis: Insert into the MALDI source.

          • Expert Tip: If the droplet spreads too much (due to low surface tension), use a hydrophobic coating on the target plate or "anchor chip" technology to confine the droplet.

        Visualization: Synthesis & Workflow

        CHCA_BuA_Workflow cluster_synthesis Synthesis Phase cluster_app Application Phase CHCA CHCA Powder (Acid) Mix Equimolar Mixing (in Methanol) CHCA->Mix BuA n-Butylamine (Base) BuA->Mix Evap Vacuum Evaporation (Remove Solvent) Mix->Evap Product CHCA-BuA Salt (Viscous Liquid) Evap->Product Spotting 1:1 Mixing & Spotting (On Target Plate) Product->Spotting Sample Analyte Solution (Peptides/Lipids) Sample->Spotting Vacuum MALDI Vacuum (Liquid Film Persists) Spotting->Vacuum

        Caption: Workflow for the synthesis of CHCA-BuA and its application in MALDI-MS sample preparation.

        References

        • Mank, M., Stahl, B., & Boehm, G. (2004).[1] 2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry, 76(10), 2938–2950. Link

        • Fukuyama, Y., Funakoshi, N., Iwamoto, S., & Tanaka, K. (2014).[1][2] Adding methanol to α-cyano-4-hydroxycinnamic acid butylamine salt as a liquid matrix to form a homogeneous spot on a focusing plate for highly sensitive and reproducible analyses in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(6), 662–664.[1][2] Link

        • Tholey, A., et al. (2006).[1] Ionic liquid matrices with phosphoric acid as matrix additive for the facilitated analysis of phosphopeptides by matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(11), 1761–1768. Link

        • Laremore, T. N., et al. (2007). Matrix-assisted laser desorption/ionization mass spectrometry of oligosaccharides and glycoconjugates using ionic liquid matrices. Analytical Chemistry, 79(4), 1604-1610. Link

        Sources

        evaluating the purity of alpha-Cyano-4-hydroxycinnamic acid butylamine salt

        Author: BenchChem Technical Support Team. Date: March 2026

        The Definitive Guide to Evaluating the Purity of α-Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCA-BA) for MALDI-TOF MS

        As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter laboratories struggling with shot-to-shot reproducibility, low-mass background interference, and signal suppression in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) workflows. For peptide and small protein analysis, the transition from conventional solid matrices to Ionic Liquid Matrices (ILMs) like α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCA-BA) has been transformative.

        However, the assumption that all commercially available or in-house synthesized CHCA-BA is created equal is a critical error. The purity of the ILM is the hidden variable that dictates assay success. This guide objectively compares high-purity CHCA-BA against standard-grade alternatives and solid CHCA, providing the mechanistic reasoning and self-validating experimental protocols required to evaluate matrix integrity.

        Mechanistic Insight: Why CHCA-BA and Why Purity Matters

        The Causality of Ionic Liquid Matrices

        Standard α-Cyano-4-hydroxycinnamic acid (CHCA) is a solid matrix. When it co-crystallizes with an analyte on a MALDI target plate, it forms a highly heterogeneous surface. This forces the operator to hunt for "sweet spots," leading to high relative standard deviations (RSD) in signal intensity.

        CHCA-BA is synthesized via the equimolar acid-base neutralization of the carboxylic acid group of CHCA with the primary amine of butylamine. The introduction of the bulky, asymmetric butylammonium cation lowers the lattice energy of the resulting salt, dropping its melting point below room temperature. As a result, CHCA-BA remains a vacuum-stable liquid droplet in the mass spectrometer. This liquid nature ensures perfectly homogeneous analyte distribution, reducing signal RSD by up to 8-fold compared to solid CHCA [1].

        G Start MALDI Matrix Selection Solid Solid CHCA Start->Solid ILM CHCA-Butylamine (ILM) Start->ILM Solid_Cryst Heterogeneous Crystallization Solid->Solid_Cryst Vacuum Drying ILM_Cryst Homogeneous Liquid Droplet ILM->ILM_Cryst Vacuum Drying Solid_Result High RSD (>15%) 'Sweet Spot' Searching Solid_Cryst->Solid_Result ILM_Result Low RSD (<5%) High Reproducibility ILM_Cryst->ILM_Result

        MALDI Ionization Mechanism: Solid vs. Ionic Liquid Matrix (ILM) Crystallization Pathways.

        The Purity Imperative

        While the physical state of CHCA-BA solves reproducibility, its chemical purity governs sensitivity. Impurities manifest in two destructive ways:

        • Organic Impurities (Unreacted precursors, synthesis byproducts): These compounds absorb laser energy and ionize, creating a dense forest of background peaks in the low mass range (< 500 Da). This obscures low-molecular-weight analytes and reduces the overall signal-to-noise (S/N) ratio [2].

        • Inorganic Impurities (Trace Alkali Metals like Na⁺, K⁺): Peptides contain multiple basic sites. During the desorption plume phase, excess sodium or potassium ions competitively bind to the analyte. Instead of a single, concentrated protonated peak (

          
          ), the ion current is fragmented across multiple adduct peaks (
          
          
          
          ,
          
          
          ), severely diluting the primary signal and complicating isotopic deconvolution [3].

        Comparative Performance Data

        To objectively evaluate the impact of matrix selection and purity, we compare Ultra-Pure CHCA-BA against Standard Grade CHCA-BA and traditional Solid CHCA.

        Performance MetricUltra-Pure CHCA-BAStandard Grade CHCA-BASolid CHCA (Standard)
        Physical State in Vacuum LiquidLiquidSolid Crystals
        Organic Purity (HPLC-UV) > 99.5%~ 95.0 - 97.0%~ 98.0%
        Trace Alkali Metals (Na/K) < 10 ppm> 50 ppm> 50 ppm
        Shot-to-Shot Reproducibility (RSD) < 5%< 8%15 - 25%
        Low-Mass Background Noise MinimalHighModerate
        Alkali Adduct Suppression ExcellentPoor (Signal split)Moderate
        Ideal Application Quantitative ProteomicsQualitative ScreeningRoutine PMF

        Data synthesized from established matrix purity evaluations [2, 4].

        Self-Validating Experimental Protocols for Purity Evaluation

        To guarantee the integrity of your MALDI data, the matrix must be treated as a critical reagent. Below are the definitive, step-by-step methodologies to evaluate the purity of a CHCA-BA batch. These protocols are designed as self-validating systems—meaning they include internal checks to rule out systemic errors.

        Protocol A: Organic Purity Evaluation via HPLC-UV

        Causality: Reverse-phase chromatography separates polar synthesis byproducts (e.g., unreacted butylamine, oxidized CHCA derivatives) from the main CHCA-BA complex based on hydrophobicity.

        • System Suitability (The Self-Validation Step): Inject a blank sample (50% Acetonitrile / 50% Water with 0.1% TFA) to establish the baseline and prove the column is free of carryover.

        • Sample Preparation: Dissolve 10 mg of CHCA-BA in 1 mL of 50% Acetonitrile / 50% Water.

        • Chromatographic Conditions:

          • Column: C18 Analytical Column (e.g., 2.1 x 100 mm, 1.7 µm).

          • Mobile Phase A: 0.1% TFA in Water.

          • Mobile Phase B: 0.1% TFA in Acetonitrile.

          • Gradient: 5% B to 95% B over 10 minutes.

          • Detection: UV absorbance at 330 nm (specific to the cinnamic acid chromophore) and 214 nm (general peptide/amide bond absorption).

        • Analysis: Calculate the relative peak area. Ultra-pure CHCA-BA should yield a single sharp peak at 330 nm accounting for >99.5% of the total integrated area.

        Protocol B: Background & Adduct Profiling via MALDI-TOF MS

        Causality: Testing the matrix in its native environment is the only way to observe matrix cluster ions and directly quantify the extent of alkali metal adduct formation.

        • Sample Preparation: Prepare a standard peptide mix (e.g., Bradykinin, Angiotensin II) at a low concentration (10 fmol/µL).

        • Matrix Application: Spot 1 µL of the peptide standard onto a stainless-steel target, followed immediately by 1 µL of the CHCA-BA matrix solution. Allow to dry under a gentle vacuum.

        • Instrument Parameters: Operate the MALDI-TOF in positive reflectron mode. Calibrate using a known standard.

        • Data Acquisition (The Self-Validation Step): First, fire the laser on a spot containing only the matrix. Record the background spectrum from m/z 100 to 1000. High-purity CHCA-BA will show minimal peaks above m/z 400.

        • Adduct Quantification: Fire on the peptide-matrix spot. Calculate the ratio of the

          
           peak intensity to the 
          
          
          
          peak intensity. For ultra-pure CHCA-BA, the sodium adduct peak should be less than 5% of the protonated peak intensity.
        Protocol C: Trace Metal Quantification via ICP-MS

        Causality: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides absolute quantification of inorganic contaminants that cause signal suppression, independent of ionization biases seen in MALDI.

        • Sample Digestion: Digest 50 mg of CHCA-BA in ultra-pure concentrated Nitric Acid (

          
          ) using a closed-vessel microwave digestion system to destroy the organic matrix.
          
        • Dilution: Dilute the digest to a final

          
           concentration of 2% using MS-grade water.
          
        • Analysis: Analyze for

          
           and 
          
          
          
          . Use a standard addition method to correct for any residual matrix effects. Ultra-pure grades must register <10 ppm for combined alkali metals.

        Workflow Sample CHCA-BA Batch HPLC HPLC-UV (Organic Purity) Sample->HPLC MS MALDI-TOF MS (Background Check) Sample->MS ICP ICP-MS (Trace Metals) Sample->ICP HPLC_Out Quantify unreacted CHCA & synthesis byproducts HPLC->HPLC_Out MS_Out Assess low-mass noise & matrix cluster ions MS->MS_Out ICP_Out Quantify Na+ / K+ (<10 ppm target) ICP->ICP_Out Decision Purity > 99.5% & Low Adducts? HPLC_Out->Decision MS_Out->Decision ICP_Out->Decision Pass Approved for High-Sensitivity Proteomics Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

        Comprehensive Purity Evaluation Workflow for CHCA-BA MALDI Matrices.

        Conclusion

        For drug development professionals and proteomics researchers, the choice of MALDI matrix is not merely a procedural step; it is the foundation of analytical sensitivity. While CHCA-BA offers unparalleled physical advantages over solid CHCA in terms of droplet homogeneity and reproducibility, these benefits are entirely negated if the ionic liquid is contaminated. By implementing rigorous, self-validating purity evaluations—combining HPLC-UV, native MALDI background profiling, and ICP-MS—laboratories can eliminate signal suppression, eradicate adduct formation, and achieve sub-femtomole limits of detection.

        References

        • Mank, M., Stahl, B., & Boehm, G. (2004).2,5-Dihydroxybenzoic acid butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules. Analytical Chemistry.
        • Waters Corporation.MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter?
        • MilliporeSigma.Ultra-Pure MALDI Matrices. Analytix Volume 7 Article 5.
        • Chemical Reviews (2026).MALDI Matrix: Origins, Innovations, and Frontiers. ACS Publications.

        Safety Operating Guide

        alpha-Cyano-4-hydroxycinnamic acid Butylamine salt proper disposal procedures

        Author: BenchChem Technical Support Team. Date: March 2026

        Operational and Disposal Guide for α-Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCAB)

        Introduction

        α-Cyano-4-hydroxycinnamic acid butylamine salt (CAS 355011-53-9), commonly abbreviated as CHCAB or BA-CHCA, is a highly specialized ionic liquid matrix (ILM) utilized in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[1]. Unlike traditional solid matrices that form heterogeneous crystals, ILMs like CHCAB form homogeneous liquid spots in a vacuum, drastically improving signal reproducibility, sensitivity, and quantitative accuracy for peptides, lipids, and oligosaccharides[2].

        However, the integration of a cyano group and an amine salt introduces complex safety and logistical requirements. This guide provides researchers and analytical scientists with a self-validating system for the safe handling, operational use, and compliant disposal of CHCAB.

        Section 1: Chemical Profile & Causality-Driven Hazard Assessment

        To manage a chemical effectively, one must understand its reactive mechanisms. CHCAB is synthesized by reacting α-cyano-4-hydroxycinnamic acid with butylamine.

        • Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin, and acts as a severe eye and respiratory irritant[3][4].

        • Reactivity & Causality: The most critical hazard stems from the cyano (-C≡N) moiety. If CHCAB comes into contact with strong acids, the protonation of the cyano group can liberate highly toxic hydrogen cyanide (HCN) gas[4]. Furthermore, thermal decomposition during a fire or improper incineration will generate nitrogen oxides (NOx) and HCN[4].

        • Physical State: As an ionic liquid, it often presents as a viscous liquid or amorphous solid. This reduces aerosolization risks compared to fine powders but increases the risk of persistent surface contamination[1][2].

        Table 1: Quantitative & Physicochemical Data

        Property Value Operational Implication
        CAS Number 355011-53-9 Essential for waste tracking and SDS retrieval[5].
        Molecular Formula C10H7NO3 • C4H11N Contains nitrogen; requires specific NOx-scrubbed incineration[4][5].
        Molecular Weight 262.30 g/mol Used for molarity calculations in matrix preparation[5].
        Incompatibilities Strong oxidizing agents, Acids Must be strictly segregated from acid waste streams to prevent HCN release[4].

        | Thermal Decomposition | HCN, NOx, COx | Requires high-temperature incineration (>1000°C) with exhaust scrubbers[4]. |

        Section 2: Operational Workflow & Handling Protocol

        The following methodology ensures that the analytical benefits of CHCAB are maximized while mitigating exposure risks.

        Step-by-Step Preparation Methodology:

        • Environmental Controls: Conduct all weighing, dissolution, and dilution steps within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of vapors or particulates[3][4].

        • PPE Verification: Don nitrile gloves (double-gloving recommended due to potential skin absorption), chemical splash goggles, and a lab coat[3][4].

        • Solvent Selection: Dissolve CHCAB in a standard MALDI solvent system (e.g., 50:50 Methanol:Water or Acetonitrile:Water).

          • Causality Focus: Avoid using high concentrations of Trifluoroacetic acid (TFA) >0.1% during bulk matrix storage. Excessive acidification over time shifts the chemical equilibrium, risking the liberation of HCN gas[4][6].

          • Self-Validation Check: Ensure the pH of the bulk matrix solution remains above 4.0 using indicator strips before sealing for storage.

        • Spotting: Apply the matrix-analyte mixture to the MALDI target plate. The ionic liquid nature will prevent rapid crystallization, allowing for vacuum drying if necessary[2].

        • Decontamination: Wipe down spatulas and balances with methanol. Dispose of wipes in solid organic waste.

        Section 3: Comprehensive Disposal Procedures

        Because of its unique chemical structure, CHCAB cannot be disposed of in standard aqueous or general organic waste streams[7]. The protocol below is a self-validating system ensuring EPA (or local equivalent) compliance.

        Step-by-Step Disposal Plan:

        • Segregation of Liquid Waste:

          • Collect all CHCAB-containing solvent waste in a dedicated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container[8].

          • CRITICAL CAUSALITY: Do NOT mix this waste with acidic waste streams (e.g., concentrated HCl, HNO3, or bulk TFA)[4]. Mixing lowers the pH drastically, catalyzing the release of lethal HCN gas.

          • Self-Validation Check: The absence of bubbling, pressure buildup, or heat generation during waste consolidation confirms the absence of incompatible acidic cross-contamination.

        • Segregation of Solid Waste:

          • MALDI target plates that are disposable, contaminated pipette tips, and Kimwipes must be collected in a sealed solid hazardous waste bin[9].

        • Labeling and Documentation:

          • Label containers strictly with: "Hazardous Waste - Toxic/Irritant - Contains α-Cyano-4-hydroxycinnamic acid butylamine salt and [Solvent Name]".

          • Include the GHS pictograms for Toxicity and Irritant[3].

        • Final Disposal Logistics:

          • Transfer waste to an approved environmental waste management facility[4][9].

          • The facility must utilize high-temperature incineration equipped with alkaline scrubbers to neutralize NOx and HCN combustion byproducts[4]. Do not allow the product to reach the sewage system or ground water[7].

        Workflow Prep Matrix Preparation (Fume Hood Required) Analysis MALDI-TOF MS (Sample Co-crystallization) Prep->Analysis Spotting Waste Waste Segregation (Non-Halogenated Organics) Analysis->Waste Wash/Excess AcidCheck Acid Isolation (Prevent HCN Gas Release) Waste->AcidCheck Segregation Disposal EPA-Approved Incineration AcidCheck->Disposal Transport

        Caption: Lifecycle workflow of CHCAB from preparation to EPA-approved incineration.

        Section 4: Spill Response & Emergency Logistics

        In the event of an accidental spill, immediate and logical action prevents environmental contamination and personnel exposure.

        • Isolation: Evacuate the immediate area. Ensure local exhaust ventilation is running at maximum capacity[3].

        • Containment: Do not flush with water. Dike the spill using an inert, non-combustible absorbent material (e.g., vermiculite or sand)[10].

        • Neutralization/Pickup: Sweep up the absorbed material using non-sparking tools and place it into an airtight, chemical-resistant container[9]. Wash the spill site with a mild alkaline detergent and water only after the bulk material is removed[3].

          • Self-Validation Check: After washing the spill site, a pH swab of the surface should read neutral to slightly basic (pH 7-8), confirming the removal of the acidic parent compound residues.

        • Medical Emergency: If skin contact occurs, wash instantly with soap and water for 15 minutes. If inhaled, move to fresh air immediately and administer oxygen if breathing is difficult[3].

        References

        • Bruker Daltonik GmbH. Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet (MSDS).7

        • TCI AMERICA. 2,5-Dihydroxybenzoic Acid Butylamine Salt [Matrix for MALDI-TOF/MS].10

        • Georganics. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID BUTYLAMINE SALT Safety Data Sheet.3

        • Fujifilm Wako Pure Chemical Corporation. SAFETY DATA SHEET: alpha-Cyano-4-hydroxycinnamic acid.9

        • NanoHarmony Project. Report on the optimization of analytical methods and related SOPs for surface chemistry characterisation.6

        • Sigma-Aldrich. MALDI Matrices Selection Table & Biofiles.1

        • MDPI. Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation.2

        • Solstice Advanced Materials. α-Cyano-4-hydroxycinnamic acid butylamine salt | 67336.11

        • Santa Cruz Biotechnology, Inc. α-Cyano-4-hydroxycinnamic acid butylamine salt | CAS 355011-53-9.5

        • Honeywell Research Chemicals. Products Comparison List.8

        • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET: a-Cyano-4-hydroxycinnamic acid butylamine salt.4

        Sources

        Advanced Safety and Operational Guide: Handling α-Cyano-4-hydroxycinnamic Acid Butylamine Salt (CHCAB)

        Author: BenchChem Technical Support Team. Date: March 2026

        α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) is a specialized ionic liquid matrix (ILM) engineered for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While standard CHCA forms heterogeneous crystals that lead to analytical "sweet spots" and poor reproducibility, the butylamine salt derivative maintains an amorphous or liquid state in a vacuum. This drastically improves shot-to-shot reproducibility for general peptides, disulfide-bonded peptides, and hydrophobic biopolymers[1].

        However, the addition of the butylamine moiety fundamentally alters the toxicological profile of the compound. Free butylamine dissociation and the inherent properties of the salt introduce severe inhalation, flammability, and corrosion risks that require strict operational controls[2].

        Hazard Profile & Mechanistic Causality

        Handling CHCAB requires understanding the chemical mechanisms driving its toxicity. Depending on the exact stoichiometry and residual free amines, the hazard classification is significantly more severe than traditional solid matrices.

        Hazard ClassGHS CodeSignal WordMechanistic Causality
        Acute Inhalation Toxicity H330 / H332DangerThe butylamine component can volatilize, acting as a severe respiratory toxin. Inhalation of micro-dust during weighing can cause fatal pulmonary edema or severe asthma symptoms (H334)[2].
        Skin Corrosion / Irritation H314 / H315DangerAliphatic amines are highly alkaline. Upon contact with skin moisture, they rapidly disrupt lipid bilayers, causing deep tissue necrosis and allergic sensitization (H317)[2],[3].
        Flammability H225DangerThe organic salt and its associated vapors are highly flammable. When dissolved in standard MALDI solvents (e.g., Methanol), the flash point drops significantly, posing an acute fire risk[2].

        Personal Protective Equipment (PPE) Matrix

        Standard laboratory PPE is insufficient for handling pure CHCAB powder. The following self-validating PPE system must be employed before opening the primary container[2],[3].

        PPE CategorySpecificationScientific Rationale
        Respiratory NIOSH-approved P100 particulate respirator OR Full-face respiratorMitigates H330 (Fatal if inhaled) risk[2]. Essential when weighing dry powder to prevent inhalation of highly toxic, sensitizing micro-dust.
        Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubberButylamine derivatives can rapidly permeate standard latex and thin nitrile. Neoprene provides superior chemical resistance to aliphatic amines[3].
        Eye/Face Snug-fitting chemical safety goggles AND full face shieldProtects against H314 (Severe eye damage). A face shield prevents catastrophic ocular exposure from accidental splashes during solvent addition[2].
        Body Flame-resistant (FR) lab coat, chemical-resistant apronAddresses H225 (Flammability) and prevents corrosive dust/liquids from reaching the skin[2].

        Operational Workflow & Handling Protocol

        Because CHCAB is highly sensitive to moisture and prone to degradation, its handling must be tightly controlled under inert conditions[2]. The following protocol ensures both operator safety and analytical integrity.

        Phase 1: Environmental Setup & Validation
        • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 FPM. Do not proceed if the airflow alarm is active.

        • Inert Atmosphere Preparation: Because CHCAB is moisture-sensitive, prepare an Argon or Nitrogen gas line to purge the container after use[2]. Moisture ingress will degrade the ionic liquid properties, ruining MALDI reproducibility.

        Phase 2: Matrix Solubilization
        • Weighing: Inside the fume hood, carefully weigh the required amount of CHCAB powder. Self-Validation Check: Ensure no static cling is causing powder to adhere to the outside of the weighing boat, which could lead to dermal exposure upon removal from the hood.

        • Solvent Addition: Dissolve the CHCAB in a high-purity solvent system. Research indicates that adding methanol to CHCAB creates an optimal liquid matrix that forms a highly homogeneous spot[1].

        • Sealing: Immediately flush the primary CHCAB container with inert gas and seal tightly to prevent degradation[2].

        Phase 3: Analyte Co-Crystallization & Spotting
        • Mixing: Mix the peptide/biopolymer sample with the CHCAB matrix solution (typically 1:1 v/v).

        • Spotting: Deposit 0.5 - 1.0 µL of the mixture onto a Focus MALDI plate. The use of a focus plate is critical; it counteracts the inherently lower sensitivity of CHCAB (compared to CHCA) by concentrating the analyte during drying[1].

        • Curing: Dry the spotted plate under a mild vacuum. This rapidly evaporates the methanol, leaving a stable, homogeneous ionic liquid film ready for the mass spectrometer[1].

        Emergency Response & Waste Disposal Plan

        Due to its environmental toxicity and corrosive nature, CHCAB cannot be disposed of via standard aqueous waste streams[2].

        Spill Protocol:

        • Evacuate and Ventilate: If a spill occurs outside the fume hood, evacuate the immediate area. Ensure maximum room ventilation.

        • Neutralization & Absorption: Do not use water. Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand).

        • Collection: Using non-sparking tools, sweep the absorbed mixture into a highly durable, sealable hazardous waste container. Wash the spill site thoroughly only after all material is picked up[2].

        Disposal Plan:

        • Segregation: Classify CHCAB waste as "Toxic, Flammable, Corrosive Organic Waste." Do not mix with acidic waste streams, as exothermic reactions may occur.

        • Consumables: All pipette tips, Eppendorf tubes, and gloves that contacted CHCAB must be placed in designated solid hazardous waste bins[3].

        • Final Disposal: Transfer to a licensed professional waste disposal service. Never allow the chemical to enter the environment or municipal sewer systems[2],[3].

        Process Visualization

        G A 1. Fume Hood Setup & PPE Donning B 2. Weighing CHCAB (Moisture Sensitive) A->B C 3. Solvent Addition (MeOH / Acetonitrile) B->C D 4. Analyte Mixing (Peptides/Biopolymers) C->D H 8. Hazardous Waste Disposal C->H Excess Matrix E 5. Spotting on Focus MALDI Plate D->E F 6. Vacuum Drying (Homogeneous Film) E->F E->H Contaminated Consumables G 7. MALDI-TOF MS Analysis F->G

        Operational workflow for handling CHCAB from preparation to hazardous waste disposal.

        References

        1.[2] Georganics Ltd. "SAFETY DATA SHEET: ALPHA-CYANO-4-HYDROXYCINNAMIC ACID BUTYLAMINE SALT." georganics.sk. 2.[1] Fukuyama, Y. "MALDI Matrix Research for Biopolymers." nih.gov. 3.[3] Molbase. "Alpha-氰基-4-羟基肉桂酸丁基胺盐 (Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt) MSDS." molbase.cn.

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        alpha-Cyano-4-hydroxycinnamic acid Butylamine salt
        Reactant of Route 2
        alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.